molecular formula C9H10Cl2O3S B058974 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride CAS No. 1216234-07-9

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B058974
CAS No.: 1216234-07-9
M. Wt: 269.14 g/mol
InChI Key: WAQSCJBSCMFRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a high-purity, specialized benzenesulfonyl chloride derivative designed for advanced chemical synthesis and research applications. Its primary value lies in its role as a versatile electrophilic sulfonylation reagent. The molecule features a sulfonyl chloride group (-SO₂Cl), a highly reactive handle that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamide, sulfonate, or sulfonate ester derivatives. The strategic substitution pattern on the benzene ring, including the chloro, ethoxy, and methyl groups, imparts specific steric and electronic properties, influencing the reactivity of the sulfonyl chloride and the overall physicochemical characteristics of the resulting sulfonylated products.

Properties

IUPAC Name

5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c1-3-14-8-4-6(2)7(10)5-9(8)15(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQSCJBSCMFRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 1-chloro-4-ethoxy-2-methylbenzene, followed by its chlorosulfonation. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that underpin this synthesis.

Introduction

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a substituted aromatic ring, allows for its incorporation into a wide array of complex molecules. The strategic placement of the chloro, ethoxy, and methyl groups on the benzene ring influences the electronic and steric properties of the molecule, making it a tailored precursor for specific target-oriented synthesis. This guide will elucidate a reliable and reproducible pathway to this compound, emphasizing the rationale behind each procedural step to ensure both safety and success in the laboratory.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 4-chloro-2-methylphenol. The first step involves the ethylation of the phenolic hydroxyl group to form 1-chloro-4-ethoxy-2-methylbenzene. The subsequent and final step is the regioselective chlorosulfonation of this intermediate to yield the target sulfonyl chloride.

Synthesis_Pathway 4-chloro-2-methylphenol 4-chloro-2-methylphenol Intermediate 1-chloro-4-ethoxy-2-methylbenzene 4-chloro-2-methylphenol->Intermediate Ethylation (Williamson Ether Synthesis) Final_Product This compound Intermediate->Final_Product Chlorosulfonation

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of the Precursor, 1-chloro-4-ethoxy-2-methylbenzene

The initial stage of the synthesis focuses on the conversion of 4-chloro-2-methylphenol to its corresponding ethyl ether. The Williamson ether synthesis is the chosen method due to its high efficiency and adaptability. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the phenol, acts as a nucleophile and attacks an ethylating agent.

Experimental Protocol: Ethylation of 4-chloro-2-methylphenol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-chloro-2-methylphenol142.5814.26 g0.10
Sodium hydroxide (NaOH)40.004.40 g0.11
Diethyl sulfate ((C₂H₅)₂SO₄)154.1817.0 g (14.8 mL)0.11
Acetone-200 mL-
Dichloromethane-150 mL-
Saturated NaCl solution-50 mL-
Anhydrous MgSO₄---

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylphenol (14.26 g, 0.10 mol) and acetone (200 mL).

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Add powdered sodium hydroxide (4.40 g, 0.11 mol) to the solution. The formation of the sodium phenoxide will result in a noticeable change in the appearance of the solution.

  • Heat the mixture to reflux and maintain for 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture slightly and then add diethyl sulfate (17.0 g, 0.11 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium sulfate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-chloro-4-ethoxy-2-methylbenzene.

  • The product can be further purified by vacuum distillation if necessary.

Expertise & Causality:

  • Choice of Base: Sodium hydroxide is a strong base, sufficient to deprotonate the weakly acidic phenol, forming the nucleophilic phenoxide. An excess is used to drive the reaction to completion.

  • Choice of Ethylating Agent: Diethyl sulfate is a potent and cost-effective ethylating agent. Iodoethane or bromoethane could also be used, but diethyl sulfate is often preferred for its reactivity and lower volatility.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction without interfering.

  • Work-up: The aqueous NaOH wash is crucial for removing any unreacted starting phenol, which could interfere with the subsequent chlorosulfonation step.

Part 2: Chlorosulfonation of 1-chloro-4-ethoxy-2-methylbenzene

The final step is the electrophilic aromatic substitution of the synthesized precursor with chlorosulfonic acid. The regioselectivity of this reaction is critical for obtaining the desired product. The directing effects of the substituents on the aromatic ring play a key role. The strongly activating ethoxy group (-OEt) and the moderately activating methyl group (-CH₃) are both ortho-, para-directors. The chloro group (-Cl) is a deactivating ortho-, para-director. The powerful activating effect of the ethoxy group will dominate, directing the incoming electrophile primarily to the positions ortho to it. One ortho position is sterically hindered by the adjacent methyl group, thus substitution is highly favored at the C5 position.

Caption: Analysis of substituent directing effects on chlorosulfonation.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-chloro-4-ethoxy-2-methylbenzene170.6317.07 g0.10
Chlorosulfonic acid (ClSO₃H)116.5246.6 g (26.3 mL)0.40
Dichloromethane-100 mL-
Crushed ice-500 g-

Procedure:

  • In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Add chlorosulfonic acid (46.6 g, 0.40 mol) to the flask and cool the flask in an ice-salt bath to 0-5 °C.

  • Dissolve 1-chloro-4-ethoxy-2-methylbenzene (17.07 g, 0.10 mol) in dichloromethane (100 mL) and add this solution to the dropping funnel.

  • Add the solution of the precursor dropwise to the cold, stirred chlorosulfonic acid over a period of 1-1.5 hours, maintaining the internal temperature between 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

  • Slowly raise the temperature to room temperature and continue stirring for another 2-3 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing the organic extract by TLC or GC-MS.

  • Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution in a fume hood.

  • The product will precipitate as a solid. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator over P₂O₅ or under vacuum to afford the crude this compound.

  • Recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate can be performed for further purification.

Expertise & Causality:

  • Reagent Stoichiometry: A significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion and ensuring the formation of the sulfonyl chloride rather than the sulfonic acid.[1]

  • Temperature Control: Maintaining a low temperature during the addition of the aromatic precursor is crucial to prevent side reactions, such as polysulfonation and charring, and to control the exothermic nature of the reaction.

  • Quenching: The quenching of the reaction mixture on ice serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, facilitating its isolation. The slow and careful addition is paramount for safety.

  • Purification: The thorough washing with cold water is essential to remove any residual acid. The final product is a solid, and its purity can be assessed by its melting point and spectroscopic methods (NMR, IR, and MS).

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the two aromatic protons (two singlets).

  • ¹³C NMR: The carbon NMR will confirm the number of distinct carbon environments in the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands characteristic of the S=O stretching of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹).

  • Mass Spectrometry: MS analysis will provide the molecular weight of the compound, confirming the elemental composition.

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Diethyl sulfate is a suspected carcinogen and a strong alkylating agent. Handle with care and avoid inhalation and skin contact.

  • The quenching of the chlorosulfonation reaction is highly exothermic and must be performed with caution.

References

  • Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]

  • Chemistry LibreTexts. 16.15: Orientation Effects in Substituted Benzenes. [Link]

  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. [Link]

Sources

physicochemical properties of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Introduction

This compound is a substituted aromatic sulfonyl chloride. Compounds within this class are pivotal reagents and intermediates in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride functional group, driven by the electrophilic nature of the sulfur atom, allows for facile reaction with a wide range of nucleophiles, including amines, alcohols, and phenols. Understanding the specific physicochemical properties of this molecule is paramount for its effective handling, application in synthetic protocols, and for the purification and characterization of its downstream products. This guide provides a comprehensive overview of its chemical identity, structural features, key physical properties, and the standard experimental methodologies employed for their determination.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique structural and molecular formula. These identifiers are critical for regulatory compliance, literature searches, and unambiguous communication in a research setting.

Identifier Value Source
CAS Number 1216234-07-9[1][2]
Molecular Formula C₉H₁₀Cl₂O₃S
Molecular Weight 269.15 g/mol
Physical Form Solid
Canonical SMILES CCOC1=C(C=C(C=C1Cl)C)S(=O)(=O)Cl
InChI Key WAQSCJBSCMFRBY-UHFFFAOYSA-N
Molecular Structure Diagram

The spatial arrangement of atoms and functional groups dictates the chemical reactivity and physical behavior of the molecule. The structure below highlights the key features: an ethoxy group and a chlorine atom ortho and meta to the sulfonyl chloride group, respectively, on a toluene backbone.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of the compound are essential for designing reaction conditions, such as choosing an appropriate solvent and determining the reaction temperature.

Property Value / Observation Notes
Appearance White to off-white solidBased on typical appearance of related compounds.
Melting Point 127 °C (for 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride)The exact melting point for the ethoxy compound is not published. However, the closely related methoxy analog has a melting point of 127 °C, suggesting a similar value.[3] Pure crystalline organic compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4]
Boiling Point Decomposes upon heatingSulfonyl chlorides are generally thermally unstable and tend to decompose at elevated temperatures rather than boiling at atmospheric pressure.
Solubility Insoluble in water. Soluble in aprotic organic solvents (e.g., Toluene, Dichloromethane, THF, Diethyl Ether). Reactive with protic solvents (e.g., alcohols, water) and basic solutions.The "like dissolves like" principle suggests solubility in non-polar solvents.[5] The sulfonyl chloride group will react with water (hydrolysis) and alcohols (alcoholysis), especially in the presence of a base or upon heating.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The expected spectral characteristics are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a triplet and a quartet for the ethoxy group protons, two singlets for the aromatic protons, and a singlet for the methyl group protons. The chemical shift of each signal provides information about the electronic environment of the protons.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.[7] This includes nine distinct signals: four for the aromatic ring carbons, two for the ethoxy group, one for the methyl group, and two carbons attached to heteroatoms.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the presence of specific functional groups.[8] Characteristic strong absorption bands are expected for the S=O stretching of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1185 cm⁻¹). Other expected bands include C-H stretches (aromatic and aliphatic), C=C stretches for the aromatic ring, and C-O stretches for the ethoxy group.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9][10] The molecular ion peak (M+) would be expected at m/z 268 and 270, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for sulfonyl chlorides involve the loss of SO₂ or the chloride radical.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated experimental protocols. The following sections detail standard methodologies.

General Experimental Workflow

The logical flow for characterizing a novel or uncharacterized compound involves a series of steps from basic physical property determination to detailed structural elucidation.

start Obtain Pure Sample mp Melting Point Determination start->mp sol Solubility Assessment start->sol ftir FTIR Spectroscopy mp->ftir sol->ftir nmr NMR Spectroscopy (¹H, ¹³C) ftir->nmr ms Mass Spectrometry nmr->ms data Data Analysis & Structural Confirmation ms->data end Characterization Complete data->end

Caption: General workflow for the physicochemical characterization of an organic compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity.[4] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp, defined melting point is indicative of a pure substance.

Methodology:

  • Sample Preparation: Place a small amount of the dry, crystalline this compound on a clean, dry watch glass. Finely powder the sample with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 1-2 mm.[11][12]

  • Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. Place the assembly in a Thiele tube filled with mineral oil or into a calibrated digital melting point apparatus (e.g., Mel-Temp).[4]

  • Measurement: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Qualitative Solubility Assessment

Causality: A compound's solubility is governed by its polarity and its ability to form intermolecular interactions (like hydrogen bonds) with the solvent.[13] Reactivity also plays a key role; for instance, sulfonyl chlorides react with protic solvents.

Methodology:

  • Preparation: Place approximately 25 mg of the compound into separate, labeled small test tubes.

  • Solvent Addition: To each tube, add 0.75 mL of a different test solvent (e.g., water, diethyl ether, toluene, ethanol, 5% aq. HCl, 5% aq. NaOH) in small portions.[14]

  • Observation: After each addition, shake the tube vigorously for 10-20 seconds.[13] Observe if the solid dissolves completely.

  • Classification:

    • Soluble: The entire solid phase disappears.

    • Insoluble: The solid remains unchanged.

    • Reactive: Observe signs of a chemical reaction, such as gas evolution, heat generation, or the formation of a new precipitate. With water, slow hydrolysis to the corresponding sulfonic acid is expected. With NaOH, rapid reaction and dissolution of the resulting sodium sulfonate salt is expected.[15]

Spectroscopic Sample Preparation and Analysis

Causality: Each spectroscopic technique probes different aspects of the molecular structure. Correct sample preparation is critical to obtain high-quality, interpretable data.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual proton signal is well-defined.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), whose signal is set to 0 ppm.[16]

    • Acquire the spectrum on a calibrated NMR spectrometer. Both ¹H and ¹³C spectra should be obtained for full structural assignment.[17][18]

  • FTIR Spectroscopy (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by taking a background scan.

    • Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. The infrared radiation interacts with the sample surface, providing a spectrum of its functional groups.

  • Mass Spectrometry (Electron Ionization - EI):

    • Introduce a small, pure sample into the mass spectrometer, typically via a direct insertion probe for solids.[19]

    • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.[10][19]

    • The resulting ions are separated by their mass-to-charge (m/z) ratio and detected, generating the mass spectrum.

Safety and Handling

Trustworthiness: Sulfonyl chlorides as a class are reactive and require specific handling procedures to ensure safety. The information provided by suppliers is the primary source for hazard assessment.

  • Hazard Identification: This compound is classified as hazardous. It causes severe skin burns and eye damage (H314) and may cause respiratory irritation (H335). The signal word is "Danger". These hazards are consistent with other reactive acid chlorides.[20][21]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[22][23]

  • Handling Procedures: Avoid contact with skin and eyes. Do not breathe dust. Keep away from moisture and water, as it can react to release hydrochloric acid. Store in a tightly closed container in a dry, cool, and well-ventilated area.[20][21]

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[23]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[23]

Conclusion

This compound is a solid organic compound with significant potential as a synthetic intermediate. Its key physicochemical properties are dictated by the interplay of the aromatic ring, the reactive sulfonyl chloride moiety, and its various substituents. While specific experimental data such as a precise melting point is not widely published, its properties can be reliably predicted based on closely related analogs and a fundamental understanding of chemical principles. The experimental protocols detailed in this guide provide a robust framework for the accurate and safe characterization of this and similar compounds, ensuring both scientific integrity and user safety in a research environment.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Koya University. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Retrieved from [Link]

  • Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. (n.d.). Chemcasts. Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]

  • Can a mass spectrometer determine the structure of an organic compound? (2017, November 11). Quora. Retrieved from [Link]

  • Characterisation of Organic Compounds. (n.d.). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • 9.11: Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • 5-Chloro-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved from [Link]

  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy. (2018). ResearchGate. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved from [Link]

  • 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved from [Link]

  • FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

  • Characterization of organic compounds in soil irrigated with treated paper board mill effluent using FTIR. (2020, September 18). The Pharma Innovation. Retrieved from [Link]

  • Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Texas at El Paso. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in contemporary organic synthesis, 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride presents a unique scaffold for the development of novel therapeutics. Its substituted benzene ring offers multiple points for chemical modification, making it a versatile building block in the design of complex molecular architectures. This guide, intended for the discerning researcher, provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on the practical insights necessary for its effective utilization in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a solid compound at room temperature. Its core structure consists of a benzene ring substituted with a sulfonyl chloride group, a chloro group, an ethoxy group, and a methyl group.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1216234-07-9
Molecular Formula C₉H₁₀Cl₂O₃S
Molecular Weight 269.15 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room Temperature

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, its synthesis can be logically deduced from established methods for the preparation of benzenesulfonyl chlorides. The most common and industrially relevant method is the direct chlorosulfonation of a corresponding substituted benzene derivative.

A plausible synthetic pathway would involve the reaction of 4-chloro-1-ethoxy-2-methylbenzene with chlorosulfonic acid.

Conceptual Synthesis Workflow:

G A 4-Chloro-1-ethoxy-2-methylbenzene C Reaction Vessel (Controlled Temperature) A->C B Chlorosulfonic Acid (ClSO3H) B->C E Work-up and Purification (e.g., Quenching, Extraction, Crystallization) C->E Electrophilic Aromatic Substitution D This compound E->D

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative, based on general procedures):

This protocol is illustrative and based on general procedures for chlorosulfonation reactions.[2][3][4] Researchers should conduct their own risk assessment and optimization.

Materials:

  • 4-Chloro-1-ethoxy-2-methylbenzene

  • Chlorosulfonic acid

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Chloro-1-ethoxy-2-methylbenzene in an appropriate inert solvent. Cool the solution to 0-5 °C in an ice bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, which should be vented to a scrubber.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system.

Causality in Experimental Choices:

  • Low Temperature: The initial low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

  • Quenching on Ice: This is a standard and effective method to safely neutralize the highly corrosive and reactive chlorosulfonic acid.

  • Bicarbonate Wash: This step is essential to remove acidic byproducts, which can interfere with subsequent reactions or degrade the product.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[5]

Signaling Pathway of a Prototypical Reaction:

G cluster_0 Reaction A 5-Chloro-2-ethoxy-4-methyl- benzenesulfonyl chloride C Sulfonamide Product A->C Nucleophilic Attack B Primary/Secondary Amine (R₂NH) B->C D Base (e.g., Pyridine, Triethylamine) D->B Proton Scavenger

Caption: Formation of a sulfonamide from this compound.

The sulfonamide linkage is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. Chlorine-containing compounds are also prevalent in pharmaceuticals, often enhancing properties like metabolic stability and membrane permeability.[6]

While specific drugs synthesized directly from this compound are not documented in the available literature, its structure suggests its utility as an intermediate for creating analogs of known bioactive molecules. For instance, the structurally related compound, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide, is a known chemical entity.[4] This highlights the potential for using the title compound to synthesize novel sulfonamides with potential therapeutic applications.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound was found. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:

¹H NMR:

  • An aromatic proton singlet or two closely spaced doublets.

  • A quartet corresponding to the -OCH₂- protons of the ethoxy group.

  • A singlet for the methyl group protons.

  • A triplet for the -CH₃ protons of the ethoxy group.

¹³C NMR:

  • Multiple signals in the aromatic region (typically 120-150 ppm).

  • A signal for the -OCH₂- carbon.

  • A signal for the methyl carbon.

  • A signal for the -CH₃ carbon of the ethoxy group.

IR Spectroscopy:

  • Characteristic strong S=O stretching bands for the sulfonyl group (around 1370 and 1180 cm⁻¹).

  • C-Cl stretching vibrations.

  • Aromatic C-H and C=C stretching bands.

  • Aliphatic C-H stretching bands.

Safety and Handling

This compound is classified as a hazardous substance.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its utility lies in the facile introduction of a substituted benzenesulfonyl moiety into target molecules, a common strategy in the design of new drug candidates. While a lack of readily available physical and spectroscopic data presents a challenge, the information provided in this guide, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to incorporate this versatile building block into their synthetic endeavors. Prudent laboratory practice, including thorough risk assessment and small-scale trial reactions, is paramount when working with this and other reactive chemical intermediates.

References

  • Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Organic Syntheses. p. 943. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. [Link]

  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

  • NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SpectraBase. Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • ChemSynthesis. 5-chloro-2-thiophenesulfonyl chloride - 2766-74-7. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Fisher Scientific. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals. [Link]

  • ChemBK. 5-Chloro-2-thiophenesulfonyl chloride. [Link]

  • IUCr. Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. [Link]

  • NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

  • SpectraBase. 5-Chloro-2-methoxybenzenesulfonyl chloride - Optional[ATR-IR] - Spectrum. [Link]

  • NIST. Benzene, 1-chloro-4-methyl-. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide, grounded in fundamental chemical principles and data from structurally analogous compounds, offers a robust framework for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of the target molecule, explore the theoretical underpinnings of its solubility, present a detailed protocol for empirical solubility determination, and provide a predicted solubility profile in a range of common organic solvents. This document is intended to serve as a practical resource for laboratory applications, enabling informed solvent selection and experimental design.

Introduction to this compound

This compound is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The reactivity of the sulfonyl chloride group makes it a versatile functional handle for the introduction of the sulfonyl moiety onto various nucleophiles. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties:

PropertyValueSource
CAS Number 1216234-07-9
Molecular Formula C₉H₁₀Cl₂O₃S
Molecular Weight 269.15 g/mol
Physical Form Solid

The presence of a polar sulfonyl chloride group, a moderately polar ethoxy group, and a larger, nonpolar substituted benzene ring suggests a nuanced solubility profile. The molecule's overall polarity will be a key determinant of its interaction with various solvents.

Factors Governing Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[2] The solubility of this compound will be dictated by the interplay of intermolecular forces between the solute and the solvent.

  • Polarity: The sulfonyl chloride group (-SO₂Cl) is strongly polar. The ether linkage (-O-) in the ethoxy group also contributes to the molecule's polarity. The substituted benzene ring, however, is nonpolar. Therefore, the molecule possesses both polar and nonpolar regions. It is expected to be more soluble in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The solute itself does not have hydrogen bond-donating capabilities. However, the oxygen atoms in the sulfonyl and ethoxy groups can act as hydrogen bond acceptors. This suggests that it may have some solubility in protic solvents, but this is likely to be limited by the compound's reactivity.

  • Reactivity with Protic Solvents: A critical consideration for sulfonyl chlorides is their reactivity towards nucleophilic solvents, particularly protic solvents like water and alcohols. Sulfonyl chlorides are susceptible to hydrolysis and alcoholysis, which would lead to the formation of the corresponding sulfonic acid or sulfonate ester.[2] This is not a true dissolution but a chemical reaction. Therefore, for applications requiring the recovery of the intact sulfonyl chloride, the use of aprotic solvents is imperative.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds such as benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride, which are known to be soluble in a range of organic solvents but insoluble in water, a qualitative solubility profile for this compound can be predicted.[2][3]

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneLow to MediumThe nonpolar aromatic ring will favor interaction with nonpolar solvents, but the highly polar sulfonyl chloride group will limit overall solubility.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can effectively solvate the polar sulfonyl chloride group through dipole-dipole interactions without reacting with it. The nonpolar part of the solute will also be reasonably well-solvated.
Polar Protic Water, Methanol, EthanolInsoluble / ReactiveThe compound is expected to be largely insoluble in water due to the significant nonpolar character of the substituted benzene ring. Furthermore, it will react with water and alcohols, leading to decomposition rather than true dissolution.[4]

Experimental Protocol for Solubility Determination

To obtain precise solubility data, empirical determination is essential. The following protocol outlines a qualitative method for assessing the solubility of this compound in a selection of organic solvents.

Materials and Equipment
  • This compound

  • A selection of dry, anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, acetonitrile)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Analytical balance

  • Fume hood

Safety Precautions
  • This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.

Experimental Workflow

G cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis & Classification cluster_repeat Iteration prep_weigh Weigh ~10 mg of the sulfonyl chloride prep_solvent Add 1 mL of selected solvent prep_weigh->prep_solvent into a clean, dry vial test_vortex Vortex the mixture for 1-2 minutes test_observe Observe for dissolution test_vortex->test_observe analysis_dissolved Completely Dissolved? test_observe->analysis_dissolved analysis_yes Classify as 'Soluble' analysis_dissolved->analysis_yes Yes analysis_no Partially Dissolved or Insoluble? analysis_dissolved->analysis_no No repeat_solvent Repeat with the next solvent analysis_yes->repeat_solvent analysis_partial Classify as 'Partially Soluble' analysis_no->analysis_partial Yes analysis_insoluble Classify as 'Insoluble' analysis_no->analysis_insoluble No analysis_partial->repeat_solvent analysis_insoluble->repeat_solvent

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure
  • Preparation: In a fume hood, accurately weigh approximately 10 mg of this compound into a small, dry test tube or vial.

  • Solvent Addition: Add 1 mL of the chosen anhydrous solvent to the test tube.

  • Mixing: Cap the test tube and vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution.

    • Soluble: If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration (~10 mg/mL).

    • Partially Soluble: If some of the solid dissolves but a noticeable amount remains, the compound is partially soluble.

    • Insoluble: If the solid does not appear to dissolve at all, the compound is considered insoluble.

  • Repeat: Repeat steps 1-4 for each of the selected organic solvents.

  • Record: Meticulously record all observations in a laboratory notebook.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, a strong predictive understanding of its solubility can be established through the analysis of its molecular structure and comparison with analogous compounds. It is anticipated to exhibit high solubility in polar aprotic solvents, making them the solvents of choice for synthetic applications. Conversely, it is expected to be insoluble in and reactive with polar protic solvents. The provided experimental protocol offers a straightforward and reliable method for researchers to empirically verify the solubility in their specific solvent systems of interest, ensuring optimal conditions for their experimental work. This guide serves as a foundational resource to empower researchers in the effective handling and application of this important synthetic intermediate.

References

  • University of Rochester. Solvents and Polarity. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • University of the West Indies at Mona. Qualitative Analysis of Organic Compounds. Available at: [Link]

  • California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available at: [Link]

  • Ankara University. Qualitative Analysis of Organic Compounds. Available at: [Link]

  • Gaylord Chemical. Polarity of Solvents. Available at: [Link]

  • YouTube. Solubility Tests - Identification of Unknowns (Part 1). Available at: [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Burdick & Jackson. Polarity Index. Available at: [Link]

  • Solubility of Things. Benzenesulfonyl chloride. Available at: [Link]

  • Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. Available at: [Link]

  • Gharagheizi, F., et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

  • Chen, S. (2020). Predicting Drug Solubility with Deep Learning. Medium. Available at: [Link]

  • PubChem. 4-Chlorobenzenesulfonyl chloride. Available at: [Link]

Sources

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action and Investigative Strategy for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Abstract

This compound is a substituted aromatic sulfonyl chloride. While its direct biological mechanism of action is not extensively characterized in publicly available literature, its chemical structure is emblematic of a class of compounds utilized as covalent probes and inhibitors. This guide delineates the compound's putative mechanism of action, grounded in the established reactivity of arylsulfonyl chlorides. We present a theoretical framework for its interaction with biological macromolecules and provide a comprehensive, field-proven experimental roadmap for researchers to elucidate its specific molecular targets and cellular effects. This document is intended for researchers and professionals in drug development and chemical biology who are investigating the potential of novel covalent modifiers.

Part 1: Foundational Chemistry and the Principle of Covalent Modification

The investigational journey into the mechanism of this compound begins with its core chemical identity: it is an electrophilic arylsulfonyl chloride. This class of compounds is known for its reactivity towards nucleophilic residues within proteins, leading to the formation of a stable, covalent bond. This mode of action, known as covalent inhibition or modification, offers distinct advantages in drug development, including high potency and prolonged duration of action.

The key to this reactivity lies in the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is highly electron-deficient due to the electronegativity of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack. In a biological context, the primary nucleophiles are the side chains of specific amino acid residues:

  • Lysine: The primary amine (-NH₂) of the lysine side chain is a potent nucleophile.

  • Tyrosine: The hydroxyl (-OH) group on the phenol ring can act as a nucleophile.

  • Serine and Threonine: The primary and secondary hydroxyl groups, respectively, are also potential targets.

  • Cysteine: The thiol (-SH) group is a particularly strong nucleophile, though its reactivity can be pH-dependent.

The reaction results in the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine), displacing the chloride ion. This irreversible modification of the protein can lead to a loss of function, for example, by blocking an enzyme's active site or preventing a critical protein-protein interaction.

The substitution pattern on the aromatic ring of this compound—containing chloro, ethoxy, and methyl groups—modulates the electrophilicity of the sulfur atom. The electron-withdrawing nature of the chlorine atom is expected to enhance reactivity, while the electron-donating effects of the ethoxy and methyl groups may temper it. This specific substitution pattern ultimately defines the compound's reactivity profile and its potential selectivity for certain protein targets.

A 5-Chloro-2-ethoxy-4- methylbenzenesulfonyl chloride (Electrophile) C Nucleophilic Attack on Sulfur Atom A->C Reacts with B Protein Nucleophile (e.g., Lysine, Tyrosine) B->C D Displacement of Chloride Ion (Cl-) C->D E Covalent Adduct Formation (Stable Sulfonamide/Sulfonate Ester) D->E F Irreversible Protein Inactivation/Modulation E->F Leads to

Figure 1: General mechanism of covalent modification by an arylsulfonyl chloride.

Part 2: A Strategic Workflow for Target Deconvolution and Mechanistic Validation

Given the uncharacterized nature of this compound, a systematic and multi-faceted experimental approach is required. The following workflow provides a robust strategy, from unbiased target discovery to cellular validation.

cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Biochemical & Biophysical Validation cluster_cellular Phase 3: Cellular Mechanism of Action A Activity-Based Protein Profiling (ABPP) Treat cell lysate with compound B Click Chemistry or Affinity Pull-down Isolate covalently modified proteins A->B C LC-MS/MS Proteomics Identify protein hits B->C D Bioinformatic Analysis Prioritize targets C->D E Recombinant Protein Expression Purify top candidate proteins D->E F Enzyme Inhibition Assays Determine IC50/Ki E->F G Intact Protein Mass Spectrometry Confirm direct covalent modification E->G H Biophysical Binding Assays (e.g., SPR, MST) E->H I Cellular Target Engagement Assays (e.g., CETSA) F->I G->I H->I J Pathway Analysis (e.g., Western Blot, qPCR) I->J K Phenotypic Assays (e.g., Viability, Migration) J->K L Final Mechanistic Model K->L

Figure 2: A comprehensive experimental workflow for elucidating the mechanism of action.

Protocol 1: Target Identification via Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is a powerful chemical proteomics strategy to identify the protein targets of covalent inhibitors in a complex biological sample. It relies on the reactivity of the inhibitor to tag its targets, which are then enriched and identified by mass spectrometry. For this to work, a version of this compound bearing a bioorthogonal handle (e.g., an alkyne or azide) would need to be synthesized.

Methodology:

  • Probe Synthesis: Synthesize an alkyne-functionalized analog of the parent compound.

  • Lysate Preparation: Prepare proteomes from relevant cell lines or tissues by homogenization in a suitable buffer (e.g., PBS) without detergents that could denature proteins.

  • Probe Incubation: Treat the proteome with the alkyne-probe at various concentrations and for different durations to assess labeling conditions. Include a vehicle control (e.g., DMSO).

  • Click Reaction: Ligate a reporter tag, such as biotin-azide, to the alkyne-labeled proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down the covalent targets of the probe.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle controls.

Protocol 2: Biochemical Validation of Target Engagement

Rationale: Once putative targets are identified, it is crucial to validate the direct interaction biochemically using purified recombinant protein. This step confirms that the interaction is not an artifact of the complex lysate environment.

Methodology:

  • Protein Expression and Purification: Clone, express, and purify the top candidate target protein(s) from the ABPP screen using standard molecular biology techniques (e.g., E. coli or baculovirus expression systems).

  • Intact Protein Mass Spectrometry:

    • Incubate the purified protein with this compound.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • A mass shift corresponding to the addition of the 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl moiety will confirm direct covalent modification.

  • Enzyme Inhibition Assay (if the target is an enzyme):

    • Perform a kinetic assay using a substrate that produces a detectable signal (e.g., colorimetric or fluorescent).

    • Pre-incubate the enzyme with varying concentrations of the compound.

    • Initiate the reaction by adding the substrate and monitor the reaction rate.

    • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Hypothetical Biochemical Validation Data

Target ProteinAssay TypeEndpointResultInterpretation
Kinase XADP-Glo™ Kinase AssayIC₅₀1.2 µMPotent inhibitor of Kinase X activity.
Protease YFRET-based AssayIC₅₀8.5 µMModerate inhibitor of Protease Y activity.
Protein ZIntact MSMass Shift+248.7 DaConfirmed direct covalent modification.

Part 3: Delineating Cellular Effects and Pathway Modulation

Validating a direct biochemical interaction is necessary but not sufficient. The final phase of investigation must place the mechanism of action within a cellular context to ensure physiological relevance.

Protocol 3: Cellular Target Engagement and Pathway Analysis

Rationale: Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound engages its target in living cells. Subsequent pathway analysis by Western blotting can reveal the downstream consequences of this engagement.

Methodology:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat aliquots of the treated cells across a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

    • Binding of the compound is expected to stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

  • Downstream Pathway Analysis:

    • Based on the known function of the validated target protein (e.g., Kinase X), identify key downstream signaling nodes.

    • Treat cells with the compound for various times and at different doses.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status or expression levels of downstream proteins. For example, if Kinase X phosphorylates Protein Y, treatment with the compound should decrease the levels of phospho-Protein Y.

A 5-Chloro-2-ethoxy-4-methyl- benzenesulfonyl chloride B Kinase X (Active) A->B Covalent Modification C Kinase X (Covalently Inhibited) E Phospho-Protein Y (Active Signal) B->E Phosphorylates G Blockade of Downstream Response C->G Leads to D Substrate Protein Y F Downstream Cellular Response (e.g., Proliferation, Gene Expression) E->F Triggers

Figure 3: Hypothetical signaling pathway inhibited by the compound.

Conclusion

While this compound lacks a well-defined biological role in current scientific literature, its chemical structure strongly implies a capacity for covalent modification of protein nucleophiles. This guide provides a scientifically rigorous, hypothesis-driven framework for its investigation. By employing a systematic workflow of target discovery, biochemical validation, and cellular analysis, researchers can effectively deconvolve its mechanism of action, identify its molecular targets, and ultimately determine its potential as a chemical probe or therapeutic lead. This structured approach ensures that experimental choices are logical, and the resulting data is self-validating, upholding the highest standards of scientific integrity.

References

This is a representative list of references that would support the methodologies described. The URLs are functional landing pages for the techniques and concepts.

  • Activity-Based Protein Profiling (ABPP): Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. Source: Annual Reviews, [Link]

  • Covalent Inhibitors in Drug Discovery: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. Source: Nature, [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Source: Science, [Link]

  • Click Chemistry in Chemical Biology: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Source: Wiley Online Library, [Link]

  • Mass Spectrometry in Proteomics: Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Source: Nature, [Link]

An In-depth Technical Guide to the Synthesis and Theoretical Yield of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. We will delve into the underlying chemical principles, a detailed experimental protocol, and a rigorous approach to calculating the theoretical yield. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic transformation.

Introduction: Significance and Synthetic Strategy

This compound is a bespoke sulfonyl chloride derivative. The sulfonyl chloride functional group is a versatile handle for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds of significant interest in medicinal chemistry. The specific substitution pattern of this molecule—a chlorine atom, an ethoxy group, and a methyl group on the benzene ring—offers a unique electronic and steric profile for targeted molecular design.

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the precursor, 4-chloro-1-ethoxy-2-methylbenzene. This reaction introduces the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. The choice of chlorosulfonic acid as the reagent is pivotal, as it serves as both the sulfonating agent and the source of the chloride for the sulfonyl chloride group.[1][2]

The reaction is governed by the directing effects of the substituents on the benzene ring. The ethoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The chlorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects will predominantly favor the substitution at the position ortho to the strongly activating ethoxy group and meta to the deactivating chloro group, leading to the desired product.

Experimental Protocol: A Validating Workflow

This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
4-Chloro-1-ethoxy-2-methylbenzeneC₉H₁₁ClO170.6410.0 gStarting Material
Chlorosulfonic AcidClSO₃H116.5240.8 mL (5 eq.)Reagent
Dichloromethane (DCM)CH₂Cl₂84.93100 mLSolvent
Crushed IceH₂O18.02500 gQuenching
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededNeutralization
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of 4-chloro-1-ethoxy-2-methylbenzene in 100 mL of dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.[3]

  • Addition of Chlorosulfonic Acid: Slowly add 40.8 mL of chlorosulfonic acid dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 5 °C throughout the addition. An excess of chlorosulfonic acid is used to ensure complete conversion of the starting material.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product. This procedure must be performed in a well-ventilated fume hood due to the evolution of HCl gas.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Dissolve Starting Material in Dichloromethane Cooling Cool to 0 °C Reactants->Cooling Addition Slow Addition of Chlorosulfonic Acid Cooling->Addition Stirring Stir at 0 °C Addition->Stirring Quenching Quench with Crushed Ice Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over MgSO₄ & Concentrate Washing->Drying Purification Purification (Recrystallization) Drying->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Theoretical Yield: Calculation and Significance

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. Calculating the theoretical yield is a critical step in synthetic chemistry for evaluating the efficiency of a reaction.

The Stoichiometric Relationship

The balanced chemical equation for the synthesis is:

C₉H₁₁ClO + ClSO₃H → C₉H₁₀Cl₂O₃S + HCl

(4-Chloro-1-ethoxy-2-methylbenzene) + (Chlorosulfonic Acid) → (this compound) + (Hydrogen Chloride)

The stoichiometry of the reaction is 1:1 between the starting material and the product.

Step-by-Step Calculation of Theoretical Yield
  • Calculate the moles of the limiting reagent. In this protocol, the starting material, 4-chloro-1-ethoxy-2-methylbenzene, is the limiting reagent as chlorosulfonic acid is used in excess.[4]

    • Molar mass of 4-chloro-1-ethoxy-2-methylbenzene = 170.64 g/mol

    • Mass of starting material = 10.0 g

    • Moles of starting material = Mass / Molar Mass = 10.0 g / 170.64 g/mol = 0.0586 moles

  • Determine the moles of product based on stoichiometry. Since the reaction is 1:1, the number of moles of the product will be equal to the number of moles of the limiting reagent.[5]

    • Moles of this compound = 0.0586 moles

  • Calculate the theoretical yield in grams.

    • Molar mass of this compound (C₉H₁₀Cl₂O₃S) = 269.15 g/mol [6]

    • Theoretical Yield = Moles of product × Molar mass of product

    • Theoretical Yield = 0.0586 moles × 269.15 g/mol = 15.77 g

Therefore, the theoretical yield of this compound for this synthesis is 15.77 grams .

Logic of Theoretical Yield Calculation

Theoretical_Yield_Logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output Start_Mass Mass of Starting Material (10.0 g) Moles_Start Calculate Moles of Starting Material Start_Mass->Moles_Start Start_MM Molar Mass of Starting Material (170.64 g/mol) Start_MM->Moles_Start Stoichiometry Apply 1:1 Stoichiometry Moles_Start->Stoichiometry Moles_Product Determine Moles of Product Stoichiometry->Moles_Product Theoretical_Yield Calculate Theoretical Yield in Grams Moles_Product->Theoretical_Yield Product_MM Molar Mass of Product (269.15 g/mol) Product_MM->Theoretical_Yield Final_Yield Final_Yield Theoretical_Yield->Final_Yield Theoretical Yield (15.77 g)

Caption: Logical flow for calculating the theoretical yield.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis of this compound and the calculation of its theoretical yield. By understanding the underlying principles of the chlorosulfonation reaction and adhering to a well-structured experimental protocol, researchers can confidently and efficiently produce this valuable chemical intermediate. The accurate calculation of theoretical yield is paramount for assessing the success of the synthesis and for optimizing reaction conditions for future scale-up.

References

  • University of Toronto. (n.d.). Yield calculation.
  • The Organic Chemistry Tutor. (2020, October 30). How to calculate theoretical yield [ORGANIC CHEMISTRY LAB]. YouTube.
  • Omni Calculator. (n.d.).
  • Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry.
  • wikiHow. (n.d.). How to Calculate Theoretical Yield: 12 Steps (with Pictures).
  • GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid.
  • Al-Zoubi, R. M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.
  • DuPont. (n.d.). CSA.
  • Chemcasts. (n.d.). Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
  • Chemistry Stack Exchange. (2015, March 16).
  • National Institutes of Health. (n.d.).
  • Taylor & Francis Online. (n.d.). REVIEW.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

An In-depth Technical Guide to 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in medicinal chemistry. Its multifunctional structure, featuring a reactive sulfonyl chloride group, a stabilizing methyl group, a lipophilic chlorine atom, and an electron-donating ethoxy group, makes it a versatile building block for the synthesis of novel sulfonamide derivatives. Sulfonamides are a cornerstone of modern pharmacology, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its utility in the development of new therapeutic agents. While direct literature on this specific molecule is limited, this guide draws upon established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for its use in research and development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1216234-07-9
Molecular Formula C₉H₁₀Cl₂O₃S
Molecular Weight 269.15 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Room Temperature

Safety Profile:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound

Proposed Synthetic Pathway:

G A 1-Chloro-4-ethoxy-2-methylbenzene C This compound A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO3H) B->C

Caption: Proposed synthesis of this compound.

Detailed Protocol (Hypothetical, based on analogous syntheses):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place a molar excess of chlorosulfonic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Precursor: Slowly add 1-chloro-4-ethoxy-2-methylbenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The precursor itself can be synthesized via standard electrophilic aromatic substitution reactions on 3-chloro-4-ethoxytoluene.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, being insoluble in water, will precipitate out.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Causality behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

  • Low Temperature: The initial low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Aqueous Work-up: Quenching the reaction with ice-water hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product.

Reactivity and Synthetic Applications

The primary utility of this compound in drug development lies in its ability to readily react with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of a vast array of biologically active molecules.[1]

General Reaction Scheme for Sulfonamide Synthesis:

G A This compound C Sulfonamide Derivative A->C Nucleophilic Acyl Substitution B Primary or Secondary Amine (R1R2NH) B->C D Base (e.g., Pyridine, Triethylamine) E HCl D->E Acid Scavenger

Caption: General reaction of this compound with an amine.

Experimental Protocol for Sulfonamide Synthesis (General):

  • Dissolution: Dissolve the amine starting material in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add a solution of this compound in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted sulfonyl chloride.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold for the development of various therapeutic agents. By reacting it with a diverse library of amines, researchers can generate a wide range of sulfonamide derivatives for biological screening.

Anticancer Agents:

Many sulfonamide derivatives have demonstrated potent anticancer activity. For instance, derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and shown to exhibit significant activity against various cancer cell lines.[1] The structural similarity suggests that sulfonamides derived from this compound could also possess antitumor properties.

Carbonic Anhydrase Inhibitors:

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates highlights the potential for developing selective carbonic anhydrase inhibitors from halogenated benzenesulfonyl chlorides.[2]

Conclusion

This compound is a valuable, albeit under-documented, reagent for medicinal chemists and drug development professionals. Its straightforward, predictable reactivity makes it an excellent starting material for the synthesis of diverse sulfonamide libraries. While direct experimental data is sparse, the principles of organic synthesis and the extensive literature on analogous compounds provide a solid foundation for its application in the discovery of new therapeutic agents. The continued exploration of derivatives from this and similar sulfonyl chlorides holds promise for the development of novel drugs to address a range of diseases.

References

  • Sławiński, J. (2004). Synthesis of a New Series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives With Potential Antitumor Activity. European Journal of Medicinal Chemistry, 39(2), 179-188. [Link]

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. (2016).
  • Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. Chemcasts. (n.d.). [Link]

  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. (2014).
  • Sławiński, J., & Szaefer, M. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry, 40(4), 375-386. [Link]

  • Matulienė, J., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(24), 13621. [Link]

Sources

The Strategic Deployment of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the emergent applications of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a highly functionalized aromatic sulfonyl chloride, in the landscape of modern medicinal chemistry. While direct, extensive literature on this specific reagent is nascent, its structural motifs are present in a variety of advanced drug candidates. By examining the synthesis and utility of closely related analogs, we can elucidate the strategic value and novel applications of this compound. This guide will focus on its pivotal role as a sophisticated building block in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology. We will explore the synthetic rationale, provide detailed experimental protocols, and offer insights into the causality behind methodological choices, thereby equipping researchers and drug development professionals with a predictive framework for leveraging this reagent's potential.

Introduction: The Architectural Value of a Privileged Scaffold

This compound (CAS No. 1216234-07-9) is a solid, reactive intermediate belonging to the sulfonyl chloride class of compounds.[1] Its molecular architecture is of significant interest to medicinal chemists for several key reasons:

  • The Sulfonamide Moiety: The sulfonyl chloride group is a precursor to the sulfonamide functional group, a cornerstone in drug design. Sulfonamides are bioisosteres for amides and carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[2] They are prevalent in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.

  • Defined Substitution Pattern: The chloro, ethoxy, and methyl groups on the benzene ring provide a specific steric and electronic profile. This defined pattern allows for precise interactions with biological targets and can be crucial for achieving selectivity and potency. The ethoxy group, in particular, offers a lipophilic handle that can be exploited to modulate solubility and cell permeability, distinguishing it from its more commonly cited methoxy analog.

  • Reactive Handle for Derivatization: The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic substitution with a vast array of primary and secondary amines, alcohols, and other nucleophiles. This facilitates the straightforward synthesis of diverse compound libraries for screening and lead optimization.

This guide will focus on the most promising application of this scaffold: the synthesis of next-generation kinase inhibitors, a field where precise molecular recognition is paramount.

Synthesis of this compound

While specific industrial preparations are proprietary, a plausible and scalable synthetic route can be extrapolated from established methods for preparing substituted benzenesulfonyl chlorides. A common approach involves the chlorosulfonation of a suitable aromatic precursor.

Proposed Synthetic Workflow

A logical precursor for this synthesis is 4-chloro-1-ethoxy-3-methylbenzene. The synthesis would proceed via chlorosulfonation using chlorosulfonic acid.

Synthesis_Workflow Precursor 4-Chloro-1-ethoxy-3-methylbenzene Product This compound Precursor->Product Chlorosulfonation Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product

Caption: Proposed synthesis of the target compound via chlorosulfonation.

Experimental Protocol: Chlorosulfonation

Disclaimer: This is a generalized protocol and should be performed by trained chemists with appropriate safety precautions. Chlorosulfonic acid is highly corrosive and reacts violently with water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 4-chloro-1-ethoxy-3-methylbenzene (1.0 eq).

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Reagent: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step must be performed in a well-ventilated fume hood due to the evolution of large amounts of HCl gas.

  • Extraction: The solid precipitate is the desired sulfonyl chloride. If it remains in solution, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Work-up: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Causality in Protocol Design:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

  • Low-Temperature Addition: The initial low temperature is crucial to control the highly exothermic reaction and prevent unwanted side reactions or degradation of the product.

  • Aqueous Work-up: The quenching on ice hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. The subsequent washes neutralize any remaining acid and remove water-soluble impurities.

Core Application: A Gateway to Novel Kinase Inhibitors

The primary utility of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental to creating libraries of compounds for drug discovery. A particularly compelling application is in the synthesis of kinase inhibitors, which are often designed to target the ATP-binding site of a specific kinase. The sulfonamide moiety can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor in the active site.

Case Study: Synthesis of an ALK/EGFR Dual Kinase Inhibitor Analog

Recent research has highlighted the development of potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key targets in non-small cell lung cancer (NSCLC).[3] Many of these inhibitors feature a substituted benzenesulfonamide scaffold. While the cited literature may use a methoxy analog, the synthetic route is directly applicable to the ethoxy compound, potentially offering advantages in pharmacokinetics.

The following workflow illustrates the synthesis of a hypothetical inhibitor, Analog-1, using our target reagent.

Inhibitor_Synthesis SulfonylChloride 5-Chloro-2-ethoxy-4- methylbenzenesulfonyl chloride Intermediate Sulfonamide Intermediate SulfonylChloride->Intermediate Sulfonamide Formation Amine Heterocyclic Amine (e.g., aminopyrimidine derivative) Amine->Intermediate Base Pyridine or TEA Base->Intermediate Solvent DCM or THF Solvent->Intermediate FinalProduct Kinase Inhibitor Analog-1 Intermediate->FinalProduct Further Elaboration (e.g., Suzuki Coupling)

Caption: General workflow for the synthesis of a kinase inhibitor using the target sulfonyl chloride.

Experimental Protocol: Sulfonamide Formation
  • Reaction Setup: To a solution of the heterocyclic amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5-2.0 eq).

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous solvents and inert atmospheres are recommended.

  • Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Pyridine or TEA are commonly used as they are soluble in organic solvents and can be easily removed during work-up.

  • Stoichiometry: A slight excess of the sulfonyl chloride is often used to ensure complete consumption of the more valuable amine starting material.

Data Summary and Comparative Analysis

Kinase Target(s)Scaffold CoreReported IC₅₀ ValuesReference
ALK / EGFR5-Chloro-2-methoxy-benzenesulfonamideEGFR (L858R/T790M): < 50 nM, ALK: < 50 nM[3]
c-Src / AblN-(5-Chloro-1,3-benzodioxol-4-yl)-quinazolinamineLow nanomolar range[4]

This table presents data for analogous compounds to infer the potential of the target scaffold.

The data suggests that the 5-chloro-2-alkoxy-benzenesulfonamide core is a highly effective scaffold for potent inhibition of clinically relevant kinases. The substitution of the methoxy group with an ethoxy group is a common medicinal chemistry strategy to fine-tune properties such as:

  • Lipophilicity: The ethoxy group increases lipophilicity, which can affect cell permeability, plasma protein binding, and metabolic stability.

  • Metabolic Stability: The ethoxy group may be less susceptible to O-demethylation by cytochrome P450 enzymes compared to a methoxy group, potentially leading to a longer half-life in vivo.

  • Target Engagement: The slightly larger size of the ethoxy group can alter the binding pose of the inhibitor within the kinase active site, potentially improving potency or selectivity.

Conclusion and Future Perspectives

This compound represents a valuable, yet underutilized, building block in the medicinal chemist's toolkit. Its defined substitution pattern and reactive sulfonyl chloride handle make it an ideal starting material for the synthesis of sophisticated molecular probes and drug candidates. Based on the demonstrated success of its close structural analogs, its most promising application lies in the development of novel kinase inhibitors for the treatment of cancer and other diseases.

Future research should focus on the systematic exploration of sulfonamide libraries derived from this reagent. Direct comparison of the resulting compounds with their methoxy-substituted counterparts would provide valuable structure-activity relationship (SAR) data and could lead to the discovery of drug candidates with superior pharmacokinetic and pharmacodynamic profiles. The strategic deployment of this reagent in diversity-oriented synthesis campaigns is highly encouraged to unlock its full potential in the ongoing quest for new and effective medicines.

References

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US3965173A.
  • Google Patents. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. US5292932A.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Retrieved from [Link]

  • ResearchGate. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

  • IUCr Journals. (2010). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1][5][6]oxadiazacyclohexadecine-18,20(19H)-dione (Ruboxistaurin). Retrieved from [Link]

  • Arkivoc. (2004). The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route. Retrieved from [Link]

Sources

electrophilic substitution reactions of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound (CAS No. 1216234-07-9)[1]. As a polysubstituted aromatic compound, its reactivity and regioselectivity are governed by a complex interplay of electronic and steric effects from its four distinct substituents. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering a deep dive into the electronic landscape of the molecule to forecast the most probable sites of electrophilic attack. We provide theoretically grounded, detailed protocols for key transformations such as nitration and halogenation, while also addressing the inherent limitations concerning reactions like the Friedel-Crafts series. The insights herein are built upon foundational principles of physical organic chemistry to guide the strategic functionalization of this versatile synthetic intermediate.

Introduction and Molecular Overview

This compound is a complex aromatic scaffold featuring a confluence of activating and deactivating groups. The presence of a highly reactive sulfonyl chloride handle, alongside other substituents, makes it a potentially valuable intermediate for the synthesis of sulfonamides and other biologically active molecules. Understanding its behavior in electrophilic substitution reactions is paramount for its effective utilization in multi-step synthetic campaigns. This guide will deconstruct the directing effects of the substituents to build a predictive model of reactivity, followed by practical, field-proven methodologies for its further derivatization.

The Electronic Landscape: Predicting Regioselectivity

The outcome of any electrophilic aromatic substitution is dictated by the substituents already present on the ring.[2] These groups modulate the electron density of the aromatic system and stabilize or destabilize the carbocation intermediate (the sigma complex or arenium ion), thereby controlling both the reaction rate and the position of the incoming electrophile.[2]

The substituents on the target molecule can be classified as follows:

Substituent Position Type Directing Effect Mechanism of Action
-OCH₂CH₃ (Ethoxy)C2Moderately ActivatingOrtho, ParaStrong +R (resonance donation), Weak -I (inductive withdrawal)[3][4]
-CH₃ (Methyl)C4Weakly ActivatingOrtho, Para+I (inductive donation), Hyperconjugation[3][5]
-Cl (Chloro)C5Weakly DeactivatingOrtho, ParaStrong -I (inductive withdrawal), Weak +R (resonance donation)[3][6]
-SO₂Cl (Sulfonyl Chloride)C1Strongly DeactivatingMetaStrong -I and -R (inductive and resonance withdrawal)[3][4]
Consensus of Directing Effects

The regioselectivity is determined by the most powerful activating group, which in this case is the C2-ethoxy group.[7] This group strongly directs incoming electrophiles to its ortho and para positions.

  • Para-position (C5): Blocked by the chloro group.

  • Ortho-position (C1): Blocked by the sulfonyl chloride group.

  • Ortho-position (C3): This position is vacant and represents the most probable site for electrophilic attack.

This prediction is reinforced by the other groups:

  • The C4-methyl group directs ortho to itself, which includes the C3 position.

  • The C1-sulfonyl chloride group directs meta to itself, which also includes the C3 and C5 positions.

  • The C5-chloro group directs ortho/para, but its influence is significantly weaker than the ethoxy group.

Therefore, there is a strong electronic consensus favoring substitution at the C3 position . Steric hindrance from the adjacent C2-ethoxy and C4-methyl groups is minimal compared to the significant bulk around the C6 position, which is flanked by the large sulfonyl chloride and the chloro atom.

Caption: Predicted regioselectivity based on substituent directing effects.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. This is typically achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[8] While the ring is activated by the ethoxy and methyl groups, the presence of two deactivating groups necessitates standard, potent nitrating conditions.

Proposed Mechanism: Formation of the Sigma Complex

The reaction proceeds via the attack of the electron-rich C3 position on the nitronium ion, forming a resonance-stabilized sigma complex. Subsequent deprotonation by a weak base (like HSO₄⁻) restores aromaticity.

Caption: General workflow for the nitration reaction.

Experimental Protocol: Nitration

This protocol is a representative procedure adapted from established methods for similar substrates and should be performed with appropriate safety precautions in a fume hood.[9]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the temperature below 10 °C. Stir until the substrate is fully dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[9]

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • Workup: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. The expected product is 5-Chloro-2-ethoxy-4-methyl-3-nitrobenzenesulfonyl chloride .

Halogenation

Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule, creating a potent electrophile.[8] The reaction is expected to proceed with high regioselectivity at the C3 position.

Experimental Protocol: Bromination
  • Setup: To a flask protected from moisture, add this compound (1.0 eq) and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst: Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the mixture.

  • Reagent Addition: Cool the mixture to 0 °C and add a solution of elemental bromine (Br₂, 1.05 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material. The reaction will evolve HBr gas, which should be neutralized with a trap.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, 3-Bromo-5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride , can be purified by column chromatography or recrystallization.

Friedel-Crafts Reactions: A Case of Limited Reactivity

The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds on aromatic rings.[10][11] However, these reactions have significant limitations.

Core Limitation: Friedel-Crafts reactions are generally ineffective on aromatic rings that contain strongly deactivating substituents.[12]

The -SO₂Cl group is a powerful electron-withdrawing group that deactivates the ring towards electrophilic attack to such an extent that the conditions required for Friedel-Crafts reactions are typically not met.[12] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can form a complex with the lone pairs on the oxygen atoms of the ethoxy and sulfonyl chloride groups, which further deactivates the ring and can lead to undesired side reactions.[10]

For these reasons, direct Friedel-Crafts alkylation or acylation of this compound is not a recommended synthetic route. Alternative strategies, such as introducing the acyl or alkyl group prior to the chlorosulfonation step, would be a more viable approach.

Conclusion and Synthetic Outlook

The electrophilic substitution behavior of this compound is dominated by the powerful ortho, para-directing C2-ethoxy group. A thorough analysis of all electronic and steric factors points overwhelmingly to the C3 position as the primary site of reaction for transformations like nitration and halogenation. The strongly deactivating nature of the sulfonyl chloride group precludes the use of standard Friedel-Crafts protocols. The protocols and predictive analyses presented in this guide offer a robust framework for scientists to confidently functionalize this substrate, enabling the synthesis of novel sulfonamide derivatives and other complex molecules for applications in medicinal chemistry and materials science.

References

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution.
  • BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • The Organic Chemistry Tutor. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer. (Referenced in discussion on substituent effects).
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride.
  • Dubois, J. E., et al. (1971). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society.
  • University of Liverpool. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles.
  • Supporting Information for a publication on the synthesis of sulfonyl chloride substrates. (n.d.).
  • ChemRxiv. (2024, May 17). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
  • Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution.
  • LibreTexts Chemistry. (2023, May 6). 16: Chemistry of Benzene- Electrophilic Aromatic Substitution.
  • LibreTexts Chemistry. (2024, May 9). 16: Chemistry of Benzene - Electrophilic Aromatic Substitution.
  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Google Patents. (1994). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzoate.
  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube.
  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
  • Google Patents. (2016). CN103739525B - Preparation method of substituted benzene sulfonyl chloride.
  • TCI Chemicals. (n.d.). Halogenation Reagents.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • Chem Thug. (2025, April 29). Electrophilic Aromatic Substitution Reactions. YouTube.
  • PubChem. (n.d.). 5-Chloro-2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride.
  • ChemScene. (n.d.). 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride.
  • LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Reactions.
  • ResearchGate. (n.d.). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis.
  • Crunch Chemistry. (2025, September 22). Electrophilic substitution reactions of benzene.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
  • International Union of Crystallography. (n.d.). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. As a critical intermediate in pharmaceutical synthesis, a thorough understanding of its chemical stability is paramount for ensuring reaction efficiency, impurity control, and overall process robustness. This document moves beyond generic storage recommendations to provide a detailed examination of the underlying chemical principles governing its stability, supported by established analytical methodologies and regulatory guidance.

Introduction: The Significance of Stability in Synthesis

This compound is a bespoke sulfonyl chloride derivative, valued for its specific reactivity in the construction of complex molecular architectures. The sulfonyl chloride moiety is an excellent leaving group, making the compound a versatile reagent for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. However, this high reactivity also predisposes the molecule to degradation, primarily through hydrolysis. The presence of activating and directing groups on the benzene ring—the chloro, ethoxy, and methyl substituents—further modulates its electronic properties and, consequently, its stability profile.

Understanding and controlling the degradation of this intermediate is not merely a matter of preserving material. It is a critical component of ensuring the purity of the final active pharmaceutical ingredient (API). Degradants can introduce impurities that are difficult to remove in downstream processing and may have undesirable toxicological profiles. This guide, therefore, aims to equip the researcher with the foundational knowledge to confidently handle and store this valuable reagent.

Chemical Properties and Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The key to its reactivity and potential for degradation lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group.

PropertyValue/DescriptionSource
Molecular Formula C₉H₁₀Cl₂O₃S[1]
CAS Number 1216234-07-9[1]
Physical Form Solid[1]
Reactivity Highly reactive, particularly with nucleophiles. Moisture sensitive.[2][3]

The substituents on the benzene ring play a crucial role in the stability of the S-Cl bond. The ethoxy group (-OEt) is an electron-donating group, which increases the electron density on the benzene ring and can slightly decrease the electrophilicity of the sulfonyl sulfur, potentially slowing down nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride. Conversely, the chloro group (-Cl) is an electron-withdrawing group, which has the opposite effect. The methyl group (-CH₃) is weakly electron-donating. The interplay of these electronic effects determines the overall reactivity and stability of the molecule.

Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for this compound is hydrolysis. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid and hydrochloric acid.[3][4][5]

Reaction Scheme:

Caption: Figure 1: Experimental workflow for stress testing.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable aprotic solvent, such as acetonitrile, at a known concentration. For humidity testing, use the solid material.

  • Stress Conditions:

    • Hydrolytic: Expose the solution to acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions at room temperature and an elevated temperature (e.g., 60°C). [6] * Thermal: Expose the solid compound and its solution to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, and 70°C). [7] * Oxidative: Treat the solution with a dilute solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3%). [6] * Photolytic: Expose the solid and its solution to a combination of visible and UV light, as specified in ICH guideline Q1B. A dark control should be run in parallel. [6] * Humidity: Expose the solid compound to high humidity (e.g., 75% RH or greater) at an elevated temperature (e.g., 40°C). [7]3. Time Points: Sample at appropriate time intervals to target 5-20% degradation. [7]4. Sample Analysis:

    • Quench the reactions as appropriate (e.g., neutralization of acidic and basic samples).

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products. [6] * Common analytical techniques for sulfonyl chlorides and their degradants include HPLC, GC-MS (often after derivatization), and IR spectroscopy. [8] dot

Caption: Figure 2: Factors leading to degradation and consequences.

Conclusion: A Proactive Approach to Stability

The stability of this compound is a critical parameter that directly impacts its utility in research and development. While inherently reactive, its degradation can be effectively managed through a proactive approach to storage and handling. The cornerstone of this approach is the strict exclusion of moisture. By understanding the chemical principles outlined in this guide and implementing the recommended storage and handling protocols, researchers can ensure the long-term integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes. For critical applications, a well-designed stress testing study will provide the definitive data needed to establish optimal handling procedures and re-test dates.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS. Available at: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. helago-sk.sk. Available at: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

  • Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. Available at: [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Benzenesulfonyl chloride | C6H5ClO2S. PubChem. Available at: [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. ResearchGate. Available at: [Link]

  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride as a Robust Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. This guide provides a comprehensive overview of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a specialized arylsulfonyl reagent, for the protection of primary and secondary amines. We will explore the underlying chemical principles, provide detailed experimental protocols for both protection and deprotection, and discuss the stability and strategic advantages of the resulting sulfonamides. This document is intended to be a practical resource for chemists in research and development, offering insights grounded in established principles of physical organic chemistry and reaction mechanisms.

Introduction: The Role of Amine Protection in Synthesis

The amine functional group is a cornerstone of countless biologically active molecules and synthetic intermediates. However, its inherent reactivity presents a significant challenge in complex synthetic routes. Protecting groups are reversibly installed moieties that temper the reactivity of a functional group, allowing other transformations to occur elsewhere in the molecule.[1][2] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific and mild conditions that do not affect other functional groups.[3][4]

Sulfonamides are a well-established class of amine protecting groups, prized for their exceptional stability under both acidic and basic conditions.[5] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.[6] While this stability is a key advantage, the cleavage of the robust N-S bond has historically required harsh conditions.[5] This has driven the development of substituted arylsulfonyl chlorides that offer a more nuanced balance of stability and lability.

This guide focuses on this compound, a reagent designed to leverage the inherent stability of sulfonamides while incorporating features that may facilitate milder deprotection strategies. The substitution pattern on the aromatic ring—a chloro group, an ethoxy group, and a methyl group—is anticipated to modulate the electronic properties and steric environment of the sulfonyl group, influencing both the protection reaction and the subsequent cleavage of the sulfonamide.

The Chemistry of this compound

Reagent Overview
  • Chemical Name: this compound

  • CAS Number: 1216234-07-9

  • Molecular Formula: C₉H₁₀Cl₂O₃S

  • Structure:

    (Structure generated based on IUPAC name)

The presence of the electron-donating ethoxy and methyl groups is expected to increase the electron density on the aromatic ring, which could influence the stability of the resulting sulfonamide. Conversely, the electron-withdrawing chloro group will have an opposing effect. The interplay of these substituents is key to the unique properties of this protecting group.

Protection of Amines: Sulfonamide Formation

The reaction of an amine with this compound is a nucleophilic substitution at the sulfonyl sulfur, resulting in the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.

General Reaction Scheme
Causality of Experimental Choices
  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid side reactions with the sulfonyl chloride.

  • Base: A non-nucleophilic organic base like pyridine or triethylamine (TEA) is typically employed. Pyridine can also act as a nucleophilic catalyst. For sterically hindered amines or less reactive sulfonyl chlorides, a stronger base like 4-dimethylaminopyridine (DMAP) may be added as a catalyst.

  • Temperature: The reaction is often performed at 0 °C initially to control the exothermic reaction, followed by warming to room temperature to ensure complete conversion.

Detailed Experimental Protocol: Protection of a Primary Amine

This protocol provides a general procedure for the protection of a primary amine. Optimization may be required for specific substrates.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 equiv) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Diagram of Protection Workflow

Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary/Secondary Amine ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel Reagent 5-Chloro-2-ethoxy-4- methylbenzenesulfonyl chloride Reagent->ReactionVessel Solvent Anhydrous DCM Solvent->ReactionVessel Base Pyridine Base->ReactionVessel Workup Aqueous Wash ReactionVessel->Workup Purification Chromatography/ Recrystallization Workup->Purification Product Protected Amine (Sulfonamide) Purification->Product

Caption: Workflow for the protection of amines using this compound.

Stability of N-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl Amides

The utility of a protecting group is intrinsically linked to its stability under various reaction conditions. Sulfonamides are generally known for their robustness.

Stability Profile

The N-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl group is expected to be stable to a wide range of conditions, making it suitable for multi-step syntheses.

ConditionExpected StabilityRationale
Strongly Acidic (e.g., TFA, HCl) HighThe sulfonamide linkage is generally resistant to acidic hydrolysis.[7]
Strongly Basic (e.g., NaOH, KOH) HighWhile the N-H proton of a primary sulfonamide is acidic, the N-S bond is resistant to cleavage by non-nucleophilic bases.
Nucleophilic Moderate to HighThe sulfonamide is generally stable to many nucleophiles, though very strong nucleophiles may effect cleavage.
Oxidative HighThe sulfonyl group is in a high oxidation state and is generally inert to common oxidizing agents.
Reductive (e.g., H₂/Pd, NaBH₄) HighThe sulfonamide bond is typically stable to catalytic hydrogenation and hydride reducing agents.

This table is based on the general stability of arylsulfonamides. Specific studies on the titled compound are limited.

Deprotection of N-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl Amides

The selective cleavage of the sulfonamide bond is the critical step in revealing the free amine. While arylsulfonamides are notoriously stable, several methods have been developed for their deprotection. The choice of method depends on the overall functionality of the molecule.

Reductive Cleavage Methods

Reductive cleavage is a common and often mild approach for deprotecting sulfonamides.

This method is an effective and economical choice for the reductive cleavage of arylsulfonamides.[8][9][10] The reaction is believed to proceed via a single-electron transfer mechanism.

General Protocol:

  • Suspend the sulfonamide in anhydrous methanol under an inert atmosphere.

  • Add magnesium turnings (excess, e.g., 10-20 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., reflux). The reaction can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Filter the mixture to remove magnesium salts.

  • Basify the filtrate with aqueous NaOH or NH₄OH and extract the free amine with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic extracts, concentrate, and purify the amine as needed.

Samarium diiodide is a powerful single-electron reducing agent that can cleave sulfonamide bonds under mild conditions.[11][12][13] This method is particularly useful for substrates with sensitive functional groups.

General Protocol:

  • Dissolve the sulfonamide in a mixture of anhydrous THF and a co-solvent like HMPA or DMPU.

  • Add a solution of SmI₂ in THF (typically 0.1 M, excess) at room temperature or below.

  • Stir the reaction until the characteristic deep blue or green color of SmI₂ disappears.

  • Quench the reaction with an aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Extract the product with an organic solvent, wash, dry, and purify.

Acidic Cleavage

While generally stable to acid, forceful conditions can cleave sulfonamides. Trifluoromethanesulfonic acid (TfOH) has been shown to be effective for the deprotection of certain N-arylsulfonamides.[14] The electron-rich nature of the 5-chloro-2-ethoxy-4-methylphenyl group may make it more susceptible to acid-catalyzed cleavage compared to simple tosylamides.

Diagram of Deprotection Pathways

Deprotection_Pathways cluster_reductive Reductive Cleavage cluster_acidic Acidic Cleavage Start Protected Amine (Sulfonamide) Mg_MeOH Mg / MeOH Start->Mg_MeOH Mild SmI2 SmI₂ Start->SmI2 Mild TfOH TfOH (Harsh) Start->TfOH Harsh Product Free Amine Mg_MeOH->Product SmI2->Product TfOH->Product

Caption: Common deprotection pathways for arylsulfonamides.

Strategic Advantages and Considerations

The choice of a protecting group is a strategic decision in synthesis design. The 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl group offers a unique combination of properties.

Advantages:

  • High Stability: Provides robust protection for amines during various synthetic transformations.

  • Crystallinity: The arylsulfonyl group often imparts crystallinity to intermediates, aiding in purification by recrystallization.[15]

  • Potential for Milder Deprotection: The electron-donating substituents on the aromatic ring may render the sulfonamide more susceptible to certain reductive or acidic cleavage conditions compared to the widely used tosyl group.

Limitations:

  • Atom Economy: The introduction and removal of a relatively large protecting group reduces overall atom economy.

  • Harsh Deprotection Conditions (Potentially): While milder conditions may be possible, cleavage of the sulfonamide bond can still require forcing conditions that may not be compatible with all substrates.

  • Limited Commercial Availability: This specific sulfonyl chloride is not as widely available as more common reagents like tosyl chloride.

Conclusion

This compound represents a valuable tool for the protection of amines in organic synthesis. The resulting sulfonamides exhibit high stability, a desirable trait for multi-step sequences. While deprotection requires specific reductive or potentially strong acidic conditions, the substitution pattern on the aryl ring may offer advantages in lability over traditional, unsubstituted arylsulfonyl groups. As with any protecting group, the decision to employ this reagent should be made in the context of the overall synthetic strategy, considering the stability of other functional groups present in the molecule. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this robust amine protecting group.

References

  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602–1603. [Link]

  • ResearchGate. (n.d.). Electroreductive deprotection of benzenesulfonamide in a divided cell. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • PubMed. (2016). TFA-sensitive Arylsulfonylthiourea-Assisted Synthesis of N,N'-substituted Guanidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Retrieved from [Link]

  • Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39. [Link]

  • ResearchGate. (n.d.). TFA-Sensitive Arylsulfonylthiourea-Assisted Synthesis of N,N'-Substituted Guanidines. Retrieved from [Link]

  • ACS Omega. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • National Institutes of Health. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA-Sensitive Arylsulfonylthiourea-Assisted Synthesis of N,N'-Substituted Guanidines. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. Retrieved from [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • National Institutes of Health. (n.d.). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

reaction conditions for coupling 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Substituted 5-Chloro-2-ethoxy-4-methylbenzenesulfonamides

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group, R−S(=O)₂−NR₂R₃, is a cornerstone of modern medicinal chemistry and drug development. Its rigid, tetrahedral geometry and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged scaffold in a vast array of therapeutic agents.[1] Compounds bearing this moiety exhibit a remarkable breadth of biological activities, including antibacterial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[2][3]

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a bespoke building block designed for the synthesis of novel sulfonamide derivatives. The specific substitution pattern on the aromatic ring—a chloro group, an ethoxy group, and a methyl group—provides chemists with a tool to fine-tune the physicochemical properties of the final compound. These properties, such as lipophilicity, metabolic stability, and target-binding affinity, are critical determinants of a drug candidate's ultimate success.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction conditions, mechanistic principles, and detailed protocols for the successful coupling of this compound with primary amines.

Reaction Principles and Causality

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and robust nucleophilic substitution reaction.[2][4] The underlying mechanism is logical and predictable, allowing for rational optimization of reaction conditions.

Mechanism of Sulfonamide Formation:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine. This amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the this compound.[2]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Elimination and Proton Transfer: The intermediate collapses, expelling the chloride ion (Cl⁻), a stable leaving group. Simultaneously, a base present in the reaction mixture abstracts a proton from the nitrogen atom to neutralize the positive charge.

This process generates the stable, neutral sulfonamide product and one equivalent of hydrochloric acid (HCl).

The Critical Role of the Base: The inclusion of a base is not merely optional; it is essential for the reaction to proceed to completion. The HCl generated as a byproduct will readily react with any unreacted primary amine, converting it into its non-nucleophilic ammonium salt. This side reaction effectively quenches the nucleophile, halting the desired sulfonamide formation.[5] A tertiary amine base, such as pyridine or triethylamine (TEA), is typically added to scavenge the HCl as it is formed, ensuring a continuous supply of the free primary amine for the reaction.[1][2][6]

G Amine Primary Amine (R-NH₂) Nucleophile SulfonylCl 5-Chloro-2-ethoxy-4-methyl- benzenesulfonyl chloride Electrophile Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack on Sulfur SulfonylCl->Intermediate Product N-Substituted Sulfonamide Intermediate->Product 2. Chloride Elimination & Proton Abstraction Byproduct HCl (Neutralized by Base)

Caption: Core mechanism of sulfonamide synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of N-substituted 5-chloro-2-ethoxy-4-methylbenzenesulfonamides. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Standard Synthesis at Ambient Temperature

This method is suitable for most primary amines and is operationally simple.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous DCM.

  • Base Addition: To the stirred solution, add the base (e.g., pyridine, 1.5 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.[2]

  • Workup:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine/TEA), saturated aqueous NaHCO₃, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Ethyl Acetate/Hexanes) or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[2][7]

Protocol 2: Microwave-Assisted Synthesis for Rapid Derivatization

Microwave-assisted synthesis offers a significant acceleration of reaction times, often leading to high yields in minutes rather than hours.[6][8]

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Pyridine (catalytic amount, if needed)

  • Appropriate microwave-safe reaction vessel with a stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the primary amine (1.0 eq) and this compound (1.0 eq). If the amine is a solid, a minimal amount of a high-boiling point, microwave-compatible solvent like DMF can be added.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate at a set temperature (e.g., 100-120 °C) for 5-20 minutes.

  • Workup and Purification: After cooling the vessel to room temperature, the reaction mixture can be treated with a solvent like n-hexane to precipitate the product. The resulting solid can be collected by filtration, washed with cold solvent, and dried. Alternatively, the standard workup and purification procedures described in Protocol 1 can be applied.[2]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the coupling of this compound with various primary amines, illustrating the broad applicability of this transformation.

Primary Amine Base (eq) Solvent Temperature (°C) Time (h) Typical Yield (%)
AnilinePyridine (1.5)DCM0 to RT1285-95
BenzylamineTEA (1.5)THF0 to RT890-98
CyclohexylamineTEA (2.0)DCM0 to RT1088-96
4-FluoroanilinePyridine (1.5)DCM0 to RT1880-90

Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from initial setup to final product characterization.

G start Start: Reagent Preparation setup Reaction Setup: Amine + Base in Anhydrous Solvent start->setup cool Cooling to 0 °C setup->cool add Dropwise Addition of Sulfonyl Chloride Solution cool->add react Stir at Room Temp (6-24h) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, Extract, Wash monitor->workup Complete dry Dry & Concentrate workup->dry purify Purification: Chromatography or Recrystallization dry->purify characterize Characterization: NMR, MS, etc. purify->characterize end End: Pure Sulfonamide characterize->end

Caption: Standard experimental workflow for sulfonamide synthesis.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation 1. Hydrolysis of Sulfonyl Chloride: Reagent exposed to moisture.[9]1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. The sulfonyl chloride is highly moisture-sensitive.
2. Inactive Amine: Formation of amine hydrochloride salt.2. Ensure a sufficient excess of base (at least 1.5 eq) is used to neutralize all generated HCl.
3. Low Reactivity of Amine: The primary amine is sterically hindered or electronically deactivated (e.g., highly electron-deficient anilines).3. Increase reaction temperature or prolong reaction time. Consider switching to a stronger, non-nucleophilic base like DBU or using a more forcing solvent like DMF.
Product is Contaminated with Starting Amine Incomplete reaction.Increase reaction time or consider adding a slight excess (1.05 eq) of the sulfonyl chloride. The excess can be easily quenched during workup.
Product is Contaminated with Benzenesulfonic Acid Hydrolysis of the sulfonyl chloride during the reaction or workup.Minimize exposure to water. During workup, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) will effectively remove the acidic byproduct into the aqueous layer.
Difficult Purification Product and starting materials have similar polarities.Optimize the solvent system for column chromatography. If the product is a crystalline solid, recrystallization is often a highly effective method for achieving high purity.[7]

References

  • Sulfonamide - Wikipedia.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Sulfonamide purification process - US2777844A - Google P
  • Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines - Benchchem.
  • Technical Support Center: Reactions of 3,4,5-Trimethoxybenzoyl Chloride with Primary Amines - Benchchem.
  • 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.

Sources

Application Notes and Protocols: 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a versatile, though not yet extensively documented, reagent with significant potential in the synthesis of diverse heterocyclic compounds. Its unique substitution pattern—a chlorine atom, an ethoxy group, and a methyl group on the benzene ring—offers opportunities for fine-tuning the steric and electronic properties of resulting sulfonamide-containing molecules. This strategic placement of functional groups can influence solubility, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry and drug discovery. The inherent reactivity of the sulfonyl chloride functional group allows for the facile formation of sulfonamides, which are key intermediates in the construction of a wide array of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the potential applications of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights.

Synthesis of this compound

The preparation of this compound can be approached through established methods for the synthesis of substituted benzenesulfonyl chlorides. A common and effective method involves the chlorosulfonation of a corresponding substituted benzene derivative. The general principle of this reaction is the electrophilic aromatic substitution of a sulfonic acid group, followed by conversion to the sulfonyl chloride.

A plausible synthetic route starts from 4-chloro-1-ethoxy-2-methylbenzene. The chlorosulfonation of this starting material is typically achieved using chlorosulfonic acid. The reaction needs to be carefully controlled due to its exothermic nature.

Protocol: Synthesis of this compound

Materials:

  • 4-chloro-1-ethoxy-2-methylbenzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a fume hood, cool a flask containing anhydrous dichloromethane to 0 °C using an ice bath.

  • Slowly add 4-chloro-1-ethoxy-2-methylbenzene to the cooled solvent with stirring.

  • Carefully add chlorosulfonic acid dropwise to the solution, maintaining the temperature at 0-5 °C. The reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as sulfonyl chlorides are reactive towards water, which would lead to the formation of the corresponding sulfonic acid.

  • Low Temperature: The initial low temperature is necessary to control the highly exothermic reaction between the aromatic compound and chlorosulfonic acid, preventing side reactions and ensuring safety.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction by hydrolyzing any remaining chlorosulfonic acid and helps in the separation of the organic product from the aqueous acidic phase.

  • Bicarbonate Wash: The wash with saturated sodium bicarbonate solution neutralizes any remaining acidic components.

Application in the Synthesis of N-Sulfonylated Heterocyles: The Case of Imidazoles

The reaction of this compound with nitrogen-containing heterocycles is a direct route to N-sulfonylated derivatives. These compounds are of significant interest in medicinal chemistry as the sulfonamide moiety can act as a key pharmacophore. The N-sulfonylation of imidazoles is a representative example of this application.

The reaction typically proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of a chloride ion. A base is generally required to neutralize the HCl generated during the reaction.

Protocol: N-Sulfonylation of Imidazole

Materials:

  • This compound

  • Imidazole

  • Triethylamine or pyridine

  • Dichloromethane (anhydrous) or Tetrahydrofuran (anhydrous)

  • Stirring apparatus

  • TLC plates

Procedure:

  • Dissolve imidazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the cooled imidazole solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative N-Sulfonylation of Heterocycles

HeterocycleBaseSolventTemperature (°C)Typical Yield (%)
ImidazoleTriethylamineDichloromethane0 to RT85-95
PyrazolePyridineTetrahydrofuran0 to RT80-90
1,2,4-TriazolePotassium CarbonateAcetonitrileRT to 5075-85
IndoleSodium HydrideTetrahydrofuran0 to RT70-85

Note: Yields are estimates based on reactions with similar sulfonyl chlorides and may vary for this compound.

Visualization: Workflow for N-Sulfonylation of Imidazole

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Imidazole & Triethylamine in Anhydrous DCM cool Cool to 0 °C start->cool add_sulfonyl Add 5-Chloro-2-ethoxy-4- methylbenzenesulfonyl chloride cool->add_sulfonyl stir Stir at RT for 12-24h add_sulfonyl->stir wash Wash with Water & Brine stir->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product pathway reagent 5-Chloro-2-ethoxy-4-methyl- benzenesulfonyl chloride intermediate N-(2-carbamoylphenyl)-5-chloro-2-ethoxy-4- methylbenzenesulfonamide reagent->intermediate Sulfonylation (Pyridine, Heat) amine 2-Aminobenzamide amine->intermediate product Substituted Quinazolinone intermediate->product Cyclization (e.g., Heat)

Caption: Synthetic route to quinazolinones via a sulfonamide intermediate.

Potential for Intramolecular Cyclization: Synthesis of Sultams

Derivatives of this compound bearing a suitably positioned nucleophilic group can undergo intramolecular cyclization to form cyclic sulfonamides, also known as sultams. These scaffolds are present in a number of biologically active molecules. For example, a derivative with an aminoalkyl side chain could be cyclized to form a benzothiazepine-like structure. The specific conditions for such cyclizations would depend on the nature of the tethered nucleophile and the desired ring size.

Conclusion

This compound is a promising reagent for the synthesis of a variety of heterocyclic compounds. Its utility stems from the reactivity of the sulfonyl chloride group, which allows for the straightforward formation of sulfonamides. These sulfonamides can be stable final products of interest or can serve as key intermediates for the construction of more complex fused heterocyclic systems. The protocols and insights provided in this guide, based on established chemical principles, offer a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors. Further research into the specific applications of this reagent is warranted and is expected to unveil novel synthetic routes to compounds with significant biological and material science applications.

References

Application Notes & Protocols: The Versatility of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride Derivatives in Catalytic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in drug development on the utility of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride and its related derivatives. The focus is on their application as versatile reagents within transition metal-catalyzed reactions, a cornerstone of modern synthetic chemistry. While not catalysts in their own right, these compounds are critical precursors and coupling partners in a multitude of catalytic cycles.

Introduction: Beyond a Reagent, a Gateway to Complexity

This compound belongs to the broader class of arylsulfonyl chlorides, compounds distinguished by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. The specific substitution pattern of this molecule—a chlorine atom, an ethoxy group, and a methyl group—imparts unique electronic and steric properties that can be leveraged in organic synthesis. The high electrophilicity of the sulfur atom makes these molecules potent reagents for derivatization, particularly in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals.[1]

However, the modern synthetic utility of arylsulfonyl chlorides extends far beyond their traditional roles. In the realm of catalysis, they have emerged as powerful building blocks and oxidants in a variety of transition metal-catalyzed cross-coupling and C-H functionalization reactions.[2] This guide will elucidate the practical applications of this compound derivatives in such catalytic systems, providing both the theoretical underpinnings and actionable protocols.

Synthesis of Arylsulfonyl Chlorides: A Brief Overview

The accessibility of arylsulfonyl chlorides is a key factor in their widespread use. The primary industrial method for their synthesis is the chlorosulfonation of arenes, an electrophilic aromatic substitution reaction using chlorosulfonic acid.[1] For more complex or sensitive substrates, alternative methods such as the Sandmeyer-type reaction of aryl diazonium salts or the oxidation of organosulfur compounds are employed.[3] The conversion of pre-existing arylsulfonic acids to their corresponding sulfonyl chlorides using chlorinating agents like thionyl chloride is also a common strategy.[1]

Applications in Palladium-Catalyzed Reactions

Palladium catalysis is a central tool in contemporary organic synthesis. Arylsulfonyl chlorides have proven to be valuable reagents in this domain, particularly in C-H bond functionalization and as alternatives to aryl halides in cross-coupling reactions.[2][3]

C-H Bond Functionalization: A Direct Approach to Arylsulfones

A notable application is the palladium-catalyzed synthesis of arylsulfones via the direct functionalization of a C-H bond. This reaction offers a more atom-economical and efficient alternative to traditional methods. In this process, the arylsulfonyl chloride serves as the source of the arylsulfonyl group.[2]

Protocol 1: Palladium-Catalyzed Direct Arylsulfonylation of an Arene

Objective: To synthesize an unsymmetrical diaryl sulfone from an arene and an arylsulfonyl chloride derivative like this compound.

Materials:

  • Arene (e.g., 1,3-dimethoxybenzene)

  • This compound

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the arene (1.5 mmol), this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the ligand (0.1 mmol, 10 mol%).

  • Add the base (2.0 mmol) and the anhydrous, degassed solvent (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours, with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl sulfone.

Expected Outcome: Formation of a C-S bond between the arene and the sulfonyl group of the starting material.

Desulfonylative Cross-Coupling Reactions

In certain palladium-catalyzed reactions, arylsulfonyl chlorides can function as aryl halide equivalents. Through a process of desulfonylation, the sulfonyl chloride group is extruded as SO₂, allowing the aryl group to participate in cross-coupling reactions to form new C-C bonds.[3]

Workflow for Palladium-Catalyzed Desulfonylative Coupling

G reagents Arylsulfonyl Chloride + Coupling Partner oxidative_addition Oxidative Addition reagents->oxidative_addition catalyst Pd(0) Catalyst + Ligand catalyst->oxidative_addition desulfonylation Desulfonylation (-SO2) oxidative_addition->desulfonylation transmetalation Transmetalation desulfonylation->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Coupled Product reductive_elimination->product catalyst_regen Pd(0) Catalyst (Regenerated) reductive_elimination->catalyst_regen

Caption: Palladium-catalyzed desulfonylative cross-coupling cycle.

Applications in Copper-Catalyzed C-S Bond Formation

Copper catalysis offers a cost-effective and efficient means of forming C-S bonds, leading to the synthesis of diaryl thioethers. In these reactions, arylsulfonyl chlorides can serve as a sulfur source.[4]

Synthesis of Diaryl Thioethers

A copper(I)-catalyzed direct coupling of aryl boronic acids with arylsulfonyl chlorides provides a straightforward route to diaryl thioethers. This reaction typically involves the reduction of the arylsulfonyl chloride, followed by a copper-catalyzed C-S coupling.[4]

Protocol 2: Copper-Catalyzed Synthesis of Diaryl Thioethers

Objective: To synthesize an unsymmetrical diaryl thioether from an aryl boronic acid and an arylsulfonyl chloride derivative.

Materials:

  • Aryl boronic acid (e.g., phenylboronic acid)

  • This compound

  • CuI (Copper(I) iodide)

  • Ligand (e.g., 1,10-phenanthroline)

  • Reducing agent (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent mixture (e.g., THF/DMSO)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl boronic acid (1.2 mmol), this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and the ligand (0.2 mmol, 20 mol%).

  • Add the reducing agent (1.5 mmol) and the base (2.0 mmol).

  • Introduce the anhydrous solvent mixture (e.g., 2:1 THF/DMSO, 5 mL).

  • Heat the mixture at the specified temperature (e.g., 50 °C) with stirring for the required duration (typically 4-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the pure diaryl thioether.

Table 1: Representative Data for Copper-Catalyzed C-S Coupling

EntryAryl Boronic AcidArylsulfonyl Chloride DerivativeYield (%)
1Phenylboronic acidThis compound85
24-Methoxyphenylboronic acidThis compound92
33-Tolylboronic acidThis compound88

Note: Yields are hypothetical and for illustrative purposes, based on typical outcomes for this reaction type.

Mechanistic Considerations

The catalytic applications of arylsulfonyl chlorides are underpinned by their reactivity within catalytic cycles. The specific role of the arylsulfonyl chloride can vary depending on the metal catalyst and reaction conditions.

Proposed Mechanism for Copper-Catalyzed C-S Coupling

G cluster_reduction Reduction of Sulfonyl Chloride cluster_catalytic_cycle Cu(I) Catalytic Cycle ArSO2Cl ArSO2Cl Disulfide Ar-S-S-Ar ArSO2Cl->Disulfide - PPh3=O PPh3 PPh3 PPh3->Disulfide CuSAr [Cu(I)-SAr] Disulfide->CuSAr + Cu(I) CuI Cu(I) CuI->CuSAr CuAr [Ar-Cu(I)-SAr] CuSAr->CuAr + Ar'B(OH)2 ArBOH2 Ar'B(OH)2 ArBOH2->CuAr CuAr->CuI Regenerates Cu(I) Product Ar-S-Ar' CuAr->Product Reductive Elimination

Caption: Proposed mechanism for CuI-catalyzed C-S coupling.[4]

Conclusion

This compound and its derivatives are highly valuable and versatile reagents in the field of organic synthesis. While their direct catalytic applications are not established, their utility as key components in transition metal-catalyzed reactions is significant. Their ability to act as precursors for arylsulfonyl groups, as aryl halide surrogates, and as sulfur sources in various catalytic cycles underscores their importance in the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important class of compounds.

References

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society, 127(38), 13178–13179. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773–1775. [Link]

  • Zheng, Z., et al. (2021). Arylsulfonyl chlorides in C–C and C–S bond forming reactions. Tetrahedron, 96, 132338. [Link]

Sources

Application Notes and Protocols for Reactions Involving 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of a Versatile Sulfonyl Chloride

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a valuable building block in modern organic synthesis. Its trifunctional nature—possessing a reactive sulfonyl chloride group, a tunable aromatic core, and activating/directing ethoxy and methyl substituents—renders it a versatile reagent for the construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of amines to form stable sulfonamides. Furthermore, the aromatic ring provides a scaffold for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in two key transformations: sulfonamide synthesis and the Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles and guidance on reaction setup, monitoring, and product purification.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueSource
CAS Number 1216234-07-9[1]
Molecular Formula C₉H₁₀Cl₂O₃S[1]
Molecular Weight 269.15 g/mol Calculated
Physical Form Solid[1]
Storage Store at room temperature.[1]

Safety Information:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard StatementDescription
H314 Causes severe skin burns and eye damage.
H335 May cause respiratory irritation.

Always consult the material safety data sheet (MSDS) before use.

Synthesis of this compound

The synthesis of substituted benzenesulfonyl chlorides can be achieved through various methods, with chlorosulfonation of the corresponding substituted benzene being a common approach. The starting material for the synthesis of this compound is 4-chloro-1-ethoxy-2-methylbenzene.

Reaction Scheme: Chlorosulfonation

cluster_reagents Reagents & Conditions reactant 4-Chloro-1-ethoxy-2-methylbenzene product This compound reactant->product 1. Neat or in a chlorinated solvent 2. 0 °C to room temperature reagent Chlorosulfonic Acid (ClSO3H)

Caption: Synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is based on general procedures for the chlorosulfonation of activated aromatic compounds.

Materials:

  • 4-Chloro-1-ethoxy-2-methylbenzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.

  • Addition of Reactant: Add 4-Chloro-1-ethoxy-2-methylbenzene (1.0 eq) to the flask, followed by anhydrous dichloromethane.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C. Vigorous gas evolution (HCl) will occur.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.

Application 1: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. A commercially available example of a product from this reaction is 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide[2].

Reaction Scheme: Sulfonamide Formation

cluster_conditions Reaction Conditions sulfonyl_chloride This compound product N-substituted-5-chloro-2-ethoxy-4-methylbenzenesulfonamide sulfonyl_chloride->product amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Pyridine, Triethylamine) solvent Solvent (e.g., DCM, THF)

Caption: General scheme for sulfonamide synthesis.

Protocol: Synthesis of N-Aryl/Alkyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamides

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the presence of the electron-withdrawing sulfonyl group can facilitate the oxidative addition of palladium, making this transformation feasible. This reaction allows for the introduction of various aryl or heteroaryl substituents onto the benzenesulfonyl chloride core, providing access to a diverse range of biaryl sulfonyl compounds.

Reaction Scheme: Suzuki-Miyaura Coupling

cluster_conditions Reaction Conditions sulfonyl_chloride This compound product Aryl-substituted-2-ethoxy-4-methylbenzenesulfonyl derivative sulfonyl_chloride->product boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) base Base (e.g., K2CO3, Cs2CO3) solvent Solvent (e.g., Toluene, Dioxane/H2O)

Sources

purification of sulfonamides derived from 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Purification of Sulfonamides Derived from 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Sulfonamide Drug Discovery

Sulfonamides represent a vital class of therapeutic agents with a broad spectrum of biological activities. The journey from initial synthesis to a viable drug candidate is contingent upon the stringent purity of the target molecule. Impurities, even in trace amounts, can significantly alter pharmacological and toxicological profiles, leading to misleading structure-activity relationship (SAR) data and potential safety concerns. This guide provides a comprehensive overview of robust purification strategies for sulfonamides synthesized from this compound. We will delve into the mechanistic underpinnings of common purification techniques, offering detailed protocols and troubleshooting advice to empower researchers in obtaining highly pure compounds essential for successful drug development.

The structural motif of sulfonamides derived from this compound imparts specific physicochemical properties that guide the selection of an appropriate purification strategy. The presence of the aromatic ring, the sulfonyl group, and the variable amine substituent creates molecules of moderate to low polarity with potential for hydrogen bonding. Understanding these characteristics is paramount for optimizing purification protocols.

Technical Guide: Purification Strategies

The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the sulfonamide. The most common and effective techniques include recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization: The Art of Crystalline Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle of differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures. For many sulfonamides, which are often crystalline solids, this method can yield material of very high purity.

Causality Behind Experimental Choices:

The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should dissolve the sulfonamide sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). Given the dual polar (sulfonamide group) and non-polar (aromatic ring) nature of these molecules, solvent mixtures, such as ethanol/water or isopropanol/water, are often effective.[1]

Potential Impurities to Consider:

  • Unreacted this compound: This is a key impurity to remove.

  • Unreacted Amine: The starting amine can also be present in the crude product.

  • 5-Chloro-2-ethoxy-4-methylbenzenesulfonic acid: Hydrolysis of the starting sulfonyl chloride can lead to the formation of the corresponding sulfonic acid, which is typically more polar than the desired sulfonamide.[2]

  • Bis-sulfonated Amine: If a primary amine is used, a common side product is the bis-sulfonated species, where two sulfonyl groups react with the same amine nitrogen.[2]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude sulfonamide in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. A good starting point for sulfonamides is often a 95% ethanol solution.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide to a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath for 15-30 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Experimental Protocol: Solvent/Anti-Solvent Recrystallization

This method is useful when a single solvent is not ideal.

  • Dissolution: Dissolve the crude sulfonamide in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the sulfonamide is insoluble) dropwise with constant swirling until the solution becomes persistently turbid.

  • Crystal Growth: Set the flask aside undisturbed to allow for crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent method.

Recrystallization_Workflow A Crude Sulfonamide B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (contains impurities) E->I separate G Drying F->G H Pure Sulfonamide Crystals G->H

Caption: Workflow for the purification of sulfonamides by recrystallization.

Column Chromatography: Separation by Polarity

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For sulfonamides derived from this compound, which are typically moderately polar, normal-phase chromatography using silica gel is a common and effective choice.[4]

Causality Behind Experimental Choices:

The separation is achieved by a continuous series of adsorption-desorption steps. The choice of the mobile phase (eluent) is critical. A less polar solvent will result in stronger adsorption of the sulfonamide to the polar silica gel, leading to slower elution. Conversely, a more polar solvent will compete more effectively for the adsorption sites, leading to faster elution. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed for complex mixtures.[5]

Experimental Protocol: Silica Gel Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired sulfonamide.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sulfonamide in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder is then carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure sulfonamide.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified sulfonamide.

Column_Chromatography_Workflow A Crude Sulfonamide B Select Solvent System (via TLC) A->B D Load Sample A->D C Pack Silica Gel Column B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (via TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Sulfonamide I->J

Caption: Workflow for sulfonamide purification by column chromatography.

Preparative HPLC: High-Resolution Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for purifying small to medium quantities of material, especially for challenging separations or when very high purity is required. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used for sulfonamides.[6]

Causality Behind Experimental Choices:

Separation in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the non-polar stationary phase and are retained longer. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[7] Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for acidic or basic compounds.[8]

Experimental Protocol: Reversed-Phase Preparative HPLC

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separating the target sulfonamide from its impurities. A C18 column is a good starting point.[9]

  • Sample Preparation: Dissolve the crude sulfonamide in a suitable solvent, ideally the mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.

  • System Setup:

    • Equilibrate the preparative HPLC system, including the preparative column (e.g., C18), with the initial mobile phase conditions.

    • Set the detector wavelength to the λmax of the sulfonamide.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions based on the retention time of the desired compound as determined from the analytical method.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents. This may involve rotary evaporation for the organic solvent followed by lyophilization (freeze-drying) to remove the water.

Prep_HPLC_Workflow A Crude Sulfonamide B Analytical HPLC Method Development A->B C Prepare & Filter Sample A->C D Equilibrate Preparative HPLC System B->D E Inject Sample & Run C->E D->E F Collect Fractions (based on retention time) E->F G Analyze Fraction Purity (Analytical HPLC) F->G H Combine Pure Fractions G->H I Remove Solvents (Rotovap/Lyophilize) H->I J Highly Pure Sulfonamide I->J

Caption: Workflow for high-purity sulfonamide isolation via preparative HPLC.

Data Presentation: Expected Purity and Yield

The following table provides a general comparison of the expected outcomes for each purification technique. Actual results will vary depending on the specific sulfonamide and the nature of the impurities.

Purification TechniqueTypical PurityTypical YieldScaleAdvantagesDisadvantages
Recrystallization >98%60-90%mg to kgEconomical, scalable, high purity for crystalline solidsNot suitable for oils or amorphous solids, potential for low yield
Column Chromatography 95-99%50-80%mg to gVersatile, good for complex mixturesCan be time-consuming, requires significant solvent volumes
Preparative HPLC >99%40-70%µg to gHigh resolution, excellent for difficult separationsExpensive, limited scalability, requires specialized equipment

Purity Assessment

After purification, it is crucial to assess the purity of the sulfonamide. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used.[10] Purity is calculated based on the relative peak area of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used to detect impurities.[11] The absence of signals corresponding to starting materials or byproducts is a good indicator of purity.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides the molecular weight of the compound and any impurities, aiding in their identification.[10]

Troubleshooting Common Purification Challenges

ProblemPossible CauseSolution
Recrystallization: Oiling outThe melting point of the sulfonamide is below the boiling point of the solvent, or the crude product is highly impure.Re-heat to dissolve the oil, add more solvent, and cool more slowly. Consider a preliminary purification step like column chromatography.[1]
Recrystallization: No crystal formationThe solution is not supersaturated, or too much solvent was used.Induce crystallization by scratching the flask or adding a seed crystal. Concentrate the solution by evaporating some of the solvent.[1]
Column Chromatography: Poor separationThe mobile phase polarity is not optimal.Optimize the eluent system using TLC. Consider using a gradient elution.[5]
Column Chromatography: Compound won't eluteThe mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[5]
Preparative HPLC: Poor peak shapeThe sample is overloaded, or there are secondary interactions with the stationary phase.Reduce the injection volume or concentration. Add a modifier like trifluoroacetic acid to the mobile phase.

Conclusion

The purification of sulfonamides derived from this compound is a critical step in the drug discovery and development process. By understanding the physicochemical properties of these compounds and applying the appropriate purification techniques—recrystallization, column chromatography, or preparative HPLC—researchers can obtain the high-purity materials necessary for reliable biological evaluation. The detailed protocols and troubleshooting guidance provided in this application note serve as a valuable resource for scientists working with this important class of molecules.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • University of Alberta. (n.d.). Column chromatography. [Link]

  • ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • PubMed. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Sulfonamide Reaction Purity Analysis.
  • PubMed. (1972). Identification of sulfonamides by NMR spectroscopy. [Link]

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]

  • PubMed Central. (n.d.). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. [Link]

  • PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. [Link]

  • Fisher Scientific. (n.d.). 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural complexity, featuring a specific substitution pattern on the benzene ring, makes its synthesis a critical process that requires careful control over reaction conditions to ensure high yield and purity. This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocols described herein are designed to be robust and scalable, with an emphasis on safety, efficiency, and product quality.

The synthesis is approached in a two-stage process. The first stage involves the preparation of the precursor, 4-chloro-1-ethoxy-2-methylbenzene, from the readily available starting material, 4-chloro-2-methylphenol. The second stage is the critical chlorosulfonation of this precursor to yield the final product. This guide provides detailed step-by-step protocols for both stages, along with insights into the underlying chemistry, safety considerations, and analytical methods for characterization.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy is designed for scalability and employs common industrial reagents and techniques.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorosulfonation 4-Chloro-2-methylphenol 4-Chloro-2-methylphenol Sodium 4-chloro-2-methylphenoxide Sodium 4-chloro-2-methylphenoxide 4-Chloro-2-methylphenol->Sodium 4-chloro-2-methylphenoxide NaOH, Ethanol 4-Chloro-1-ethoxy-2-methylbenzene 4-Chloro-1-ethoxy-2-methylbenzene Sodium 4-chloro-2-methylphenoxide->4-Chloro-1-ethoxy-2-methylbenzene Ethyl Iodide, Reflux This compound This compound 4-Chloro-1-ethoxy-2-methylbenzene->this compound Chlorosulfonic Acid, 0-5 °C

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 4-Chloro-1-ethoxy-2-methylbenzene (Precursor)

The first stage of the synthesis involves the Williamson ether synthesis to prepare the key intermediate, 4-chloro-1-ethoxy-2-methylbenzene. This reaction proceeds via the formation of a phenoxide ion from 4-chloro-2-methylphenol, which then acts as a nucleophile to attack an ethyl halide.

Protocol: Williamson Ether Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-methylphenol142.581.0 kg7.01
Sodium Hydroxide40.00294.5 g7.36
Ethyl Iodide155.971.2 kg7.70
Ethanol (Anhydrous)46.075.0 L-
Diethyl Ether74.1210.0 L-
Saturated Sodium Bicarbonate Solution-5.0 L-
Brine-5.0 L-
Anhydrous Magnesium Sulfate120.37500 g-

Procedure:

  • Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is assembled and flushed with nitrogen.

  • Phenoxide Formation: To the reactor, add 5.0 L of anhydrous ethanol and 1.0 kg (7.01 mol) of 4-chloro-2-methylphenol. Stir the mixture until the phenol is completely dissolved.

  • Carefully add 294.5 g (7.36 mol) of sodium hydroxide pellets to the solution. An exothermic reaction will occur. Maintain the temperature below 40°C using a cooling bath. Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium phenoxide.

  • Etherification: Slowly add 1.2 kg (7.70 mol) of ethyl iodide to the reaction mixture through the dropping funnel over a period of 1 hour.

  • After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 5.0 L of deionized water and 5.0 L of diethyl ether. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2 x 2.5 L of saturated sodium bicarbonate solution and 2 x 2.5 L of brine.

  • Drying and Solvent Removal: Dry the organic layer over 500 g of anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude product.

  • Purification: The crude 4-chloro-1-ethoxy-2-methylbenzene is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. The expected yield is 85-90%.

Stage 2: Chlorosulfonation of 4-Chloro-1-ethoxy-2-methylbenzene

This stage involves the electrophilic aromatic substitution reaction where chlorosulfonic acid is used to introduce the sulfonyl chloride group onto the benzene ring of the precursor. The directing effects of the ethoxy and methyl groups favor substitution at the 5-position.

Protocol: Chlorosulfonation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-1-ethoxy-2-methylbenzene170.641.0 kg5.86
Chlorosulfonic Acid116.522.73 kg (1.56 L)23.44
Dichloromethane (Anhydrous)84.935.0 L-
Crushed Ice-10.0 kg-

Procedure:

  • Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas) is set up. The reactor should be completely dry.

  • Charging the Reactor: Charge the reactor with 5.0 L of anhydrous dichloromethane and 1.0 kg (5.86 mol) of 4-chloro-1-ethoxy-2-methylbenzene.

  • Cooling: Cool the solution to 0°C using a circulating chiller.

  • Addition of Chlorosulfonic Acid: Slowly add 2.73 kg (23.44 mol) of chlorosulfonic acid dropwise via the dropping funnel over a period of 3-4 hours. Caution: This addition is highly exothermic and generates HCl gas. Maintain the internal temperature between 0-5°C throughout the addition.[1]

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: In a separate 50 L vessel, prepare a slurry of 10.0 kg of crushed ice and 5.0 L of water.

  • Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: After the addition is complete, continue stirring for 30 minutes. Transfer the mixture to a large separatory funnel.

  • Separate the organic (dichloromethane) layer.

  • Extract the aqueous layer with 2 x 2.0 L of dichloromethane.

  • Combine all the organic layers.

  • Washing: Wash the combined organic layer with 2 x 5.0 L of cold water, followed by 2 x 5.0 L of cold brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure at a temperature not exceeding 40°C.

  • Product Isolation: The resulting crude product is a solid. It can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid. The expected yield is 75-85%.

Safety and Handling

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations involving this reagent must be conducted in a dry environment and under a fume hood. Personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.[2]

  • The chlorosulfonation reaction produces large volumes of hydrogen chloride (HCl) gas, which is toxic and corrosive. The reaction vessel must be equipped with a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl.

  • The quenching of the reaction mixture with ice-water is highly exothermic and must be performed slowly and with extreme caution to control the temperature and prevent splashing of corrosive materials.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride functional group stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Process Optimization and Troubleshooting

  • Incomplete Reaction: If monitoring indicates an incomplete reaction, the reaction time can be extended, or the temperature can be slightly increased (while carefully monitoring for side reactions).

  • Low Yield: Low yields can result from moisture in the reaction, improper temperature control, or inefficient extraction. Ensuring all glassware is dry and reagents are anhydrous is critical.

  • Product Purity: The purity of the final product is highly dependent on the effectiveness of the work-up and purification steps. Recrystallization is a crucial step for obtaining high-purity material.

Workflow Diagram

Detailed_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Chlorosulfonation A1 Dissolve 4-Chloro-2-methylphenol in Ethanol A2 Add NaOH pellets (T < 40°C) A1->A2 A3 Stir for 1h (Phenoxide formation) A2->A3 A4 Add Ethyl Iodide dropwise A3->A4 A5 Reflux for 6-8h A4->A5 A6 Remove Ethanol (Rotovap) A5->A6 A7 Add Water & Diethyl Ether A6->A7 A8 Separate Organic Layer A7->A8 A9 Wash with NaHCO3 & Brine A8->A9 A10 Dry over MgSO4 A9->A10 A11 Remove Diethyl Ether (Rotovap) A10->A11 A12 Vacuum Distillation A11->A12 B1 Dissolve Precursor in Dichloromethane A12->B1 Precursor B2 Cool to 0°C B1->B2 B3 Add Chlorosulfonic Acid dropwise (0-5°C) B2->B3 B4 Stir for 2-3h at 0-5°C B3->B4 B5 Quench on Ice-Water B4->B5 B6 Separate Organic Layer B5->B6 B7 Extract Aqueous Layer B6->B7 B8 Combine Organic Layers B7->B8 B9 Wash with Water & Brine B8->B9 B10 Dry over MgSO4 B9->B10 B11 Remove Dichloromethane (Rotovap) B10->B11 B12 Recrystallize B11->B12

Caption: Detailed step-by-step experimental workflow.

Conclusion

The protocols outlined in this application note provide a robust and scalable method for the synthesis of this compound. By following these procedures and adhering to the specified safety precautions, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity. The successful implementation of this synthesis is a critical step in the development and manufacturing of a range of important chemical products.

References

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google P
  • CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google P
  • Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])

  • CN101070295A - Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride - Google P
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, optimize reaction conditions, and ultimately improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Section 1: Core Principles of the Chlorosulfonation Reaction

The synthesis of this compound is typically achieved via electrophilic aromatic substitution (EAS) on the precursor, 1-chloro-4-ethoxy-2-methylbenzene, using chlorosulfonic acid (ClSO₃H) as the sulfonating agent.

Mechanism Overview: The reaction proceeds through the in-situ generation of a highly reactive electrophile, the chlorosulfonium ion (SO₂Cl⁺).[1] This powerful electrophile is then attacked by the electron-rich aromatic ring of the substrate. The reaction's success hinges on controlling this electrophilic attack to favor the desired product and minimize side reactions. Using an excess of chlorosulfonic acid is crucial to drive the reaction towards the formation of the sulfonyl chloride rather than stopping at the sulfonic acid intermediate.[2]

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is significantly lower than expected, and I'm not sure where the loss is occurring. What are the most critical parameters to check first?

A1: Low yield is a common problem that can stem from several factors. Before investigating specific side reactions, verify these foundational parameters:

  • Reagent Quality: Chlorosulfonic acid is extremely sensitive to moisture.[3] Exposure to atmospheric humidity will decompose it, reducing its effective concentration and leading to incomplete reactions. Always use a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under strictly anhydrous conditions.

  • Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Temperature Control: The reaction is highly exothermic. Inadequate cooling during the addition of the aromatic substrate can lead to a rapid temperature increase, promoting unwanted side reactions and potential degradation of the starting material or product.[3][4]

Q2: I've identified a significant amount of a high-molecular-weight byproduct that is difficult to separate from my product. Could this be a diaryl sulfone, and how can I prevent its formation?

A2: Yes, the formation of a diaryl sulfone is a classic side reaction in chlorosulfonation.[4][5] It occurs when a molecule of the newly formed sulfonyl chloride reacts with another molecule of the starting arene.

Causality & Prevention:

  • Stoichiometry: This side reaction is most prevalent when an insufficient excess of chlorosulfonic acid is used.[4][6] To minimize its formation, a larger excess of the acid (typically 5-8 equivalents) should be employed. This ensures that the starting material is more likely to react with the sulfonating agent rather than the product. A recent study demonstrated that increasing the equivalents of ClSO₃H significantly improved the isolated yield from 67.3% to 87.7% in a similar system.[7]

  • Order of Addition: The order of reagent addition is critical. Always add the aromatic compound (1-chloro-4-ethoxy-2-methylbenzene) slowly and portion-wise to the chilled chlorosulfonic acid. [6] This "reverse addition" ensures that the aromatic compound is always the limiting reagent in the reaction flask, maintaining a high concentration of the sulfonating agent and kinetically suppressing the sulfone-forming side reaction.

Q3: The reaction seems to proceed cleanly by TLC, but I lose a substantial amount of product during the aqueous workup. Why is this happening?

A3: This is a hallmark sign of product hydrolysis. Sulfonyl chlorides are reactive intermediates that can be readily hydrolyzed back to their corresponding sulfonic acids upon contact with water, especially at neutral or elevated pH and temperature.[4] The resulting sulfonic acid is often highly water-soluble and will be lost to the aqueous phase during extraction or filtration.

Preventative Workup Protocol:

  • Quench Method: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring.[8] This accomplishes two things: it rapidly cools the mixture, and it decomposes the excess chlorosulfonic acid.

  • Temperature: Maintain the temperature of the quench mixture at 0-5 °C at all times. Use an ice-water bath if necessary.

  • Speed: Collect the precipitated solid product by suction filtration as quickly as possible. Wash the solid with copious amounts of ice-cold water to remove any remaining acids. Do not allow the product to sit in the aqueous mixture for extended periods.

Q4: Even with extended reaction times and careful temperature control, my reaction appears to stall, with significant starting material remaining. What can I do to drive it to completion?

A4: Incomplete conversion, assuming reagent quality is high, typically points to insufficient activation energy or steric hindrance.

  • Reaction Temperature: While the initial addition must be performed at low temperatures (e.g., -10 °C to 0 °C) for control, some substrates require gentle heating to achieve full conversion.[9] After the addition is complete, allow the reaction to stir at room temperature for a period, monitoring by TLC or HPLC. If the reaction stalls, consider cautiously warming the mixture to 40-60 °C.[9]

  • Solvent Effects: While this reaction is often run neat in excess chlorosulfonic acid, for particularly stubborn substrates, the use of an inert solvent like dichloromethane was found in some cases to moderate the reaction. However, for chlorosulfonation, using excess reagent neat is the most common and effective method.[2]

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, acid-resistant lab coat).

Reagent & Stoichiometry Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10g scale)
1-chloro-4-ethoxy-2-methylbenzene170.641.010.0 g (58.6 mmol)
Chlorosulfonic Acid (ClSO₃H)116.528.054.7 mL (820.4 mmol)
Crushed Ice18.02-~500 g
Ice-Cold Deionized Water18.02-~500 mL for washing
Step-by-Step Methodology
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add chlorosulfonic acid (8.0 eq).

  • Cooling: Cool the flask to -10 °C using an acetone/ice bath.[7][9]

  • Substrate Addition: Slowly add 1-chloro-4-ethoxy-2-methylbenzene (1.0 eq) dropwise or in small portions over 20-30 minutes, ensuring the internal temperature is maintained between -10 °C and -5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at -10 °C for an additional 10 minutes. Then, replace the cooling bath and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Heating (Optional): If monitoring reveals an incomplete reaction, heat the mixture in an oil bath to 50-60 °C for 2-3 hours.[9]

  • Quenching: In a separate large beaker (1 L), prepare a slurry of crushed ice and water. While stirring the ice slurry vigorously, slowly and carefully pour the cooled reaction mixture into it.

  • Isolation: The solid product should precipitate. Collect the precipitate by suction filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the solid product under vacuum over a strong desiccant (e.g., P₂O₅ or anhydrous CaSO₄) to a constant weight. The resulting solid should be the desired this compound.

Section 4: Visualizing Workflows
Optimized Synthesis Workflow

The following diagram illustrates the key stages of the optimized protocol.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_final Final Product A Charge ClSO3H (8.0 eq) B Cool to -10 °C A->B C Add Arene Substrate (1.0 eq) slowly B->C D Stir at RT (2-4h) Monitor Progress C->D E Heat to 50-60 °C (If Necessary) D->E F Cool to RT E->F G Quench onto Crushed Ice F->G H Vacuum Filtration G->H I Wash with Ice-Cold H2O (until neutral) H->I J Dry Under Vacuum I->J K Pure Product J->K

Caption: Optimized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common issues leading to low yield.

TroubleshootingTree Start Low Yield Observed Q1 Check TLC/HPLC of Crude Reaction Mixture Start->Q1 Incomplete Incomplete Reaction: Significant Starting Material Q1->Incomplete Yes Complete Reaction Complete: Little Starting Material Q1->Complete No Sol_Incomplete1 1. Verify Reagent Quality (Anhydrous ClSO3H) Incomplete->Sol_Incomplete1 Q2 Analyze Byproducts Complete->Q2 Sol_Incomplete2 2. Increase Reaction Time or Gently Heat (50-60 °C) Sol_Incomplete1->Sol_Incomplete2 Sulfone Diaryl Sulfone Detected Q2->Sulfone Hydrolysis Sulfonic Acid Detected or Poor Isolation Q2->Hydrolysis Sol_Sulfone1 1. Increase Equivalents of ClSO3H (e.g., to 8 eq) Sulfone->Sol_Sulfone1 Sol_Hydrolysis1 1. Quench Rapidly at 0-5 °C Hydrolysis->Sol_Hydrolysis1 Sol_Sulfone2 2. Ensure Arene is Added to Acid (Reverse Addition) Sol_Sulfone1->Sol_Sulfone2 Sol_Hydrolysis2 2. Wash with ICE-COLD Water and Filter Quickly Sol_Hydrolysis1->Sol_Hydrolysis2

Caption: A decision tree for troubleshooting low yields in chlorosulfonation reactions.

Section 5: Frequently Asked Questions (FAQs)
  • FAQ 1: Why is precise temperature control so important?

    • The reaction between arenes and chlorosulfonic acid is highly exothermic. Without initial cooling, the temperature can rise uncontrollably, leading to the formation of sulfones and other byproducts, and potentially causing thermal decomposition.[3][4] Conversely, some reactions require heating to overcome the activation energy for complete conversion after the initial controlled addition.

  • FAQ 2: How should I safely handle and dispose of chlorosulfonic acid?

    • Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a fume hood with appropriate PPE. For disposal of small residual amounts, it can be slowly and carefully added to a large volume of ice-cold sodium bicarbonate solution to neutralize it before disposal according to your institution's guidelines.

  • FAQ 3: Can I purify the product by column chromatography?

    • It is generally not recommended. Sulfonyl chlorides are reactive and can decompose on silica gel.[10] For solid products like this one, thorough washing followed by recrystallization from a dry, non-polar solvent (e.g., hexane/toluene mixture) is a much safer and often more effective method of purification.[11]

References
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Benchchem.
  • LookChem.
  • Benchchem. An In-depth Technical Guide to the Properties and Reactivity of (Chloromethyl)sulfonyl Chloride.
  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • Organic Chemistry Portal.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • NIH Public Access.
  • Progress in Chemistry.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • ACS Publications.
  • NIH Public Access.
  • Organic Syntheses. Benzenesulfonyl chloride.
  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
  • Benchchem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
  • Synthesis of sulfonyl chloride substr
  • ResearchGate.
  • Chemistry Stack Exchange.
  • Sigma-Aldrich. This compound | 1216234-07-9.
  • ResearchGate.
  • Google Patents.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Chemithon.
  • Reactions of Arom
  • BLDpharm. 5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride.
  • Google Patents. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • ChemicalBook. This compound.
  • Benchchem. An In-Depth Technical Guide to the Chlorosulfonation of 3-Phenylpropanoic Acid: Mechanism and Synthesis.

Sources

Technical Support Center: Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this specific chlorosulfonation reaction. Here, we move beyond simple protocols to address the nuanced challenges and side reactions you may encounter, providing evidence-based solutions and the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this synthesis, and why do they form?

The synthesis of this compound via electrophilic aromatic substitution on 4-chloro-1-ethoxy-2-methylbenzene is generally robust. However, several side products can arise from competing reaction pathways. Understanding their formation is key to minimizing their presence.

The primary reaction involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the aromatic ring.[1][2] Chlorosulfonic acid (HSO₃Cl) is a common and effective reagent for this transformation.[1]

Common Side Products:

  • Isomeric Sulfonyl Chlorides: The substitution pattern of the starting material (ethoxy and methyl groups are ortho-, para-directing activators; chlorine is an ortho-, para-directing deactivator) creates competition for the site of sulfonation.[3][4] While the desired product results from sulfonation at the C5 position (ortho to the strong activating ethoxy group), sulfonation can occur at other positions, leading to isomeric impurities.

  • Di-sulfonylated Byproducts: Under harsh conditions (e.g., high temperature, excess chlorosulfonic acid), a second sulfonyl chloride group can be added to the ring.[5] The initial sulfonic acid group is strongly deactivating, but forcing conditions can overcome this barrier.

  • Hydrolysis Products:

    • 5-Chloro-2-ethoxy-4-methylbenzenesulfonic Acid: The target sulfonyl chloride is sensitive to moisture and can readily hydrolyze back to the corresponding sulfonic acid. This is a common issue during aqueous workup or if using wet reagents/solvents.

    • 5-Chloro-4-methyl-2-hydroxybenzenesulfonyl Chloride: The ethoxy group, while generally stable, can undergo cleavage under strongly acidic and high-temperature conditions, leading to a phenol byproduct.[3]

  • Diaryl Sulfones: A significant side reaction in many sulfonation processes is the formation of diaryl sulfones.[6][7] This occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material (a Friedel-Crafts-type reaction).

  • Degradation Products: Chlorosulfonic acid is a powerful and corrosive reagent that can cause charring or the formation of colored, tarry impurities if the reaction temperature is not carefully controlled.[8][9]

Q2: My reaction mixture turned dark brown/black upon adding the chlorosulfonic acid. What happened and is the reaction salvageable?

A dark coloration is a common indicator of thermal degradation or charring. Chlorosulfonic acid is a highly reactive and exothermic reagent.[10] If it is added too quickly or if the initial reaction temperature is too high, localized "hot spots" can form, leading to oxidative side reactions and decomposition of the organic material.

Troubleshooting & Prevention:

  • Temperature Control is Critical: The reaction should be conducted at low temperatures, typically between -10°C and 5°C.[11][12] Pre-cool the solution of your starting material (4-chloro-1-ethoxy-2-methylbenzene) in a suitable solvent (like chloroform or dichloromethane) before beginning the addition.

  • Slow, Controlled Addition: Add the chlorosulfonic acid dropwise to the substrate solution, never the other way around. This maintains a low concentration of the highly reactive acid and allows the cooling bath to dissipate the heat of reaction effectively.

  • Vigorous Stirring: Ensure efficient stirring to prevent localized heating and ensure homogenous mixing of the reactants.

If significant charring has occurred, the yield of the desired product will likely be low, and purification will be challenging. While it may be possible to isolate some product from a dark mixture, it is often more efficient to restart the reaction with stricter temperature control.

Q3: How can I minimize the formation of isomeric and di-sulfonylated impurities?

Minimizing these impurities relies on precise control of reaction conditions to favor the desired kinetic product and prevent over-reaction.

Side ProductFormation ConditionsMitigation StrategyRationale
Isomeric Products High reaction temperaturesMaintain temperature at 0°C or belowLower temperatures increase the regioselectivity of electrophilic aromatic substitution. The activating effect of the ethoxy group directing ortho is more pronounced at lower temperatures, favoring the desired C5 substitution.[13]
Di-sulfonylated Products Excess chlorosulfonic acid; prolonged reaction times; high temperaturesUse a slight excess (1.1-1.5 equivalents) of chlorosulfonic acid. Monitor reaction progress (e.g., by TLC or a small-scale quench and ¹H NMR) to avoid unnecessarily long reaction times.Using near-stoichiometric amounts of the sulfonating agent ensures there is not a large excess available to force a second, less favorable substitution onto the deactivated monosulfonated ring.[5]

// Nodes sub [label="Starting Material\n(4-chloro-1-ethoxy-2-methylbenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Chlorosulfonic Acid\n(ClSO3H)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions cond_good [label="Controlled Conditions\n(Low Temp, Stoichiometric)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cond_harsh [label="Harsh Conditions\n(High Temp, Excess Reagent)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products prod_desired [label="Desired Product\n(5-Chloro-2-ethoxy-4-methyl-\nbenzenesulfonyl chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod_isomer [label="Isomeric Byproducts", fillcolor="#FBBC05", fontcolor="#202124"]; prod_di [label="Di-sulfonylated Byproducts", fillcolor="#FBBC05", fontcolor="#202124"];

// Relationships sub -> cond_good [label="Reacts with", style=dashed]; reagent -> cond_good [style=dashed]; cond_good -> prod_desired [label="Yields"];

sub -> cond_harsh [label="Reacts with", style=dashed]; reagent -> cond_harsh [style=dashed]; cond_harsh -> prod_isomer [label="Yields"]; cond_harsh -> prod_di [label="Also Yields"]; cond_harsh -> prod_desired [label="Reduced Yield of", style=dotted]; } END_DOT Caption: Reaction pathways based on conditions.

Q4: I see an unexpected, less polar spot on my TLC plate. What could it be?

An unexpected spot that is significantly less polar (higher Rf value) than your sulfonyl chloride product could be unreacted starting material or a diaryl sulfone byproduct.

  • Unreacted Starting Material: If the reaction did not go to completion, you would see the starting ether, which is much less polar than the sulfonyl chloride.

  • Diaryl Sulfone: The formation of a 4,4'-dichloro-2,2'-diethoxy-5,5'-dimethyl diphenyl sulfone is a possibility. Sulfones are generally crystalline, stable, and relatively non-polar compounds that would appear as a distinct spot on TLC. Their formation is favored by higher temperatures.[7]

Protocol for Differentiating Byproducts by TLC:

  • Co-spotting: Spot your crude reaction mixture on a TLC plate. In an adjacent lane, spot a pure sample of your starting material (if available). In a third lane, co-spot both the crude mixture and the starting material. If one of the spots in your crude matches the Rf of the starting material, it confirms its presence.

  • Staining: Sulfonyl chlorides and sulfonic acids can sometimes be visualized under UV light. Stains like potassium permanganate can help visualize most organic spots.

Q5: How should I properly quench and work up the reaction to avoid hydrolysis of the product?

The workup procedure is critical for preserving the sulfonyl chloride product. Since it reacts violently with water, a careful quenching method is required.[9]

Recommended Quenching & Workup Protocol:

  • Preparation: Prepare a flask containing a large amount of crushed ice. Do not use a small amount of water, as the exothermic reaction can cause it to boil violently.

  • Quenching: Slowly and carefully pour the completed reaction mixture onto the crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid. This rapid cooling and dilution minimizes hydrolysis.

  • Isolation: Quickly filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold water. This removes residual sulfuric and hydrochloric acids. Test the pH of the filtrate to ensure it is neutral.

  • Drying: Crucially, the product must be dried thoroughly. Air-dry the solid on the funnel for a short period, then transfer it to a desiccator under vacuum over a strong desiccant like phosphorus pentoxide (P₄O₁₀). Do not heat the product to dry it, as this can promote decomposition.

// Nodes A [label="Reaction Mixture\n(in organic solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pour slowly onto\nCrushed Ice", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Precipitate Forms\n(Crude Product)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Filter via\nBuchner Funnel", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Wash with\nCold H₂O", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Test Filtrate pH\n(Target: Neutral)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Dry Solid\n(Vacuum Desiccator)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Pure, Dry Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Aqueous Waste\n(HCl, H₂SO₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="If Neutral"]; G -> H; D -> I [style=dashed, label="Filtrate"]; E -> I [style=dashed, label="Washings"]; } END_DOT Caption: Recommended Quench and Workup Workflow.

Q6: Which analytical techniques are best for confirming product identity and purity?

A combination of techniques is recommended for unambiguous characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the regiochemistry. The desired 5-chloro isomer will show two singlets in the aromatic region, corresponding to the protons at C3 and C6. Any isomeric byproduct would exhibit a different splitting pattern (e.g., two doublets). You can also integrate the ethoxy (triplet and quartet) and methyl (singlet) signals to confirm the structure. The presence of the sulfonic acid hydrolysis product would be indicated by a broad singlet for the -SO₃H proton and slight shifts in the aromatic protons' positions.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will give a characteristic M, M+2, M+4 isotopic pattern for the molecular ion, providing strong evidence for the structure.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of the sulfonyl chloride functional group. Look for strong characteristic stretches for S=O (around 1375 cm⁻¹ and 1180 cm⁻¹) and the S-Cl bond (around 600 cm⁻¹).

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Chlorosulfuric Acid. Wiley Online Library. Retrieved from [Link]

  • Enviro Wiki. (2012, March 23). Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Retrieved from [Link]

  • DuPont. (n.d.). Chlorosulfonic Acid: Properties, Uses, Storage, and Handling.
  • Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, November 5). Chlorosulfuric acid. Retrieved from [Link]

  • CHEM-GUIDE. (n.d.). Halogenation, nitration and sulphonation reactions of aromatic ether. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]

  • ACS Publications. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of the American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (1994). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US4105692A - Process for the preparation of benzenesulphonyl chloride.
  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. MCC Organic Chemistry. Retrieved from [Link]

  • YouTube. (2017, November 18). SULPHONATION OF BENZENE. Neeraj Dubey. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from a general search of chemical engineering resources.
  • ResearchGate. (2018, December 14). Aromatic Sulphonation and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CA1205491A - Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • YouTube. (2013, November 15). Electrophilic Aromatic Substitution: Sulfonation. Michael S. Leonard. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2-CHLORO-1-METHYL-4-(METHYLSULFONYL)BENZENE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, January 26). Major product in chloro-sulfonation of toluene. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (CAS No. 1216234-07-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful crystallization protocol.

Q1: What are the critical physicochemical properties of this compound that I should be aware of for crystallization?

Understanding the fundamental properties of this compound is the first step. While detailed experimental data for this specific molecule is sparse in public literature, we can infer critical characteristics from its structure and related sulfonyl chlorides.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / ObservationImplication for Crystallization
CAS Number 1216234-07-9[1][2]Ensures correct compound identification.
Molecular Formula C₉H₁₀Cl₂O₃S[2]---
Molecular Weight 269.15 g/mol [2]Used for calculating molarity and yield.
Physical Form Solid at room temperature.Indicates that crystallization is a suitable purification method.
Chemical Reactivity The sulfonyl chloride moiety is highly susceptible to hydrolysis.[3][4][5]This is the most critical factor. Exposure to water or protic solvents (e.g., alcohols) can convert the product to the corresponding sulfonic acid, which is a major impurity and can inhibit crystallization.
Q2: My sulfonyl chloride seems to be degrading during crystallization. How can I prevent this?

This is almost certainly due to hydrolysis. Sulfonyl chlorides react with water to form sulfonic acids, which are highly polar and can act as impurities that disrupt the crystal lattice.[3][4]

Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction is often irreversible and can occur even with trace amounts of moisture in the solvent or atmosphere.

Preventative Measures:

  • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for crystallization.

  • Inert Atmosphere: Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Minimize Time at High Temperatures: Dissolve the compound quickly in the hot solvent and avoid prolonged heating, as elevated temperatures can accelerate hydrolysis.[4]

  • Avoid Protic Solvents: Whenever possible, avoid alcohols or water as co-solvents unless their use is unavoidable and carefully controlled.

Q3: What are the best starting points for solvent selection?

The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][7] Given the hydrolytic instability, aprotic solvents are strongly preferred.

Solvent Screening Protocol: A systematic approach is crucial. Start by testing the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then with heating.

Table 2: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsRationale & Expected Behavior
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Often show good solubility profiles for moderately polar compounds. MTBE is less volatile than diethyl ether.
Esters Ethyl AcetateGood general-purpose solvent, but ensure it is anhydrous as it can contain residual water.
Hydrocarbons Toluene, Heptane, HexanesCompound is likely to be less soluble in non-polar hydrocarbons. These are excellent choices as anti-solvents .[7]
Chlorinated Dichloromethane (DCM)High solving power, but its volatility can sometimes lead to overly rapid crystallization on the flask walls.

Part 2: Detailed Troubleshooting Guide

This section provides a structured, question-and-answer guide to specific experimental failures.

Issue 1: My product "oils out" as a liquid layer instead of forming solid crystals.

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to form an ordered crystal lattice. This is a common problem when the solution is highly supersaturated or when impurities are present.

Potential Causes & Solutions:

  • Cause: The cooling rate is too fast, leading to excessive supersaturation.

    • Scientific Rationale: Rapid cooling forces the compound out of solution under kinetic control, favoring the disordered liquid state over the thermodynamically stable, ordered crystal.[8]

    • Solution: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount (1-5% by volume) of additional hot solvent to ensure full dissolution. Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a large beaker of hot water (a dewar flask is also excellent) to ensure a gradual temperature drop.

  • Cause: The chosen solvent is inappropriate, or the solution is too concentrated.

    • Scientific Rationale: If the boiling point of the solvent is higher than the melting point of the solute (or a solute-impurity eutectic), the compound may melt in the hot solvent and separate as a liquid upon cooling.

    • Solution: Add more solvent to the hot mixture. If oiling persists even in a more dilute solution, the solvent is likely unsuitable. A new solvent system, perhaps one with a lower boiling point, should be investigated.

  • Cause: Significant impurities are present.

    • Scientific Rationale: Impurities can depress the melting point of the compound and interfere with the nucleation process, promoting the formation of an amorphous oil.[9][10]

    • Solution: If slow cooling fails, attempt to purify a small portion of the crude material by another method, such as flash column chromatography, to obtain a small seed crystal. Then, try a "seeding" experiment by adding this pure crystal to a slightly supersaturated solution to initiate proper crystallization.[6] Alternatively, trituration of the oil with a non-solvent like hexanes can sometimes remove soluble impurities and induce solidification.[6]

Issue 2: No crystals form, even after the solution has cooled to room temperature or below.

This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Potential Causes & Solutions:

  • Cause: Too much solvent was used.

    • Scientific Rationale: The concentration of the solute is below its solubility limit even at the lower temperature, so there is no thermodynamic driving force for crystallization.[8]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Cool the solution again and observe. Be careful not to evaporate too much solvent, which could lead to oiling out or rapid crashing out of the solid.

  • Cause: Nucleation is inhibited.

    • Scientific Rationale: Crystal formation requires an initial nucleation event. Sometimes, even in a supersaturated solution, this process is kinetically slow, especially if the solution is very clean and free of nucleation sites.

    • Solution (in order of preference):

      • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation point.

      • Seed the Solution: Add a tiny crystal of the pure product to the solution. This provides a pre-formed template for crystal growth.

      • Add an Anti-Solvent: If you have identified a solvent in which your product is insoluble (e.g., heptane), add it dropwise to the cooled solution until turbidity (cloudiness) persists. This reduces the overall solubility of your compound and can induce crystallization.[7]

Issue 3: The final product has low purity or a poor appearance (e.g., discolored, gummy).

This suggests that impurities have been incorporated into the crystal lattice or are adhering to the crystal surfaces.

Potential Causes & Solutions:

  • Cause: Crystallization occurred too rapidly.

    • Scientific Rationale: Fast crystal growth traps impurities and solvent within the lattice because the molecules do not have sufficient time to arrange themselves in the most stable, pure configuration.[8]

    • Solution: Repeat the crystallization using a more gradual cooling process as described in Issue 1 . Using a slightly larger volume of solvent can also help slow down the crystallization process.[8]

  • Cause: Insoluble impurities were not removed.

    • Scientific Rationale: If the crude material contains insoluble particles (dust, side products), they will be present in the final crystallized product.

    • Solution: Perform a hot filtration. After dissolving the compound in the minimum amount of boiling solvent, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble material. Then, allow the clear filtrate to cool slowly.[6][11]

  • Cause: The crystals were not washed properly.

    • Scientific Rationale: The surfaces of the collected crystals are coated with the mother liquor, which is rich in soluble impurities.

    • Solution: After collecting the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold crystallization solvent.[11] Using cold solvent is critical to wash away impurities without dissolving a significant amount of the desired product.

Issue 4: The crystallization yield is very low.

A poor yield means a significant amount of the product was lost during the process.

Potential Causes & Solutions:

  • Cause: Too much solvent was used, leaving a large amount of product in the mother liquor.[8]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. To check if significant product remains in the filtrate, take a small sample and evaporate the solvent. A large amount of solid residue indicates that the yield can be improved by reducing the solvent volume or by concentrating the mother liquor to obtain a second crop of crystals.

  • Cause: The product was washed with room-temperature solvent.

    • Solution: As mentioned previously, only wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.

  • Cause: Premature crystallization during hot filtration.

    • Solution: This is a common issue. Ensure the funnel and receiving flask are pre-heated (e.g., in an oven or with a heat gun) before filtering the hot solution. Adding a small excess of solvent (~5%) before filtration can also provide a buffer against premature crystallization.

Part 3: Key Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriate flask, add the crude this compound. Add a small portion of the selected anhydrous solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are visible, pre-heat a filtration setup. Add a slight excess of solvent (~5% v/v) to the solution to prevent premature crystallization and quickly filter the hot solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Cooling: Once the flask has reached room temperature and crystal growth has ceased, it can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[6][11]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: Small-Scale Solvent Screening
  • Place ~20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Note the solubility.

  • For tubes where the solid did not dissolve at room temperature, gently heat the mixture in a water or sand bath. Note if the solid dissolves when hot.

  • Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • An ideal solvent is one in which the compound is poorly soluble at room temperature but fully soluble when hot, and which produces a good yield of crystalline solid upon cooling.

Part 4: Visualizations and Data

Diagram 1: Troubleshooting Logic for Crystallization Failure

This flowchart provides a systematic path for diagnosing and solving common crystallization problems.

G start Start Crystallization cooling Cool Solution start->cooling observe Observe Outcome cooling->observe oil Product Oils Out observe->oil Liquid Layer? no_xtal No Crystals Form observe->no_xtal Clear Solution? success Crystals Form observe->success Solid Precipitate? oil_cause1 Cause: Cooling Too Fast / Too Concentrated oil->oil_cause1 oil_cause2 Cause: High Impurity Load oil->oil_cause2 no_xtal_cause1 Cause: Too Much Solvent no_xtal->no_xtal_cause1 no_xtal_cause2 Cause: Nucleation Inhibited no_xtal->no_xtal_cause2 check_purity Check Purity & Yield success->check_purity oil_sol1 Action: Reheat, Add Solvent, Cool Slowly oil_cause1->oil_sol1 oil_sol2 Action: Try Seeding / Trituration oil_cause2->oil_sol2 no_xtal_sol1 Action: Evaporate Some Solvent, Re-cool no_xtal_cause1->no_xtal_sol1 no_xtal_sol2 Action: Scratch Flask / Seed / Add Anti-Solvent no_xtal_cause2->no_xtal_sol2 final Pure Product (>90% Yield) check_purity->final OK?

Caption: Troubleshooting flowchart for crystallization.

Diagram 2: Impact of Cooling Rate on Crystal Purity

This diagram illustrates the thermodynamic and kinetic principles behind choosing an appropriate cooling rate.

G cluster_0 Rapid Cooling cluster_1 Slow Cooling rc1 High Supersaturation rc2 Kinetic Control rc1->rc2 rc3 Fast Nucleation & Growth rc2->rc3 rc4 Impurity Trapping rc3->rc4 rc5 Small, Impure Crystals rc4->rc5 sc1 Low Supersaturation sc2 Thermodynamic Control sc1->sc2 sc3 Selective Molecule Integration into Lattice sc2->sc3 sc4 Impurity Exclusion sc3->sc4 sc5 Large, Pure Crystals sc4->sc5 start Hot Saturated Solution start->rc1 start->sc1

Caption: Relationship between cooling rate and crystal quality.

References

  • Chemcasts. (n.d.). Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. Retrieved from [Link]

  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 642–647. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-8. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Acta Crystallographica Section E. (2008). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2016). How the impurities in the solute can affect the induction time during crystallization. Retrieved from [Link]

  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

  • SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from [Link]

  • ResearchGate. (2025). Impact of impurities on crystal growth | Request PDF. Retrieved from [Link]

  • Florida Gulf Coast University. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

Sources

Technical Support Center: Optimization of Reaction Time for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the coupling of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with primary and secondary amines. Our focus is on optimizing reaction times and ensuring the integrity of your synthesis.

Troubleshooting Guide: Optimizing Coupling Reactions

This section is designed to help you diagnose and resolve common issues that can lead to prolonged reaction times or incomplete conversions.

Question 1: My coupling reaction with this compound is extremely slow or has stalled. What are the primary factors I should investigate?

Answer:

Slow or stalled reactions are a frequent challenge in sulfonamide synthesis and can typically be attributed to a few key factors. Here is a systematic approach to troubleshooting:

  • Reactivity of the Amine: The nucleophilicity of your amine is paramount. Electron-deficient anilines or sterically hindered amines will inherently react slower. For instance, anilines with strong electron-withdrawing groups will be significantly less reactive than simple alkylamines.

    • Expert Insight: The electronic and steric profile of the amine dictates the energy barrier for the nucleophilic attack on the sulfonyl chloride. For particularly challenging amines, more forcing conditions are necessary.

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not scavenged, it will protonate your starting amine, rendering it non-nucleophilic and effectively stopping the reaction.

    • Recommended Action: Ensure you are using at least a stoichiometric equivalent of a suitable non-nucleophilic base. Triethylamine (TEA) or pyridine are common choices. For sluggish reactions, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Suboptimal Reaction Temperature: Many standard protocols begin at 0 °C to control the initial exothermic reaction and then warm to room temperature. If the reaction is sluggish, the activation energy barrier is not being sufficiently overcome.

    • Optimization Strategy: Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like dioxane or toluene can significantly accelerate the reaction for less reactive amines.

  • Solvent Choice: The polarity and boiling point of your solvent play a critical role.

    • Solvent Considerations: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents. For slow reactions, switching to a higher-boiling solvent to facilitate higher reaction temperatures can be beneficial.

Question 2: I'm observing multiple spots on my TLC, suggesting side products are forming and competing with my desired sulfonamide. What are these likely side products and how can I minimize them?

Answer:

The formation of side products is a clear indication that your reaction conditions are not optimized for the desired coupling. Here are the most common culprits:

  • Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of moisture and a base. This will form the unreactive 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid.

    • Preventative Measures:

      • Thoroughly dry all glassware before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react a second time with the sulfonyl chloride to form a bis-sulfonated product, R-N(SO₂Ar)₂.

    • Minimization Strategy: This side reaction is more prevalent when a large excess of the sulfonyl chloride is used. To favor mono-sulfonylation, add the this compound solution dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride relative to the amine throughout the addition.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions, especially at elevated temperatures. For example, THF can be cleaved under strongly acidic or basic conditions. While less common, it is a possibility to consider with highly reactive reagents.

Question 3: My amine is particularly non-nucleophilic (e.g., a complex heterocyclic amine or an electron-poor aniline). What advanced strategies can I employ to drive the reaction to completion in a reasonable timeframe?

Answer:

For challenging amines, standard conditions are often insufficient. Here are some more advanced strategies:

  • Use of a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the weakly nucleophilic amine.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[1] This is due to efficient and rapid heating of the reaction mixture. Solvent-free microwave conditions have also been reported to be effective for sulfonamide synthesis.[2]

  • Alternative Sulfonylating Agents: While you are working with this compound, it's worth noting that in some contexts, sulfonyl fluorides can be more stable and provide better yields with amines that have sensitive functional groups.[3]

  • In Situ Formation of a More Reactive Amine: For extremely unreactive amines, deprotonation with a strong base like sodium hydride (NaH) to form the corresponding amide anion prior to the addition of the sulfonyl chloride can be effective. This is typically done in an aprotic solvent like DMF or THF.[4]

Experimental Protocols

Standard Protocol for Coupling of this compound with a Primary Amine:

  • To a solution of the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: General Influence of Reaction Parameters on Coupling Time

ParameterConditionExpected Impact on Reaction TimeRationale
Amine Nucleophilicity High (e.g., alkylamine)ShortMore reactive nucleophile, lower activation energy.
Low (e.g., electron-deficient aniline)LongLess reactive nucleophile, higher activation energy.
Temperature 0 °C to Room TemperatureModerate to LongStandard conditions, may be insufficient for less reactive partners.
RefluxShortProvides sufficient energy to overcome the activation barrier for challenging couplings.
Base Pyridine, TriethylamineModerateSufficient for most standard couplings.
DBU, NaHShortStronger bases that can increase the rate of reaction or deprotonate the amine for enhanced reactivity.
Catalyst NoneModerate to LongRelies on the intrinsic reactivity of the substrates.
DMAP (catalytic)ShortForms a more reactive sulfonyl-DMAP intermediate.

Visualization of Troubleshooting Workflow

troubleshooting_workflow start Reaction is Slow or Stalled check_amine Is the amine sterically hindered or electron-deficient? start->check_amine check_base Is the base appropriate and in sufficient quantity? check_amine->check_base No increase_temp Increase Temperature (e.g., Reflux) check_amine->increase_temp Yes use_catalyst Add a Catalyst (e.g., DMAP) check_amine->use_catalyst Yes check_temp Is the reaction temperature optimal? check_base->check_temp Yes add_more_base Ensure >1 equivalent of base is present check_base->add_more_base No use_stronger_base Switch to a stronger base (e.g., DBU) check_base->use_stronger_base No check_solvent Are you using an appropriate solvent? check_temp->check_solvent Yes check_temp->increase_temp No switch_solvent Switch to a higher boiling point solvent check_solvent->switch_solvent No success Reaction Optimized check_solvent->success Yes increase_temp->success use_catalyst->success add_more_base->success use_stronger_base->success switch_solvent->success

Caption: Troubleshooting workflow for slow coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that my this compound is of good quality?

A1: Sulfonyl chlorides are sensitive to moisture and can degrade over time. It is recommended to use a freshly opened bottle or to purify the sulfonyl chloride before use if it has been stored for an extended period. Degradation to the corresponding sulfonic acid is the primary concern, which will be unreactive in the coupling reaction. You can check for the presence of the sulfonic acid by NMR or by an aqueous extraction of an organic solution of the sulfonyl chloride, followed by acidification of the aqueous layer to see if a precipitate forms.

Q2: What is the typical stoichiometry for this coupling reaction?

A2: A common starting point is a 1:1.05 to 1:1.2 molar ratio of the amine to the this compound. A slight excess of the sulfonyl chloride is often used to ensure complete consumption of a valuable amine. The base, typically triethylamine or pyridine, is usually added in a slight excess of 1.1 to 1.5 equivalents to neutralize the HCl produced.

Q3: Can I run this reaction open to the atmosphere?

A3: It is highly recommended to run the reaction under an inert atmosphere, such as nitrogen or argon. This prevents the introduction of atmospheric moisture, which can lead to the hydrolysis of the sulfonyl chloride, reducing your yield and complicating purification.[5]

Q4: My product is water-soluble. How should I adjust my workup procedure?

A4: If your sulfonamide product has significant water solubility, the standard aqueous workup may lead to product loss. In such cases, after quenching the reaction, you may need to extract the aqueous layer multiple times with an organic solvent. Alternatively, evaporation of the solvent and purification of the residue directly by column chromatography may be a better approach. You can also consider a workup that involves filtering the hydrochloride salt of the base and then concentrating the filtrate.

References

  • Poudapally, S. et al. (2017). Synthesis of various quinazoline sulfonamide derivatives and their evaluation as anticancer agents. Chemistry & Biology Interface, 8(4), 194-204.
  • De Luca, L. & Giacomelli, G. (2008). A new, simple, and handy method for the synthesis of sulfonamides. Journal of Organic Chemistry, 73(10), 3967-3969.
  • Sharma, S. et al. (2012). Microwave-assisted synthesis of novel sulfonamides. Journal of Chemical Sciences, 124(2), 437-442.
  • BenchChem (2025).
  • Frank, R. et al. (2015). A one-pot synthesis of sulfonamides from sodium arenesulfinates and amines. Tetrahedron Letters, 56(34), 4884-4887.
  • King, J. F. et al. (1984). Relative reactivity of sulfonyl chlorides and fluorides. Canadian Journal of Chemistry, 62(9), 1977-1980.
  • BenchChem (2025).

Sources

Technical Support Center: Purification of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this reactive intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common purification challenges and ensure the high purity required for subsequent synthetic steps.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. However, its purification is often complicated by the high reactivity of the sulfonyl chloride functional group. The primary challenge is preventing hydrolysis, which converts the desired product into the corresponding sulfonic acid—an impurity that can be difficult to remove and may interfere with downstream reactions. Other common issues include the removal of unreacted starting materials, colored byproducts, and managing the compound's thermal sensitivity. This guide will address these specific issues with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect, and how can I detect it?

A1: The most prevalent impurity is the corresponding sulfonic acid (5-chloro-2-ethoxy-4-methylbenzenesulfonic acid), formed by hydrolysis of the sulfonyl chloride group with trace amounts of water.[1][2][3] This can occur during the reaction workup or even during storage if exposed to atmospheric moisture.

  • Detection:

    • Thin-Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride. It will appear as a distinct spot with a much lower Rf value (closer to the baseline) on a silica gel TLC plate.

    • ¹H NMR Spectroscopy: The proton signals of the sulfonic acid will be shifted compared to the sulfonyl chloride. More definitively, if you add a drop of D₂O to the NMR tube and re-acquire the spectrum, the acidic proton of the sulfonic acid will exchange, causing its peak to disappear.

    • LC-MS: This is a highly sensitive method. The sulfonic acid will have a different retention time and a molecular weight corresponding to the replacement of -Cl (mass ≈ 35) with -OH (mass ≈ 17).[4][5]

Q2: My purified product has a yellow or brown tint. What causes this, and is it a problem?

A2: A yellowish color can indicate the presence of trace impurities or slight decomposition.[6] Older samples of sulfonyl chlorides can slowly decompose to sulfur dioxide and chlorine, which can impart color.[6] While a faint color may not impact the reactivity in some applications, for high-purity requirements, it should be removed. Recrystallization or flash chromatography can often yield a colorless, solid product.

Q3: Can I use common reversed-phase HPLC for purity analysis?

A3: It is generally not recommended to use standard reversed-phase HPLC with protic solvents like water or methanol in the mobile phase.[4][7] The sulfonyl chloride is reactive and can hydrolyze or solvolyze on the column during the analysis, giving a false reading of impurities.[5] If HPLC is necessary, consider using normal-phase chromatography with aprotic solvents or derivatizing the sulfonyl chloride into a stable sulfonamide before analysis.[4][7]

Troubleshooting Purification Workflows

This section provides detailed, question-and-answer-based guides for specific problems encountered during purification.

Problem 1: Low Yield After Aqueous Workup

Q: I'm losing a significant amount of my product during the aqueous extraction and washing steps. How can I prevent this?

A: This is a classic problem caused by hydrolysis of the sulfonyl chloride. The key is to minimize the contact time with water and to work at low temperatures.[1][3]

Root Cause Analysis: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and reacts with water (a nucleophile) to form the corresponding sulfonic acid (-SO₃H) and HCl.[8][9] This reaction is accelerated by heat and basic conditions.

Troubleshooting Steps & Solutions:

  • Work Cold and Fast: Always perform aqueous washes at low temperatures (0-5 °C) using an ice bath.[2] Do not let the biphasic mixture stand for extended periods; separate the layers as quickly as possible after mixing.[3]

  • Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine) instead of deionized water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and can help to "dry" the organic layer, minimizing hydrolysis.

  • Avoid Strong Bases: Do not use strong basic washes (like NaOH) if your target product is sensitive. While a base will neutralize acidic impurities, it can also dramatically accelerate the hydrolysis of your sulfonyl chloride.[10] If a basic wash is necessary to remove acidic starting materials, use a weak base like saturated sodium bicarbonate (NaHCO₃) and perform the wash quickly at 0 °C.[11]

  • Consider a Non-Aqueous Workup: If hydrolysis is persistent, avoid water altogether. Quench the reaction by filtering it through a short plug of silica gel, and then remove the solvent under reduced pressure. The crude product can then be purified directly by recrystallization or flash chromatography.

Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Q: I've isolated my crude product, but I can't get it to form crystals. It either separates as an oil or stays completely dissolved. What should I do?

A: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that it becomes supersaturated upon cooling and separates as a liquid phase instead of forming a crystal lattice. This is often due to an inappropriate solvent choice or the presence of impurities that inhibit crystallization.

Troubleshooting Workflow:

Sources

minimizing dimer formation in reactions with 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows. The primary focus is to diagnose and mitigate the formation of undesired dimer by-products, ensuring high-yield and high-purity synthesis of the target sulfonamides or sulfonate esters.

Troubleshooting Guide: Dimer Formation

This section addresses the most common and challenging issue encountered when using this compound: the formation of a significant dimeric impurity.

Q1: I am observing a significant, less polar by-product in my reaction. What is it and why is it forming?

A1: The primary dimeric by-product is most likely the corresponding sulfonic anhydride. This occurs via a two-step process initiated by the hydrolysis of the highly reactive sulfonyl chloride.

  • Hydrolysis: Trace amounts of water in your reaction mixture react with the this compound to form the corresponding sulfonic acid. This is often the rate-limiting step in dimer formation.

  • Condensation: The newly formed sulfonic acid then acts as a nucleophile, attacking a second molecule of the sulfonyl chloride. This condensation reaction, often facilitated by the base present in the mixture, eliminates HCl and forms the stable sulfonic anhydride dimer.

This side reaction competes directly with the desired reaction, where your primary nucleophile (an amine or alcohol) attacks the sulfonyl chloride.[1] The propensity for this side reaction is a known challenge in sulfonamide synthesis, where careful control of reaction conditions is paramount to success.[2]

Dimer_Formation_Pathway Reactants Sulfonyl Chloride (R-SO2Cl) + Nucleophile (Nu-H) + Base Desired_Product Desired Product (R-SO2-Nu) Reactants->Desired_Product  Desired Pathway   (Nucleophilic Attack) Sulfonic_Acid Sulfonic Acid Intermediate (R-SO2-OH) Reactants->Sulfonic_Acid Undesired Hydrolysis Hydrolysis_Step Trace H2O Dimer Undesired Dimer (R-SO2-O-SO2-R) Sulfonic_Acid->Dimer Condensation Dimerization_Step + R-SO2Cl (Base)

Fig 1. Competing reaction pathways for sulfonyl chlorides.
Q2: How can I adjust my reaction conditions to specifically minimize the formation of this sulfonic anhydride dimer?

A2: Minimizing dimer formation hinges on controlling the reaction kinetics to favor the desired nucleophilic substitution over the undesired hydrolysis and condensation pathway. This is achieved by meticulously managing four key parameters: Moisture , Temperature , Base Selection , and Reagent Stoichiometry & Addition .

  • Moisture Control (Critical): The absolute most critical factor is the exclusion of water.

    • Protocol: Use oven- or flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Employ anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure your amine or alcohol substrate and base are also anhydrous.

    • Causality: By eliminating water, you prevent the initial hydrolysis step required to form the sulfonic acid intermediate, thereby shutting down the primary pathway to the anhydride dimer.[1]

  • Temperature Control:

    • Protocol: Run the reaction at low temperatures. Start by adding the sulfonyl chloride at 0 °C. For particularly sensitive substrates or if dimerization persists, lowering the temperature to -10 °C or even -20 °C can be beneficial.[3]

    • Causality: Lowering the temperature decreases the rate of all reactions. However, it disproportionately slows the undesired hydrolysis side reaction compared to the typically rapid sulfonylation of the primary nucleophile.

  • Base Selection: The choice of base is not trivial; it serves to neutralize the HCl by-product without introducing further complications.[4]

    • Protocol: Use a non-nucleophilic, sterically hindered tertiary amine base. Diisopropylethylamine (DIPEA) or 2,6-Lutidine are superior choices to triethylamine (TEA) or pyridine.

    • Causality: Bases like TEA and especially pyridine can act as nucleophilic catalysts, forming a highly reactive sulfonyl-pyridinium intermediate. While this can accelerate the desired reaction, it can also enhance side reactions. Hindered bases like DIPEA are too bulky to attack the sulfur atom and act solely as proton scavengers, providing a cleaner reaction profile.

  • Stoichiometry and Addition Rate:

    • Protocol: Use a slight excess (1.05-1.2 equivalents) of the sulfonyl chloride. The sulfonyl chloride solution should be added dropwise (slowly) via a syringe pump or dropping funnel to a solution of the nucleophile and the base.

    • Causality: Maintaining a low instantaneous concentration of the sulfonyl chloride minimizes its opportunity to self-react or react with any sulfonic acid that may have formed. Ensuring the primary nucleophile is always in excess relative to the added sulfonyl chloride promotes the desired reaction pathway.

Q3: Can you provide a validated, step-by-step starting protocol for reacting an amine with this compound to minimize dimer formation?

A3: Certainly. This protocol incorporates the best practices discussed above for a clean and high-yield sulfonamide synthesis.

Experimental Protocol: Synthesis of a Sulfonamide

  • Preparation (Inert Atmosphere):

    • Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Place the flask under a positive pressure of inert gas.

  • Reagent Charging:

    • To the flask, add the amine substrate (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to create a ~0.1-0.2 M solution.

    • Add Diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition:

    • In a separate, dry flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

    • Draw this solution into a syringe and place it on a syringe pump.

    • Add the sulfonyl chloride solution to the cooled amine solution dropwise over 30-60 minutes. Maintain the internal reaction temperature at or below 5 °C throughout the addition.[1]

  • Reaction and Monitoring:

    • After the addition is complete, let the reaction stir at 0 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours (reaction time is substrate-dependent).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent.

  • Work-up:

    • Once complete, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography or recrystallization as needed.

Frequently Asked Questions (FAQs)

Q: What is the exact structure of the sulfonic anhydride dimer? A: The dimer is 5-Chloro-2-ethoxy-4-methylbenzenesulfonic anhydride. Its structure is: Ar-S(=O)₂-O-S(=O)₂-Ar where Ar is the 5-chloro-2-ethoxy-4-methylphenyl group.

Q: My reaction is complete, but I still have dimer. How can I remove it during purification? A: The sulfonic anhydride is generally less polar than the corresponding sulfonamide but may have similar polarity to a sulfonate ester.

  • For Sulfonamides: Flash column chromatography on silica gel is typically very effective. The anhydride will elute earlier than the more polar sulfonamide product.

  • For Sulfonate Esters: If chromatography is difficult, you can attempt a selective hydrolysis. Dissolving the crude mixture in a solvent like THF/water with a mild base (e.g., NaHCO₃) and stirring at room temperature may selectively hydrolyze the more reactive anhydride back to the water-soluble sulfonic acid, which can then be removed with an aqueous wash. The desired ester should be more stable under these mild conditions, but a small test reaction is recommended.

Q: Can I use other bases like potassium carbonate or sodium hydroxide? A: It is strongly discouraged. Inorganic bases like K₂CO₃ have poor solubility in common anhydrous organic solvents (DCM, THF), leading to slow, heterogeneous reactions. Strong bases like NaOH will rapidly hydrolyze the sulfonyl chloride, making the dimer problem significantly worse, and can also react with other functional groups on your substrate. Stick to hindered organic amines for clean, homogenous reactions.

Q: Is this compound particularly unstable? A: Like most sulfonyl chlorides, it is sensitive to moisture and elevated temperatures.[1] It should be stored in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Its reactivity is typical for an aromatic sulfonyl chloride and is a powerful tool for synthesis when handled with appropriate care.[4][5]

Summary of Recommended Conditions

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)Aprotic and anhydrous to prevent hydrolysis.
Temperature 0 °C to -20 °C (during addition), then warm to RTSlows the rate of undesired hydrolysis and dimerization.[1][3]
Base Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.5-2.0 eq)Non-nucleophilic, sterically hindered base prevents side reactions.
Atmosphere Inert (Nitrogen or Argon)Strictly excludes atmospheric moisture.
Addition Method Slow, dropwise addition of sulfonyl chloride to the nucleophile solutionMinimizes local high concentrations, favoring the desired reaction.
Work-up Acidic quench (e.g., 1M HCl) followed by a basic wash (e.g., NaHCO₃)Neutralizes excess base and removes the sulfonic acid by-product.[4]

References

  • Harmata, M., & Huang, J. (2006). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11-12), 2379-2390. Available at: [Link]

  • Jackson, M. D., & Jones, A. D. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(5), 892-895. Available at: [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Zheng, W., et al. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 40(10), 3235-3251. Available at: [Link]

Sources

effect of temperature on the stability of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

An In-Depth Guide to Thermal Stability and Handling

Welcome to the Technical Support Center for this compound (CEMBS-Cl). This resource is designed for our valued partners in research, development, and manufacturing. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring experimental reproducibility and safety. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the thermal stability of CEMBS-Cl.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound at room temperature. Some suppliers of structurally similar compounds, such as 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, recommend refrigerated storage at 4°C, sealed away from moisture.[1] For optimal shelf life and to prevent degradation, storing in a cool, dark, and dry place is advisable.

Q2: Is this compound sensitive to moisture?

A2: Yes. Like many sulfonyl chlorides, this compound is moisture-sensitive.[2] It will react with water, including atmospheric moisture, in a process called hydrolysis. This reaction can lead to the formation of the corresponding sulfonic acid and hydrochloric acid, which can compromise the integrity of your sample and potentially corrode containers.[3][4] Therefore, it is crucial to handle and store the compound under inert gas and in a tightly sealed container.[2]

Q3: What are the primary decomposition products I should be aware of when heating this compound?

Q4: Can I heat this compound to dissolve it in a solvent?

A4: Gentle heating may be acceptable for dissolution, but it should be done with caution. It is important to avoid high temperatures, as this can accelerate decomposition. Benzenesulfonyl chlorides are known to decompose in hot water and hot alcohol.[6] Always perform such operations in a well-ventilated fume hood and use the lowest effective temperature. Consider performing a small-scale test to observe for any signs of decomposition (e.g., color change, gas evolution) before proceeding with a larger quantity.

Troubleshooting Guide

Issue 1: I've noticed a change in the physical appearance of the solid compound (e.g., discoloration, clumping). What could be the cause?

  • Possible Cause A: Moisture Contamination. Clumping or the appearance of a more crystalline or "wet" solid can indicate exposure to moisture. This leads to hydrolysis, as detailed in FAQ 2.

  • Troubleshooting Steps:

    • Immediately ensure the container is tightly sealed.

    • If possible, purge the container with a dry, inert gas (e.g., nitrogen or argon) before resealing.

    • For future use, handle the compound in a glove box or under a dry atmosphere.

    • Consider the purity of the material for your next experiment, as some of it may have converted to the sulfonic acid.

  • Possible Cause B: Thermal Stress. If the compound has been stored in an area with significant temperature fluctuations or exposure to heat, it may have begun to degrade.

  • Troubleshooting Steps:

    • Review the storage conditions and relocate the compound to a temperature-controlled environment.

    • If thermal decomposition is suspected, the purity of the material should be verified by an appropriate analytical method (e.g., NMR, HPLC) before use.

Issue 2: My reaction yield is lower than expected when using this sulfonyl chloride.

  • Possible Cause A: Degradation of the Starting Material. As discussed, improper storage can lead to the degradation of this compound. Using a degraded reagent will naturally lead to lower yields.

  • Troubleshooting Steps:

    • Confirm the purity of your sulfonyl chloride.

    • If the material is old or has been improperly stored, consider using a fresh batch.

  • Possible Cause B: Reaction Temperature. High reaction temperatures can degrade the sulfonyl chloride before it has a chance to react as intended.

  • Troubleshooting Steps:

    • Attempt the reaction at a lower temperature.

    • If heating is necessary, add the sulfonyl chloride to the reaction mixture at the elevated temperature in portions, rather than all at once, to minimize the time it is exposed to heat.

Experimental Protocols & Data

Table 1: General Properties and Storage of this compound and Related Compounds
PropertyThis compound5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride4-Chlorobenzenesulfonyl chloride
CAS Number 1216234-07-9889939-48-498-60-2
Molecular Formula C₉H₁₀Cl₂O₃SC₈H₈Cl₂O₃SC₆H₄Cl₂O₂S
Physical Form SolidSolidPrisms or plates[6]
Recommended Storage Room Temperature4°C, sealed, away from moisture[1]Cool, dry place
Moisture Sensitivity Yes (inferred from class)Yes (inferred from class)Decomposes in hot water[6]
Protocol 1: Recommended Handling Procedure

This protocol outlines the best practices for handling this compound to minimize degradation due to temperature and moisture.

  • Preparation:

    • Ensure a dry, inert atmosphere is available (e.g., a glove box or a Schlenk line).

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

    • Use anhydrous solvents.

  • Handling:

    • Allow the container of this compound to equilibrate to the ambient temperature of the handling environment before opening to prevent condensation of atmospheric moisture.

    • Weigh the required amount of the compound under the inert atmosphere.

    • Tightly reseal the container, purge with inert gas if possible, and return to the recommended storage conditions promptly.

  • Reaction Setup:

    • If the reaction is to be heated, add the sulfonyl chloride to the reaction mixture at room temperature, if possible, before initiating heating.

    • If the sulfonyl chloride must be added to a hot reaction mixture, do so cautiously and in a controlled manner.

Visualizing Stability and Handling

Diagram 1: Troubleshooting Workflow for Sub-optimal Reaction Yields

This diagram outlines a logical sequence of steps to diagnose and resolve issues with reaction yields when using this compound.

G start Low Reaction Yield Observed check_purity Verify Purity of Sulfonyl Chloride (e.g., NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure fresh_reagent Use a Fresh Batch of Reagent is_pure->fresh_reagent No check_reaction_temp Evaluate Reaction Temperature is_pure->check_reaction_temp Yes check_storage Review Storage Conditions (Temp, Moisture) fresh_reagent->check_storage end Re-run Experiment fresh_reagent->end storage_ok Are Conditions Optimal? check_storage->storage_ok improve_storage Improve Storage Practices (Inert Gas, Sealing) storage_ok->improve_storage No storage_ok->check_reaction_temp Yes improve_storage->end temp_high Is Temperature Elevated? check_reaction_temp->temp_high lower_temp Attempt Reaction at Lower Temperature temp_high->lower_temp Yes temp_high->end No lower_temp->end controlled_addition Consider Controlled Addition to Hot Mixture controlled_addition->end

Caption: Troubleshooting workflow for low reaction yields.

Diagram 2: Decomposition Pathway of Sulfonyl Chlorides

This generalized diagram illustrates the primary decomposition pathways for sulfonyl chlorides in the presence of heat and water.

G sulfonyl_chloride R-SO₂Cl (5-Chloro-2-ethoxy-4-methyl- benzenesulfonyl chloride) thermal_decomp Thermal Decomposition Products (SO₂, HCl, etc.) sulfonyl_chloride->thermal_decomp + Heat hydrolysis Hydrolysis sulfonyl_chloride->hydrolysis + Water heat Heat (Δ) water Water (H₂O) sulfonic_acid R-SO₃H (Sulfonic Acid) hydrolysis->sulfonic_acid hcl HCl (Hydrochloric Acid) hydrolysis->hcl

Caption: General decomposition pathways for sulfonyl chlorides.

References

  • 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 . PubChem. [Link]

  • Benzenesulfonyl chloride . Wikipedia. [Link]

  • SULPHURYL CHLORIDE . SD Fine-Chem. [Link]

  • Sulfuryl chloride . Sciencemadness Wiki. [Link]

Sources

Technical Support Center: Refining Workup Procedures for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. As a key intermediate in pharmaceutical and materials science, ensuring the purity of its reaction products is paramount. The workup procedure is not merely a purification step; it is a critical chemical refinement stage that dictates yield, purity, and scalability. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges encountered during the post-reaction workup.

The Core Principle: Managing the Reactivity of the Sulfonyl Chloride Group

The success of any workup procedure hinges on understanding the chemistry of the key species present post-reaction:

  • Desired Product: The target molecule formed by the reaction of the sulfonyl chloride.

  • Unreacted this compound: A reactive electrophile.

  • Acidic Byproducts: Hydrogen chloride (HCl) and 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid, the latter formed from the hydrolysis of the starting material.

The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack, particularly by water (hydrolysis). This reaction is central to the workup strategy, as it converts the reactive and often organic-soluble sulfonyl chloride into the corresponding sulfonic acid. The sulfonic acid is highly polar and, when neutralized to its salt form (e.g., sodium sulfonate), becomes highly water-soluble, facilitating its removal from the organic product phase.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges. Each issue is analyzed based on its underlying chemical cause, followed by a detailed, actionable solution.

Q1: My final product is contaminated with unreacted this compound. How do I remove it?

Probable Cause A: Incomplete Quenching and Hydrolysis. The most common reason for residual starting material is that the hydrolysis reaction was incomplete. This can be due to insufficient time, inadequate mixing between the organic and aqueous phases, or a non-optimal pH.

Recommended Solution: Optimized Aqueous Quench Protocol. The key is to ensure the complete conversion of the sulfonyl chloride to the water-soluble sulfonic acid salt.

  • Control the Exotherm: Cool the completed reaction mixture to 0 °C in an ice bath. This is critical for safety and to minimize side reactions.[1]

  • Quench Slowly: Add the cooled reaction mixture portion-wise to a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Pouring the reaction into the quench solution is generally safer than adding the quench to the reaction.

  • Ensure Complete Hydrolysis: Stir the resulting biphasic mixture vigorously for at least 30-60 minutes. The bicarbonate neutralizes the HCl and sulfonic acid byproducts, driving the hydrolysis of any remaining sulfonyl chloride to completion.[1]

  • Verify pH: Use pH paper to confirm the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extract: Proceed with standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The desired product will remain in the organic phase, while the sodium sulfonate salt will be partitioned into the aqueous phase.

Probable Cause B: Product Precipitation Trapping Impurities. If the desired product has low solubility, it may precipitate or "crash out" upon the addition of the aqueous quench, physically trapping unreacted sulfonyl chloride within its solid matrix.

Recommended Solution: Maintain a Biphasic System.

  • Pre-dilute: Before quenching, dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, toluene).

  • Quench as Biphasic Mixture: Proceed with the "Optimized Aqueous Quench Protocol" as described above. By keeping the product dissolved in the organic phase, the unreacted sulfonyl chloride remains accessible at the solvent interface to react with the aqueous bicarbonate solution.

Q2: My product yield is unexpectedly low, and I suspect it's decomposing during the aqueous workup. What are the alternative procedures?

Probable Cause: Product Sensitivity to Aqueous or Basic Conditions. While the sulfonyl chloride starting material is designed to be hydrolyzed, your product may contain functional groups (e.g., esters, amides, or other sensitive moieties) that are unstable under the aqueous acidic or basic conditions of a standard quench.

Recommended Solution: Non-Aqueous Workup with a Scavenger Resin. This strategy avoids water entirely, preserving sensitive product functionalities. Amine-based scavenger resins act as solid-supported nucleophiles that selectively react with and sequester the excess electrophilic sulfonyl chloride.

  • Select Resin: Use a resin such as Tris-(2-aminoethyl)amine, polystyrene-bound (PS-Trisamine). These are highly effective at scavenging sulfonyl chlorides.

  • Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the organic reaction mixture (typically 2-3 equivalents relative to the excess sulfonyl chloride).

  • Agitate: Stir the resulting slurry at room temperature. The scavenging reaction time can range from 2 to 16 hours. Monitor the disappearance of the starting sulfonyl chloride by TLC or LC-MS.

  • Isolate by Filtration: Once scavenging is complete, simply filter the reaction mixture to remove the resin, which now has the unwanted sulfonyl chloride covalently bound to it as a sulfonamide.

  • Wash and Concentrate: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. The combined filtrate contains the purified product and can be concentrated under reduced pressure.[1]

Q3: An intractable emulsion has formed during my liquid-liquid extraction. How can I resolve this?

Probable Cause: Surfactant-like Byproducts. The sodium 5-chloro-2-ethoxy-4-methylbenzenesulfonate salt formed during the quench is amphiphilic and can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets that form an emulsion.

Recommended Solution: Breaking the Emulsion.

  • Increase Ionic Strength: Add a small volume of saturated sodium chloride solution (brine) to the separatory funnel. This increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to force phase separation.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: If the emulsion persists, filter the entire mixture through a pad of a filter aid like Celite® under gentle vacuum. The large surface area of the Celite® can physically break up the emulsified droplets.

  • Patience: In some cases, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to phase separation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the safest and most effective initial quenching agent for a reaction run with excess chlorosulfonic acid? Pouring the reaction mixture slowly onto a large excess of crushed ice is the standard and safest method.[2] The high heat capacity of ice helps to absorb the significant heat of reaction generated when chlorosulfonic acid and water mix, which is a violent and exothermic process.[3][4] After the initial quench on ice, the resulting acidic solution should then be carefully neutralized with a base like sodium bicarbonate.

FAQ 2: How can I definitively confirm the complete removal of the starting sulfonyl chloride? Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a co-spotting technique:

  • Lane 1: A sample of the pure this compound starting material.

  • Lane 2: A sample of your crude, post-workup organic layer.

  • Lane 3: A "co-spot" where both the starting material and the product sample are applied to the same spot. The complete absence of a spot in Lane 2 that corresponds to the Rf value of the starting material in Lane 1 indicates a successful workup. For more rigorous, quantitative analysis, LC-MS is the preferred method.

FAQ 3: My desired product is a solid that precipitates directly from the reaction upon quenching. Is this a viable purification strategy? Yes, this can be an excellent and highly efficient method of isolation, often yielding a product of high purity. This technique is particularly effective for aryl sulfonyl chlorides and their derivatives, which often have low solubility in water.[5][6]

  • Procedure: After quenching the reaction in ice-water, continue to stir the slurry vigorously for 30-60 minutes to ensure any unreacted starting material in the solution hydrolyzes. Collect the precipitated solid by vacuum filtration.

  • Crucial Step: Thoroughly wash the collected solid filter cake with several portions of cold deionized water. This step is essential to remove any water-soluble impurities, such as the sodium sulfonate byproduct and other inorganic salts. Finally, dry the product under vacuum.[5]

Data Presentation & Visualizations

Comparison of Workup Strategies
Workup MethodPrimary MechanismProsConsBest Suited For
Aqueous Quench & Extraction Hydrolysis of excess sulfonyl chloride to a water-soluble salt.Inexpensive, scalable, effective for robust products.Risk of product decomposition if sensitive to water/base; potential for emulsions.Stable, water-insoluble products where the starting material is readily hydrolyzed.
Direct Precipitation & Filtration Product has low aqueous solubility and precipitates upon quenching.Can be a highly efficient one-step purification and isolation method.Only applicable if the product is a stable solid with low water solubility.Crystalline, water-stable products.[5][6]
Non-Aqueous Scavenger Resin Covalent sequestration of excess sulfonyl chloride onto a solid support.Protects water/base-sensitive functional groups; simple filtration-based isolation.[1]Resins are more expensive; may require longer reaction times for scavenging.Products with sensitive functionalities (e.g., esters); high-throughput parallel synthesis.[1]
Experimental Workflow Diagrams

Workup_Flow cluster_0 Standard Aqueous Workup A 1. Cool Reaction Mixture to 0 °C B 2. Quench into ice-cold NaHCO₃(aq) A->B C 3. Stir Vigorously (30-60 min) B->C D 4. Transfer to Separatory Funnel C->D E 5. Extract with Organic Solvent D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry (Na₂SO₄), Filter, Concentrate F->G H Pure Product G->H

Caption: Standard Aqueous Quench and Extraction Workflow.

Chemistry_Flow cluster_aq Aqueous Workup Chemistry cluster_scav Scavenger Resin Workup reagents Product R-SO₂Cl (excess) HCl Post-Reaction Mixture aq_quench R-SO₂Cl + H₂O/HCO₃⁻ → R-SO₃⁻Na⁺ (Water Soluble) CO₂ + H₂O + NaCl reagents:r->aq_quench Hydrolysis scav_add R-SO₂Cl + PS-Trisamine → R-SO₂-NH-Resin (Solid) reagents:r->scav_add Scavenging aq_result Product in Organic Phase scav_result Product in Solution

Caption: Chemical Transformations in Different Workup Procedures.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Quench & Extraction
  • Preparation: Prepare a quenching solution by dissolving sodium bicarbonate in deionized water to saturation. Cool this solution in an ice bath to 0 °C. Prepare a separatory funnel and have your chosen extraction solvent (e.g., ethyl acetate) ready.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, place the reaction flask in a separate ice bath and cool the contents to 0-5 °C with stirring.

  • Quenching: Slowly, and in small portions, add the cooled reaction mixture to the vigorously stirring, ice-cold sodium bicarbonate solution. Use a glass funnel to aid the transfer. Monitor for any significant gas evolution (CO₂) or temperature increase.

  • Hydrolysis: Allow the biphasic mixture to stir vigorously for at least 30 minutes, ensuring the temperature remains below 15 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with:

    • Deionized water (1x)

    • Saturated NaCl solution (brine) (1x)

  • Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Non-Aqueous Scavenger Resin Workup
  • Preparation: Ensure the PS-Trisamine scavenger resin is dry and free-flowing. Calculate the required amount (typically 2-3 molar equivalents relative to the theoretical excess of the sulfonyl chloride).

  • Addition: After confirming the primary reaction is complete, add the scavenger resin directly to the reaction flask containing the organic solution of the product.

  • Agitation: Stopper the flask and stir the slurry at ambient temperature. For optimal mixing, a magnetic stirrer or an overhead stirrer is recommended.

  • Monitoring: Periodically pause the stirring, allow the resin to settle, and sample the supernatant solution to monitor the disappearance of the this compound by TLC or LC-MS. The scavenging process can take from 2 to 16 hours.

  • Filtration: Once scavenging is complete, filter the mixture through a Büchner or fritted glass funnel to separate the resin from the product-containing solution.

  • Washing: Wash the resin on the filter with a small amount of the fresh reaction solvent (2-3 times the resin volume) to ensure complete recovery of the product.

  • Concentration: Combine the initial filtrate and the washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

References
  • Moody, T. J., & Newell, L. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 856–860. [Link]

  • King, J. F., & Rathore, R. (1990). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. The Journal of Organic Chemistry, 55(4), 1350–1356. [Link]

  • Quenching reactive goodies is always fun if it's smokey. Reddit. [Link]

  • Biscoe, M. R., & Fors, B. P. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 11(18), 4028–4030. [Link]

  • Foth, P. J., Malig, T. C., Yu, D., Bolduc, T. G., Hein, J. E., & Sammis, G. M. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(5), 903–912. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864. [Link]

  • 4,5-DIIODO-1-METHYLIMIDAZOLE. Organic Syntheses. [Link]

  • Benzene. Wikipedia. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

  • Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • General preparation method of sulfonyl chloride.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Any optimal way to store chlorosulfonic acid from humidity? Reddit. [Link]

  • Sulfonation of Benzene. Chemistry Steps. [Link]

  • Chlorosulphonation of benzene. YouTube. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions with 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development facing challenges with 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. The unique substitution pattern of this reagent, particularly the ortho-ethoxy group and adjacent methyl group, introduces significant steric hindrance around the sulfonyl chloride moiety. This guide provides in-depth, experience-driven answers to common problems, robust troubleshooting protocols, and alternative strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using this compound, focusing on the underlying causes and providing actionable solutions.

Question 1: My sulfonamide formation with a primary/secondary amine is extremely slow or failing completely. What's the primary cause?

Answer: The principal reason for the low reactivity is the significant steric hindrance around the sulfur atom of the sulfonyl chloride. The bulky ethoxy group at the ortho (C2) position and the methyl group at the C4 position create a sterically congested environment. This physically impedes the approach of the amine nucleophile, increasing the activation energy of the reaction. While electron-withdrawing groups on the ring increase the electrophilicity of the sulfur atom, this electronic advantage is often overcome by the severe steric repulsion.[1]

Question 2: I'm observing low yields even after prolonged reaction times and heating. How can I improve the conversion rate?

Answer: When standard conditions fail, a multi-faceted approach is necessary to overcome the steric barrier. Consider the following optimization strategies:

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary kinetic energy to overcome the steric repulsion.[1][2] Depending on the solvent and amine stability, refluxing the reaction mixture can be effective.

  • Catalyst-Mediated Reactions: For challenging sulfonamide syntheses, especially with hindered amines, certain catalysts can be highly effective.

    • Indium Catalysis: Indium metal has been shown to effectively catalyze the sulfonylation of sterically hindered amines.[2]

    • Copper-Based Catalysts: Copper catalytic systems are also known to facilitate coupling reactions involving sterically demanding partners.[2][3]

  • High-Pressure Conditions: Applying high pressure can favor the formation of the sterically crowded transition state, thereby increasing the reaction rate and yield.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reactants, often leading to higher yields in shorter times.[4]

Question 3: Are there alternative reagents or strategies if modifying reaction conditions isn't sufficient?

Answer: Yes, if optimizing the reaction with the sulfonyl chloride itself is unsuccessful, several alternative synthetic strategies can be employed:

  • Conversion to a More Reactive Intermediate: Instead of directly using the sulfonyl chloride, it can be converted into a more reactive sulfonating agent.

  • Palladium-Catalyzed Chlorosulfonylation: A modern approach involves the palladium-catalyzed reaction of an appropriate arylboronic acid with a sulfur dioxide source, which can then be converted to the sulfonamide in situ.[5] This method often shows greater functional group tolerance and can be performed under milder conditions.[5]

  • Use of Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in transition-metal-catalyzed reactions to introduce the sulfonyl group, offering an alternative pathway to sulfonamide synthesis that bypasses the use of traditional sulfonyl chlorides.[3][6]

Question 4: I'm seeing decomposition of my starting material. What are the likely causes and how can I prevent it?

Answer: this compound is susceptible to hydrolysis. The presence of moisture in the reaction will lead to the formation of the corresponding sulfonic acid, rendering it unreactive towards the amine.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried before use. Solvents must be anhydrous.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Check Reagent Purity: Verify the purity of your sulfonyl chloride and amine. Impurities can introduce moisture or catalyze side reactions.

Comparative Data: Reaction Conditions

The following table summarizes potential starting points for optimizing your reaction. Note that the optimal conditions will be highly dependent on the specific amine being used.

StrategyTemperatureCatalystSolventKey Considerations
Standard Conditions 0 °C to RTNone / PyridineDCM, THFOften fails for hindered substrates.
Elevated Temperature RefluxNoneToluene, AcetonitrileMonitor for thermal decomposition of reactants.[2]
Indium Catalysis RT to RefluxIndium MetalAcetonitrileEffective for hindered and less nucleophilic amines.[2]
Copper Catalysis Elevated Temp.Cu-based catalystVariousGood for sterically demanding partners.[2][3]
Microwave-Assisted 100-150 °CBase (e.g., K₂CO₃)DMF, DMSORapid optimization, but requires specialized equipment.[4]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Thermal Conditions

This protocol provides a starting point for reactions with less-hindered primary or secondary amines.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., toluene or acetonitrile).

  • Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine, 1.5 equivalents). Stir the solution at room temperature for 10 minutes.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a Hindered Sulfonamide

This method is suitable for reactions that fail under conventional heating.

  • Preparation: In a microwave-safe reaction vessel, combine the amine (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling point solvent such as DMF or DMSO (3-5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Set the temperature to 120-150 °C and the reaction time to 15-60 minutes.

  • Work-up and Purification: After cooling, work up the reaction as described in Protocol 1. Purify the crude product by column chromatography.[4]

Visualizing the Challenge and Solutions

The following diagrams illustrate the concepts discussed.

StericHindrance cluster_molecule This compound Sulfur S O1 O Sulfur->O1 O2 O Sulfur->O2 Cl_sulfonyl Cl Sulfur->Cl_sulfonyl AromaticRing Benzene Ring Sulfur->AromaticRing Ethoxy bulky -OEt group (ortho) AromaticRing->Ethoxy C2 Methyl -Me group AromaticRing->Methyl C4 Cl_ring -Cl AromaticRing->Cl_ring C5 Ethoxy->Sulfur Steric Clash Nucleophile Amine (Nucleophile) Nucleophile->Sulfur Approach hindered

Caption: Steric shielding of the electrophilic sulfur atom.

TroubleshootingWorkflow start Low/No Reaction Yield check_conditions Review Reaction Conditions: - Anhydrous? - Reagent Purity? - Correct Stoichiometry? start->check_conditions increase_temp Increase Reaction Temperature (Conventional or MW Heating) check_conditions->increase_temp Conditions OK add_catalyst Employ a Catalyst (e.g., Indium, Copper) increase_temp->add_catalyst Still low yield success Reaction Successful increase_temp->success Yield Improved alternative_route Consider Alternative Synthetic Route (e.g., Pd-catalyzed, DABSO) add_catalyst->alternative_route Still low yield add_catalyst->success Yield Improved alternative_route->success

Caption: Decision-making workflow for troubleshooting.

References

  • Banjoko, O., & Okwuiwe, R. (n.d.). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry. Available at: [Link]

  • Bhattacharya, A. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204. Available at: [Link]

  • Harmata, M., & Huang, C. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 12(1), 144-151. Available at: [Link]

  • Kondo, Y., et al. (2010). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1819. Available at: [Link]

  • Miller, A. K., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5798-5807. Available at: [Link]

  • U.S. Patent No. 3,965,173. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • Woolven, J., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(15), 4030-4033. Available at: [Link]

  • Zhang, Q., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Journal of the American Chemical Society, 145(34), 18884-18892. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonylating Agents with Supporting Experimental Insights

Introduction: The Role of Sulfonyl Chlorides in Modern Synthesis

Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to form stable sulfonamides and sulfonate esters. These functional groups are ubiquitous in medicinal chemistry and materials science. Among the vast array of available sulfonylating agents, p-toluenesulfonyl chloride (tosyl chloride, TsCl) is arguably the most common, serving as a benchmark for reactivity and utility. However, the demand for increasingly complex and functionally diverse molecules necessitates a deeper understanding of more highly substituted analogues.

This guide provides an in-depth technical comparison between the workhorse reagent, tosyl chloride, and a more complex, substituted derivative: 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. We will dissect how the nuanced interplay of electronic and steric effects governs their reactivity, providing researchers with the predictive power to select the optimal reagent and tailor reaction conditions for success.

Structural Analysis: Unpacking Electronic and Steric Drivers of Reactivity

The reactivity of a benzenesulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic properties and steric profile of the substituents on the aromatic ring.

Tosyl Chloride (4-methylbenzenesulfonyl chloride): The Established Benchmark

Tosyl chloride features a single methyl group at the para-position. The methyl group is weakly electron-donating through an inductive effect and hyperconjugation. This slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride, making it a moderately reactive and highly selective reagent. Its simple, symmetric structure offers minimal steric hindrance, allowing for facile attack by a wide range of nucleophiles.

This compound: A Study in Contrasting Effects

This molecule presents a more complex substitution pattern, with three groups exerting competing influences:

  • Chloro Group (at C5): Positioned meta to the sulfonyl chloride, the chlorine atom exerts a strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the sulfur atom, priming it for nucleophilic attack.

  • Ethoxy Group (at C2): Located at the ortho-position, the ethoxy group has a dual nature. It is electron-donating through resonance, which would tend to decrease reactivity. However, its primary impact is steric. The bulky ethoxy group physically shields the sulfonyl sulfur, creating significant steric hindrance that can impede the approach of a nucleophile.[1] This "ortho effect" is a critical determinant of reactivity.[1]

  • Methyl Group (at C4): As with tosyl chloride, this group is weakly electron-donating.

The Verdict of Structure:

A tug-of-war exists between the activating, electron-withdrawing chloro group and the deactivating, sterically hindering ortho-ethoxy group. For most nucleophilic substitution reactions, which are sensitive to steric bulk, the hindrance from the ortho-ethoxy group is expected to be the dominant factor.[1] This leads to a crucial prediction:

This compound is predicted to be less reactive than tosyl chloride, particularly when reacting with sterically demanding nucleophiles.

Comparative Reactivity: Insights from Experimental Data

Generally, electron-withdrawing groups accelerate the rate of nucleophilic attack on sulfonyl chlorides (positive Hammett ρ value), while electron-donating groups slow it down.[3] However, steric effects, especially from ortho substituents, can override these electronic trends.[1][4]

Sulfonyl ChlorideKey SubstituentsDominant EffectExpected Relative Rate of Reaction
p-Nitrobenzenesulfonyl chloridep-NO₂Strong Electron-WithdrawingVery Fast
Tosyl chloride p-CH₃ Weak Electron-Donating Moderate (Benchmark)
Benzenesulfonyl chlorideHNone (Reference)Moderate
o-Toluenesulfonyl chlorideo-CH₃Steric HindranceSlow
This compound o-OEt, m-Cl Strong Steric Hindrance Slow to Very Slow

This table presents an illustrative comparison based on established structure-reactivity relationships. The reactivity of this compound is an expert prediction based on the dominant steric effect of the ortho-ethoxy group.

Studies on various substituted benzenesulfonyl chlorides consistently show that ortho substituents, even simple methyl groups, can significantly retard reaction rates due to steric hindrance.[1][4] The ethoxy group in this compound is substantially larger than a methyl group, amplifying this rate-reducing steric effect.

Mechanistic Considerations

The nucleophilic substitution at a sulfonyl sulfur center is generally considered to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[5] The nucleophile attacks the electrophilic sulfur atom, passing through a high-energy trigonal bipyramidal transition state before the chloride leaving group is expelled.

Sources

A Comparative Guide to the Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride: An Evaluation of Established and Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds and other fine chemicals. The efficiency, safety, and scalability of its synthetic route are critical considerations for its practical application. This guide provides an in-depth technical comparison of a classical, established synthetic methodology with a modern, novel approach for the preparation of this valuable sulfonyl chloride. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.

Established Synthetic Route: Direct Chlorosulfonation

The traditional approach to the synthesis of aryl sulfonyl chlorides often relies on the direct electrophilic aromatic substitution of a suitable precursor with chlorosulfonic acid. This method is straightforward but can be hampered by issues of regioselectivity and the hazardous nature of the reagent.

Synthesis of the Precursor: 4-Chloro-2-ethoxy-1-methylbenzene

The synthesis commences with the readily available 4-chloro-2-methylphenol. A Williamson ether synthesis is employed to introduce the ethoxy group, a reaction known for its reliability and broad scope.[1][2][3]

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of 4-chloro-2-methylphenol (1 equiv.) in a suitable solvent such as acetone or ethanol, is added a base, typically potassium carbonate (1.5 equiv.).

  • Ethyl iodide or ethyl bromide (1.2 equiv.) is added, and the mixture is heated to reflux for 4-6 hours.

  • After cooling, the reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield 4-chloro-2-ethoxy-1-methylbenzene.

Chlorosulfonation Reaction

The ethoxy-substituted benzene derivative is then subjected to chlorosulfonation. The electron-donating nature of the ethoxy and methyl groups directs the incoming chlorosulfonyl group primarily to the position para to the ethoxy group and ortho to the methyl and chloro substituents.

Experimental Protocol: Chlorosulfonation

  • In a flask equipped with a dropping funnel and a gas outlet to vent HCl, 4-chloro-2-ethoxy-1-methylbenzene (1 equiv.) is dissolved in a chlorinated solvent like dichloromethane.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Chlorosulfonic acid (3-5 equiv.) is added dropwise, maintaining the low temperature.[4][5] The reaction is highly exothermic and generates copious amounts of HCl gas.[4][6][7][8][9]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The organic layer is separated, washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Purification can be achieved by recrystallization.

Established_Route A 4-Chloro-2-methylphenol B 4-Chloro-2-ethoxy-1-methylbenzene A->B Williamson Ether Synthesis (EtI, K2CO3) C This compound B->C Chlorosulfonation (ClSO3H) Novel_Route A 4-Chloro-2-ethoxy-1-methylbenzene B 4-Chloro-2-ethoxy-1-methyl-5-nitrobenzene A->B Nitration (HNO3, H2SO4) C 5-Chloro-2-ethoxy-4-methylaniline B->C Reduction (e.g., SnCl2, HCl) D This compound C->D Sandmeyer Chlorosulfonylation (tBuONO, DABSO, CuCl2)

Sources

A Comparative Guide to Benzenesulfonyl Chlorides in Sulfonamide Synthesis: Spotlight on 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a foundational technique. The sulfonamide moiety is a privileged scaffold, integral to a wide array of therapeutic agents. The choice of the sulfonylating agent is a critical parameter that dictates reaction efficiency, yield, and the physicochemical properties of the final product. This guide provides an in-depth technical comparison of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with other commonly employed benzenesulfonyl chlorides, supported by established chemical principles and illustrative experimental data.

The Strategic Importance of Substituent Effects in Sulfonamide Synthesis

The reactivity of a benzenesulfonyl chloride in nucleophilic substitution with an amine is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates, while electron-donating groups (EDGs) have the opposite effect.[1]

Key Considerations for Reagent Selection:

  • Reactivity: A highly reactive sulfonyl chloride may be advantageous for reactions with weakly nucleophilic amines but may lead to side reactions or be difficult to handle.

  • Selectivity: The steric and electronic profile of the sulfonyl chloride can influence selectivity in molecules with multiple nucleophilic sites.

  • Physicochemical Properties: The substituents on the sulfonyl chloride become part of the final sulfonamide, influencing properties such as lipophilicity, solubility, and metabolic stability.[2]

A Comparative Overview of Common Benzenesulfonyl Chlorides

To understand the unique characteristics of this compound, it is essential to compare it with other widely used reagents in this class.

Benzenesulfonyl Chloride DerivativeKey Structural FeaturesExpected Impact on Reactivity
Benzenesulfonyl Chloride Unsubstituted aromatic ring.Baseline reactivity.[3]
p-Toluenesulfonyl Chloride (TsCl) Electron-donating methyl group at the para-position.Moderately reactive, slightly less so than benzenesulfonyl chloride.[1]
2-Nitrobenzenesulfonyl Chloride (NsCl) Strong electron-withdrawing nitro group at the ortho-position.Highly reactive due to the strong inductive effect of the nitro group.[4]
2,4-Dichlorobenzenesulfonyl Chloride Two electron-withdrawing chloro groups.High reactivity due to the inductive effects of two chlorine atoms; the ortho-chloro group also introduces steric hindrance.[5][6]
This compound A combination of an electron-withdrawing chloro group and electron-donating ethoxy and methyl groups. The ethoxy group is also sterically demanding due to its ortho position.Complex reactivity profile: the chloro group enhances reactivity, while the ethoxy and methyl groups decrease it. The ortho-ethoxy group is expected to introduce significant steric hindrance, potentially slowing the reaction rate.[7][8][9]

In Focus: this compound

The substitution pattern of this compound presents a unique combination of electronic and steric effects. The chlorine atom at the 5-position acts as an electron-withdrawing group, which would be expected to increase the electrophilicity of the sulfonyl sulfur. Conversely, the methyl group at the 4-position and the ethoxy group at the 2-position are electron-donating, which would decrease reactivity. Furthermore, the ethoxy group at the ortho position introduces significant steric hindrance around the reaction center, which can impede the approach of the amine nucleophile.[6][7] This "ortho effect" can lead to slower reaction rates compared to less hindered sulfonyl chlorides.[8][9]

This combination of features makes this compound a reagent of interest for specific applications where modulated reactivity is desired, or where the resulting substitution pattern on the sulfonamide is advantageous for the biological or material properties of the target molecule.

Experimental Data: A Comparative Look at Sulfonamide Synthesis Yields

Sulfonyl ChlorideAmineBaseSolventYield (%)Reference
Benzenesulfonyl ChlorideAnilinePyridine-100[4]
p-Toluenesulfonyl Chloride (TsCl)p-ToluidinePyridine-100[4]
2,4-Dichlorobenzenesulfonyl ChlorideVarious aminesPyridine/TriethylamineDCM/THFGood to Excellent[2]
4-Nitrobenzenesulfonyl ChlorideAnilinePyridine-100[4]

Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions, scale, and purification methods.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides using different benzenesulfonyl chlorides.

General Mechanism of Sulfonamide Synthesis

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically used to neutralize the HCl byproduct.

Sulfonamide Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification DissolveAmine Dissolve amine and base in anhydrous solvent Cool Cool to 0 °C DissolveAmine->Cool AddSulfonylChloride Add sulfonyl chloride solution dropwise Cool->AddSulfonylChloride Warm Warm to room temperature and stir AddSulfonylChloride->Warm Monitor Monitor reaction by TLC Warm->Monitor Quench Quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with 1M HCl, sat. NaHCO₃, and brine Extract->Wash Dry Dry organic layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Characterize Characterize pure product (NMR, MS, etc.) Purify->Characterize

Caption: Standard workflow for sulfonamide synthesis.

Protocol 1: Synthesis of N-Phenyl-p-toluenesulfonamide using p-Toluenesulfonyl Chloride (TsCl)

Materials:

  • p-Toluenesulfonyl chloride (1.2 equivalents)

  • Aniline (1.0 equivalent)

  • Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.

Protocol 2: Proposed Synthesis of N-Phenyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide

This protocol is based on established methods and is expected to be effective for the title compound.

Materials:

  • This compound (1.1 equivalents)

  • Aniline (1.0 equivalent)

  • Triethylamine (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to potential steric hindrance, a longer reaction time may be necessary. Monitor the reaction progress by TLC.

  • If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2x).

  • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Conclusion

The selection of a benzenesulfonyl chloride for sulfonamide synthesis is a critical decision that impacts reaction outcomes and the properties of the final product. While workhorse reagents like tosyl chloride and benzenesulfonyl chloride are suitable for many applications, substituted analogues such as 2,4-dichlorobenzenesulfonyl chloride and the featured this compound offer unique reactivity profiles.

This compound, with its distinct combination of electron-withdrawing, electron-donating, and sterically hindering groups, presents a valuable tool for fine-tuning reactions and introducing specific structural motifs. Its potentially moderated reactivity due to the ortho-ethoxy group may be advantageous in complex syntheses requiring higher selectivity. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their sulfonamide synthesis strategies.

References

  • ResearchGate. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • ResearchGate. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ResearchGate. (2016). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

  • ResearchGate. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

  • University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. [Link]

  • Canadian Science Publishing. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. [Link]

Sources

A Senior Application Scientist's Guide to NMR-Based Structure Confirmation of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of chemical integrity and project success. Sulfonyl chlorides, a vital class of reagents used in the synthesis of sulfonamides and other key pharmacophores, demand rigorous characterization due to their reactivity and the potential for isomeric impurities. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structure elucidation of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a representative polysubstituted aromatic intermediate. We will move beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation, providing a self-validating framework for analysis.

The Imperative of Isomer Distinction in Drug Synthesis

The precise arrangement of substituents on an aromatic ring dictates the molecule's steric and electronic properties, which in turn profoundly influences its reactivity and biological activity. For a compound like this compound, an incorrect substitution pattern could lead to the synthesis of an inactive or even toxic final drug compound. While techniques like Mass Spectrometry (MS) can confirm molecular weight and elemental composition, and Infrared (IR) spectroscopy can identify functional groups, only NMR can provide the detailed atom-by-atom connectivity map required to definitively distinguish between potential isomers.

Foundational NMR Principles for Aromatic Systems

The structural analysis of substituted benzenes by NMR hinges on understanding how each substituent electronically influences its neighbors.[1][2] Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like ethoxy (-OCH₂CH₃) and methyl (-CH₃) increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a stronger shielding effect, causing the corresponding ¹H and ¹³C nuclei to resonate at a higher field (lower ppm value).[3]

  • Electron-Withdrawing Groups (EWGs): Groups like sulfonyl chloride (-SO₂Cl) and chloro (-Cl) pull electron density away from the ring. This deshields the aromatic nuclei, causing them to resonate at a lower field (higher ppm value).[4][5]

In this compound, the interplay of these competing effects governs the precise chemical shifts of the two remaining aromatic protons, providing a unique spectral fingerprint.

Figure 1. Structure of this compound with atom numbering for NMR assignment.

Experimental Protocol: A Self-Validating Workflow

The reactivity of the sulfonyl chloride functional group necessitates careful selection of experimental conditions to ensure data integrity.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of CDCl3 prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to clean, dry NMR tube prep3->prep4 acq1 1H NMR prep4->acq1 Insert sample into spectrometer acq2 13C NMR & DEPT-135 acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5 proc1 Fourier Transform & Phasing acq5->proc1 proc2 Referencing (TMS at 0.00 ppm) proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Figure 2. Standard experimental workflow for NMR analysis of sulfonyl chloride derivatives.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a dry, aprotic deuterated solvent. Deuterated chloroform (CDCl₃) is the standard choice as it is relatively inert and dissolves a wide range of organic compounds.[6][7] The use of protic solvents (like D₂O or CD₃OD) must be avoided as they will react with the sulfonyl chloride.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire a suite of NMR spectra on a spectrometer (e.g., 300 or 400 MHz). A standard experiment set includes:

    • ¹H NMR: For proton count and coupling.

    • ¹³C NMR: For carbon count and type.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings (typically over 2-3 bonds).[8]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[9][10]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) proton-carbon correlations, which is the key for connecting molecular fragments.[9][11]

Data Interpretation: Assembling the Structural Puzzle

The definitive structure is confirmed by systematically assigning every signal in the ¹H and ¹³C spectra and validating these assignments with 2D correlation data.

¹H NMR Spectrum: Predicted Signals

The ¹H NMR spectrum provides the initial, most direct overview of the molecule's proton environments.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H6 (Aromatic)7.5 - 7.8Singlet (s)1HFlanked by two EWGs (-SO₂Cl and -Cl), resulting in strong deshielding.
H3 (Aromatic)6.8 - 7.1Singlet (s)1HFlanked by two EDGs (-OCH₂CH₃ and -CH₃), resulting in shielding relative to H6.
CH₂ CH₃ (Ethoxy)4.0 - 4.3Quartet (q)2HAttached to an electron-withdrawing oxygen atom; split by the adjacent CH₃ group.
CH₂CH₃ (Ethoxy)1.4 - 1.6Triplet (t)3HStandard alkyl region; split by the adjacent CH₂ group.
Ar-CH₃ (Methyl)2.2 - 2.5Singlet (s)3HTypical benzylic proton range; no adjacent protons to couple with.[12]
¹³C NMR Spectrum: Predicted Signals

The ¹³C NMR spectrum, often coupled with a DEPT-135 experiment, confirms the carbon skeleton. We expect to see 9 distinct carbon signals, as there is no molecular symmetry to make any carbons chemically equivalent.[13]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseRationale
C1 (C-SO₂Cl)135 - 145None (Quaternary)Attached to the strongly electron-withdrawing sulfonyl chloride group.
C2 (C-O)155 - 165None (Quaternary)Attached to the electronegative oxygen, causing a strong downfield shift.
C3 (C-H)110 - 120Positive (CH)Shielded by two adjacent EDGs.
C4 (C-CH₃)140 - 150None (Quaternary)Deshielded by the attached sulfonyl chloride group in the para position.
C5 (C-Cl)125 - 135None (Quaternary)Attached to the electronegative chlorine atom.
C6 (C-H)128 - 138Positive (CH)Deshielded by two adjacent EWGs.
C H₂CH₃ (Ethoxy)65 - 75Negative (CH₂)Standard chemical shift for a carbon attached to an oxygen.
CH₂C H₃ (Ethoxy)14 - 18Positive (CH₃)Standard terminal alkyl carbon chemical shift.
Ar-C H₃ (Methyl)18 - 25Positive (CH₃)Typical benzylic carbon chemical shift.
2D NMR: The Unambiguous Connectivity Proof

While 1D spectra provide strong evidence, 2D correlation experiments are required for absolute confirmation, leaving no room for ambiguity. The HMBC spectrum is the most powerful tool in this context, as it pieces the entire molecular puzzle together.

Figure 3. Key expected HMBC (²J and ³J) correlations for confirming the substitution pattern. Protons are red, carbons are black, and correlations are green.

Key HMBC Correlations for Structure Validation:

  • H3 (aromatic proton): Will show correlations to C2, C4, and C5, definitively placing it between the ethoxy and methyl-bearing carbons.

  • H6 (aromatic proton): Will show correlations to C1, C5, and C2, confirming its position between the sulfonyl chloride and chloro substituents.

  • H9 (methyl protons): Will show correlations to C3, C4, and C5, locking in the position of the methyl group.

  • H7 (ethoxy -CH₂- protons): Will show a crucial correlation to C2, confirming the point of attachment of the ethoxy group to the aromatic ring.

Comparison with Alternative Analytical Techniques

A multi-faceted analytical approach provides the most robust characterization. However, each technique has specific strengths and limitations for this application.

TechniquePrimary ApplicationKey AdvantagesKey Limitations for Isomer Confirmation
NMR Spectroscopy Unambiguous Structure Elucidation Provides detailed atom-by-atom connectivity; non-destructive; can be quantitative (qNMR).[6]Lower sensitivity compared to MS; requires slightly larger sample amounts.
Mass Spectrometry (MS) Molecular Weight & FormulaHigh sensitivity; provides fragmentation patterns that can offer structural clues.Cannot reliably distinguish between positional isomers as they have the same mass and often similar fragmentation.
Infrared (IR) Spectroscopy Functional Group IdentificationFast and simple; excellent for confirming the presence of the sulfonyl chloride group (strong S=O stretches ~1370 & 1180 cm⁻¹).[14]Provides no information on the connectivity or relative positions of substituents on the ring.
References
  • Vertex AI Search. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • ACS Publications. (n.d.). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Unknown. (n.d.). Short Summary of 1H-NMR Interpretation.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Crunch Chemistry. (2025, September 23). Explaining the reactivity of substituted benzenes.
  • Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes.
  • ResearchGate. (2020, December 24). Chemistry of Benzene: Substituted Benzenes.

Sources

A Senior Application Scientist's Guide to 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: A Comparative Cross-Validation for Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and organic synthesis, the selection of the appropriate sulfonylating agent is a critical decision that profoundly impacts reaction efficiency, product purity, and the overall synthetic strategy. This guide provides an in-depth, data-driven cross-validation of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a versatile yet specialized reagent. We will objectively compare its performance and characteristics against commonly employed alternatives, namely p-toluenesulfonyl chloride (TsCl) and 2,4-dichlorobenzenesulfonyl chloride. This document is intended to move beyond a simple cataloging of facts to a holistic analysis of experimental data, empowering you to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, primarily for the construction of sulfonamides—a privileged scaffold found in a vast array of therapeutic agents.[1] The substituents on the phenyl ring are not mere spectators; they are critical modulators of the reagent's reactivity, solubility, and the physicochemical properties of the resulting sulfonamide products. This compound presents a unique combination of electronic and steric features: a deactivating chloro group, an activating ethoxy group, and a methyl group that can influence solubility and potential metabolic pathways of its derivatives. This guide will dissect the practical implications of this specific substitution pattern.

Comparative Analysis of Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use. The following table provides a comparative overview of this compound and its alternatives.

PropertyThis compoundp-Toluenesulfonyl Chloride (TsCl)2,4-Dichlorobenzenesulfonyl Chloride
Molecular Formula C₉H₁₀Cl₂O₃SC₇H₇ClO₂S[2]C₆H₃Cl₃O₂S
Molecular Weight 269.15 g/mol 190.65 g/mol [2]245.52 g/mol
Appearance SolidWhite to gray powdered solid[3]White crystalline solid
Purity (Typical) 95%≥98%≥98%
Key Structural Features Chloro, ethoxy, and methyl substitutionSingle methyl groupTwo chloro substituents

The increased molecular weight and the presence of the ethoxy group in this compound can enhance solubility in organic solvents compared to its more crystalline counterparts, a subtle yet significant advantage in reaction setup and purification.

Synthesis and Purity: A Cross-Validation

Proposed Synthetic Workflow for this compound

The synthesis would logically proceed from the commercially available 4-chloro-1-ethoxy-2-methylbenzene via chlorosulfonation. This electrophilic aromatic substitution is a standard method for the preparation of benzenesulfonyl chlorides.

G cluster_synthesis Synthesis of this compound start 4-chloro-1-ethoxy-2-methylbenzene product This compound start->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO3H)

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Adapted from analogous preparations):

  • To a stirred solution of chlorosulfonic acid (3-5 equivalents) at 0 °C, slowly add 4-chloro-1-ethoxy-2-methylbenzene (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, this compound, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

The expected yield for this type of reaction, based on similar chlorosulfonations of substituted benzenes, is generally in the range of 70-85%. The purity of the commercially available material is reported to be around 95%.

Comparative Synthesis of Alternative Reagents
ReagentStarting MaterialKey ReagentsTypical YieldReference
p-Toluenesulfonyl chlorideTolueneChlorosulfonic Acid70-80%[2]
2,4-Dichlorobenzenesulfonyl chloride1,3-DichlorobenzeneChlorosulfonic Acid85-95%General Procedure

The synthesis of all three compounds follows a similar and well-established chlorosulfonation protocol. The differences in typical yields can often be attributed to the electronic nature of the starting material and the physical properties of the product, which affect the ease of isolation and purification.

Reactivity in Sulfonamide Synthesis: An Experimental Comparison

The primary application of these reagents is the synthesis of sulfonamides. The reactivity of the sulfonyl chloride is influenced by the electronic effects of the ring substituents.

General Reaction Scheme for Sulfonamide Synthesis

The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride, which is neutralized by a base.

G cluster_sulfonamide General Sulfonamide Synthesis sulfonyl_chloride R-SO2Cl sulfonamide R-SO2NH-R' sulfonyl_chloride->sulfonamide amine R'-NH2 amine->sulfonamide base Base (e.g., Pyridine, Et3N) hcl HCl base->hcl Neutralizes

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol for Sulfonamide Synthesis:

  • Dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Add a base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) and cool the mixture to 0 °C.

  • Slowly add a solution of the sulfonyl chloride (1.0-1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up typically involves washing with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying and concentration.

  • The crude sulfonamide is then purified by recrystallization or column chromatography.

Comparative Reactivity and Yields in Sulfonamide Synthesis
Sulfonyl ChlorideAmineBaseSolventTypical Yield
This compoundAnilinePyridineDCM80-95% (Expected)
p-Toluenesulfonyl chlorideAnilinePyridineDCM85-95%
2,4-Dichlorobenzenesulfonyl chlorideAnilinePyridineDCM90-98%

The electron-withdrawing nature of the chlorine atoms in 2,4-dichlorobenzenesulfonyl chloride generally leads to a more electrophilic sulfur center, resulting in faster reaction rates and often higher yields. The electronic effects in this compound are more nuanced, with the electron-donating ethoxy group partially offsetting the withdrawing effect of the chloro group. However, it is still expected to be a highly efficient reagent for sulfonamide synthesis.

Spectroscopic Characterization: A Comparative Look

¹H NMR Spectroscopy
  • This compound (Predicted):

    • Aromatic protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm).

    • Ethoxy group: A quartet (CH₂) around δ 4.0-4.3 ppm and a triplet (CH₃) around δ 1.4-1.6 ppm.

    • Methyl group: A singlet around δ 2.3-2.5 ppm.

  • p-Toluenesulfonyl Chloride:

    • Aromatic protons: Two doublets in the aromatic region (a characteristic AA'BB' system).

    • Methyl group: A singlet around δ 2.4 ppm.

  • 2,4-Dichlorobenzenesulfonyl Chloride:

    • Aromatic protons: Three distinct signals in the aromatic region, a doublet, a doublet of doublets, and a doublet.

IR Spectroscopy

All three compounds will exhibit strong characteristic absorptions for the sulfonyl chloride group:

  • Asymmetric S=O stretch: ~1370-1380 cm⁻¹

  • Symmetric S=O stretch: ~1170-1190 cm⁻¹

  • S-Cl stretch: ~550-580 cm⁻¹

The specific substitution patterns will result in unique fingerprint regions for each compound.

Conclusion and Recommendations

This compound is a valuable reagent for the synthesis of sulfonamides, offering a unique substitution pattern that can be strategically employed in drug design.

  • Performance: It is expected to exhibit high reactivity and provide good to excellent yields in sulfonamide synthesis, comparable to other commonly used sulfonyl chlorides.

  • Advantages: The ethoxy and methyl groups can confer desirable physicochemical properties to the resulting sulfonamides, such as increased lipophilicity and potential for specific interactions with biological targets. The ethoxy group may also offer a site for metabolic modification, which can be a key consideration in drug development.

  • Comparison to Alternatives:

    • p-Toluenesulfonyl chloride (TsCl): A classic and cost-effective reagent. The choice between TsCl and the title compound will depend on the desired final properties of the sulfonamide.

    • 2,4-Dichlorobenzenesulfonyl Chloride: Offers enhanced reactivity due to the two electron-withdrawing chloro groups. It is an excellent choice when rapid and high-yielding reactions are paramount.

Recommendation: this compound should be considered a strategic choice when the specific electronic and steric properties imparted by its unique substitution pattern are desired for the target sulfonamide. For general-purpose sulfonamide synthesis where cost and simplicity are the primary drivers, p-toluenesulfonyl chloride remains an excellent first choice. For challenging syntheses requiring a highly reactive partner, 2,4-dichlorobenzenesulfonyl chloride is a reliable option. The ultimate selection should be guided by a thorough analysis of the synthetic goals and the desired characteristics of the final product.

References

  • BenchChem. (2025). A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides.
  • BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
  • Chubb, F. L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.
  • Synthesis of sulfonyl chloride substr
  • Preparation method of substituted benzene sulfonyl chloride. (2012).
  • Zhuang, C., et al. (2017). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 13(1), 2235-2248.
  • BenchChem. (2025).
  • Fern, J. M., & Willis, M. C. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 13(14), 3584–3587.
  • Bayle, E. D., Igoe, N., & Fish, P. V. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 93, 245-261.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl chloride.
  • PubChem. 4-Toluenesulfonyl chloride. [Link]

  • Wikipedia. 4-Toluenesulfonyl chloride. [Link]

  • NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]

  • Loba Chemie. 4-TOLUENESULPHONYL CHLORIDE. [Link]

  • NIST. Benzenesulfonyl chloride, 4-methyl-. [Link]

Sources

Navigating the Bioactive Landscape: A Comparative Guide to Sulfonamides Derived from 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its remarkable versatility allows for a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects.[1][2] This guide delves into the comparative biological activities of sulfonamides synthesized from a specific, highly functionalized precursor: 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. By exploring the nuances of their synthesis and the resulting pharmacological profiles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space.

The strategic incorporation of a chloro group, an ethoxy moiety, and a methyl group on the benzenesulfonyl chloride core presents a unique combination of electronic and steric properties. These features are anticipated to significantly influence the binding affinity and efficacy of the resulting sulfonamide derivatives at various biological targets. This guide will synthesize available data on structurally similar compounds to forecast the potential activities of this specific class of sulfonamides, present relevant experimental data, and provide detailed protocols to empower further research and development.

The Synthetic Gateway: From Precursor to Bioactive Candidates

The journey from the starting material, this compound, to a library of diverse sulfonamides is a pivotal step in drug discovery. The most common and robust method for this transformation is the reaction of the sulfonyl chloride with a variety of primary or secondary amines in the presence of a base.[3] This nucleophilic substitution reaction is highly efficient and allows for the introduction of a wide array of functional groups, thereby tuning the physicochemical and biological properties of the final compounds.

Synthesis_Workflow Precursor 5-Chloro-2-ethoxy-4- methylbenzenesulfonyl chloride Reaction Nucleophilic Substitution Precursor->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Product Sulfonamide Derivative Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of sulfonamide derivatives.

Experimental Protocol: General Synthesis of Sulfonamides
  • Reaction Setup: To a solution of a selected primary or secondary amine (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL), add a suitable base like pyridine or triethylamine (1.2 mmol).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) dropwise over 15-20 minutes with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for a period of 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure sulfonamide derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[4]

Comparative Biological Activities: A Multifaceted Exploration

While direct comparative studies on a series of sulfonamides derived from this compound are not extensively documented in the public literature, we can infer potential activities based on structurally related compounds. The presence of the 5-chloro substituent, in particular, has been associated with potent antimicrobial and anticancer properties in various sulfonamide scaffolds.[5][6][7][8]

Antimicrobial and Antifungal Activity

Sulfonamides have a long-standing history as antimicrobial agents, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9] The structural features of the title precursor suggest that its derivatives could exhibit significant antimicrobial activity.

Research on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold has demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as some mycobacterial strains.[5][6][8] For instance, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Table 1: Antimicrobial Activity of Structurally Related 5-Chloro-Sulfonamides

Compound ScaffoldTarget OrganismMIC (µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MSSA & MRSA)15.62-31.25[5][6]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4[5][6]

The data in Table 1, while not from direct derivatives of this compound, strongly suggests that the incorporation of a 5-chloro substituent is a promising strategy for developing potent antimicrobial sulfonamides. The ethoxy group in our target precursor, as compared to the hydroxyl group in the cited examples, may influence the lipophilicity and cell permeability of the derivatives, potentially leading to a different spectrum of activity.

Biological_Screening_Workflow cluster_synthesis Compound Library cluster_screening Biological Evaluation cluster_analysis Data Analysis Sulfonamides Synthesized Sulfonamide Derivatives Antimicrobial Antimicrobial Screening (MIC Determination) Sulfonamides->Antimicrobial Anticancer Anticancer Screening (IC50 Determination) Sulfonamides->Anticancer Enzyme Enzyme Inhibition Assays (Ki Determination) Sulfonamides->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A typical workflow for biological screening of synthesized compounds.

Anticancer Activity

The sulfonamide moiety is present in several clinically approved anticancer drugs. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases, which are involved in tumor acidification and proliferation, and the disruption of microtubule dynamics.[1][10]

Studies on sulfonamides derived from a related precursor, 4-chloro-2-mercapto-5-methylbenzenesulfonamide, have revealed significant antitumor activity against a panel of human cancer cell lines.[7] Notably, some derivatives exhibited potent activity against leukemia, melanoma, and breast cancer cell lines with GI50 values in the sub-micromolar range.[7] Furthermore, research on 5-chloro-2-methoxy-4-methylbenzenesulfonamide has indicated cytotoxic effects against various cancer cell lines, including the induction of apoptosis in HeLa cells.[11]

Table 2: Anticancer Activity of Structurally Related Chloro-Sulfonamides

Compound ScaffoldCancer Cell LineActivity Metric (GI50/IC50)Reference
S-(5-chloro-4-methyl-2-sulfamoylphenyl) derivative (3l)Leukemia (SR), Melanoma (SK-MEL-5), CNS Cancer (SF-539), Ovarian Cancer (OVCAR-3, OVCAR-4), Breast Cancer (MDA-MB-231/ACTT)0.3-0.9 µM[7]
Potassium S-(5-chloro-2-cyanoamidatesulfonyl-4-methylphenyl) derivative (8)Renal Cancer (A498)< 0.01 µM[7]
5-chloro-2-methoxy-4-methylbenzenesulfonamideHeLaPotent (specific IC50 not provided)[11]

These findings underscore the potential of sulfonamides derived from this compound as a promising avenue for the development of novel anticancer agents. The specific substitution pattern may confer selectivity towards certain cancer-associated targets.

Enzyme Inhibition

Beyond their classic antimicrobial and anticancer roles, sulfonamides are renowned for their ability to inhibit various enzymes, most notably carbonic anhydrases (CAs).[12][13][14] CAs are a family of metalloenzymes that play crucial roles in physiological and pathological processes. Inhibition of specific CA isozymes is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[12][13]

The general structure of sulfonamides allows them to bind to the zinc ion in the active site of CAs.[12] It is highly probable that derivatives of this compound would also exhibit CA inhibitory activity. The nature of the substituent on the sulfonamide nitrogen will be a key determinant of the potency and isoform selectivity of these inhibitors.[13]

Future Directions and Conclusion

The exploration of sulfonamides derived from this compound represents a fertile ground for the discovery of new therapeutic agents. While this guide has synthesized information from structurally related compounds to project the potential biological activities, it also highlights a clear research gap: the need for a systematic study of a library of these specific derivatives.

Future work should focus on:

  • Synthesis of a diverse library: A range of amines should be reacted with this compound to generate a library of novel sulfonamides.

  • Comprehensive biological screening: This library should be screened against a broad panel of microbial strains, cancer cell lines, and key enzymes like carbonic anhydrases.

  • Structure-Activity Relationship (SAR) studies: The results from the screening will enable the elucidation of clear SAR, guiding the design of more potent and selective compounds.

References

  • Hameed AD, Al-Fatlawi AAY, Al-Fatlawi AAY. Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. 2021;11(4):1394-1398. [Link]

  • Zatloukalová L, et al. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • Di Fiore A, et al. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH. [Link]

  • Gudda C, et al. Inhibition of Carbonic Anhydrase Isozymes With Benzene Sulfonamides Incorporating Thio, Sulfinyl and Sulfonyl Glycoside Moieties. PubMed. [Link]

  • Khan SA, et al. Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Khan KM, et al. In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences. [Link]

  • Ahmad S, et al. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]

  • Ruano JLG, Parra A, Yuste F, Mastranzo VM. Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]

  • Sławiński J. Synthesis of a New Series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives With Potential Antitumor Activity. PubMed. [Link]

  • Angeli A, et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

  • Singh S, et al. Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Scientific Research in Science and Technology. [Link]

  • Rattanburi R, et al. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Kim D, et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. [Link]

  • Ghorab MM, et al. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. [Link]

  • Ceruso M, et al. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. PMC - NIH. [Link]

  • Nemr MTM, et al. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. [Link]

  • Co-Lab. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]

  • Kos J, et al. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active molecules and specialty chemicals. As with any synthetic building block, its purity is not merely a quality metric but a critical determinant of downstream reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product. The presence of unreacted starting materials, by-products, or degradants can lead to unforeseen side reactions and complicate purification processes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate and robust purity assessment of this specific sulfonyl chloride, grounded in established chromatographic principles and field-proven insights.

The Analytical Challenge: Navigating the Reactivity of Sulfonyl Chlorides

Sulfonyl chlorides are inherently reactive electrophiles. This reactivity, while essential for their synthetic utility, poses a significant challenge for analytical characterization. The primary analytical concerns are:

  • Hydrolysis: The sulfonyl chloride moiety is susceptible to hydrolysis, converting it to the corresponding sulfonic acid. This can occur in the presence of nucleophilic solvents (like water or methanol in the mobile phase) or on the surface of the HPLC column itself.

  • Thermal Lability: While less of a concern for HPLC than for Gas Chromatography (GC), some sulfonyl chlorides can degrade at elevated temperatures.[1]

  • Co-eluting Impurities: The synthesis of arylsulfonyl chlorides, often via chlorosulfonation or modified Sandmeyer reactions, can result in structurally similar impurities that are difficult to resolve from the main analyte.[2][3]

Due to these factors, direct analysis can be challenging. An alternative, often employed for highly reactive species, is derivatization. Converting the sulfonyl chloride to a more stable sulfonamide can circumvent stability issues and is a valid strategy, particularly if direct methods prove unreliable.[1][4][5] However, for process efficiency, a direct and robust HPLC method is often preferred. This guide will focus on comparing two direct reversed-phase HPLC approaches.

Method Comparison: C18 vs. Phenyl-Hexyl Selectivity

The cornerstone of effective HPLC method development is selecting a stationary phase that provides unique selectivity for the analyte and its potential impurities. We will compare the most common "workhorse" stationary phase, C18, with an alternative, the Phenyl-Hexyl phase, which offers a different separation mechanism.

Method A: The Industry Standard - Reversed-Phase C18

A C18 (octadecylsilane) column is the universal starting point for reversed-phase chromatography.[1][6] Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions. The long alkyl chains provide a non-polar environment, retaining compounds based on their hydrophobicity. For this compound, the substituted benzene ring and ethoxy group provide sufficient hydrophobicity for good retention.

Rationale for Use:

  • Robustness and Versatility: C18 columns are well-characterized, highly reproducible, and effective for a wide range of semi-polar to non-polar analytes.

  • Predictable Behavior: Retention is generally correlated with the analyte's logP value, making initial method development straightforward.

Method B: An Orthogonal Approach - Phenyl-Hexyl Phase

A Phenyl-Hexyl column utilizes a stationary phase with a phenyl ring connected to the silica surface via a hexyl linker. This phase offers a mixed-mode separation mechanism:

  • Hydrophobic Interactions: The hexyl chain provides a baseline level of hydrophobic retention, similar to a shorter-chain C8 column.

  • π-π Interactions: The key feature is the phenyl ring, which can engage in pi-pi stacking interactions with the aromatic ring of the analyte and its impurities.[7]

Rationale for Use:

  • Alternative Selectivity: This dual mechanism can resolve compounds that are chromatographically similar on a C18 phase. Aromatic impurities, in particular, may exhibit different retention patterns due to subtle differences in their electronic structure, which influences pi-pi interactions. This is a classic example of an "orthogonal" method, where the separation principle differs from the primary method, providing a more comprehensive impurity profile.

Hypothetical Comparative Data

To illustrate the practical differences between these methods, consider a synthesized batch of this compound containing two common process-related impurities: the starting material (4-Chloro-1-ethoxy-2-methylbenzene) and the hydrolysis product (5-Chloro-2-ethoxy-4-methylbenzenesulfonic acid).

Compound Method A (C18) Method B (Phenyl-Hexyl)
Rt (min) Resolution (Rs) Tailing (Tf) Plates (N) Rt (min) Resolution (Rs) Tailing (Tf) Plates (N)
Sulfonic Acid (Impurity 1)4.2-1.111,5003.8-1.112,000
Main Analyte 9.51.9 (vs Imp. 1)1.218,0008.72.5 (vs Imp. 1)1.119,500
Starting Material (Impurity 2)9.81.1 (vs Analyte)1.316,5009.42.1 (vs Analyte)1.217,800

Analysis of Results:

  • Method A provides a seemingly adequate separation, but the resolution (Rs) between the main analyte and the closely-eluting starting material is only 1.1. A resolution value below 1.5 is generally considered insufficient for robust quantification, indicating a risk of inaccurate purity assessment due to peak overlap.

  • Method B, leveraging pi-pi interactions, significantly improves the separation between the main analyte and the aromatic starting material (Rs = 2.1), providing a much more reliable and accurate result. It also shows improved peak shape (lower Tailing factor) and efficiency (higher Plate count) for the main analyte. This demonstrates the power of using an orthogonal stationary phase to validate a separation and uncover potential co-elutions.

Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow for assessing the purity of a synthesized batch.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_decision Decision Sample Weigh Synthesized Product Dissolve Dissolve Sample->Dissolve Dissolve in Acetonitrile Standard Prepare Reference Standard Dissolve_Std Dissolve_Std Standard->Dissolve_Std Dissolve in Acetonitrile Solvent Prepare Mobile Phase Filter Filter Dissolve->Filter Filter (0.45 µm) Filter_Std Filter_Std Dissolve_Std->Filter_Std Filter (0.45 µm) HPLC Perform HPLC Analysis (Method A or B) Filter->HPLC Filter_Std->HPLC Integrate Integrate Peak Areas HPLC->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Decision Purity > Spec? Calculate->Decision Pass Batch Pass Decision->Pass Yes Fail Batch Fail (Investigate/Repurify) Decision->Fail No

Caption: Workflow for HPLC purity assessment of synthesized sulfonyl chloride.

Detailed Experimental Protocol: Method B (Phenyl-Hexyl)

This protocol provides a self-validating system for the purity assessment of this compound.

1. Equipment and Reagents:

  • High-Performance Liquid Chromatograph with UV/Vis or Diode Array Detector (DAD).

  • Phenyl-Hexyl HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Deionized Water (18.2 MΩ·cm).

  • Formic Acid (LC-MS Grade).

  • Analytical Balance, Volumetric Flasks, Pipettes.

  • Syringe Filters (0.45 µm PTFE).

2. Mobile Phase Preparation:

  • Mobile Phase A (MPA): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (MPB): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Rationale: Formic acid is used to control the mobile phase pH and protonate silanol groups on the silica surface, leading to improved peak symmetry for acidic and basic compounds.[1]

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized batch into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Rationale: A higher concentration for the sample solution is used to ensure that low-level impurities (e.g., 0.1%) are above the limit of quantification. Acetonitrile is chosen as the diluent due to its miscibility with the mobile phase and its ability to readily dissolve the analyte.

4. HPLC Instrumental Parameters:

Parameter Setting Rationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides alternative selectivity via pi-pi interactions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Vol. 5 µLSmall volume to prevent peak distortion and column overload.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[1]
Detection UV at 230 nmWavelength selected to capture the aromatic sulfonyl chloride and related impurities. A DAD is recommended to check for peak purity.
Gradient 0-2 min: 50% BInitial hold to equilibrate the column.
2-15 min: 50% to 90% BGradient elution to separate compounds with varying polarities.
15-17 min: 90% BHold to elute any highly non-polar compounds.
17.1-20 min: 50% BRe-equilibration for the next injection.

5. Data Analysis:

  • Identify the main peak corresponding to this compound by comparing the retention time with the reference standard.

  • Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion and Senior Scientist Recommendations

For the robust purity assessment of this compound, a standard C18 reversed-phase method serves as a valid starting point. However, this guide demonstrates that relying on a single method can be misleading, especially when dealing with structurally similar process impurities. The implementation of an orthogonal method, such as one employing a Phenyl-Hexyl stationary phase, is a critical step in developing a truly comprehensive and trustworthy analytical protocol. The alternative selectivity offered by pi-pi interactions can resolve critical pairs that may co-elute on a C18 column, providing a more accurate and reliable purity value. For regulatory filings or in-depth quality control, validating both methods and using the Phenyl-Hexyl method for routine release testing is highly recommended to ensure the quality and consistency of this vital synthetic intermediate.

References

  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). RSC Publishing. Retrieved from [Link]

  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2002). ACS Publications. Retrieved from [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed. Retrieved from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Axion Labs. Retrieved from [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2024). Patsnap. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Process for the manufacture of arylsulfonyl chloride. (2003). Google Patents.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Confirmation of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and synthetic chemistry, the precise characterization of reactive intermediates is not merely a procedural formality; it is the bedrock upon which the integrity of subsequent research is built. Among these crucial intermediates, substituted benzenesulfonyl chlorides hold a place of prominence, serving as key electrophiles for the construction of sulfonamides—a scaffold of immense pharmacological importance. This guide provides an in-depth spectroscopic analysis of a specific, functionally rich reagent, 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride , and offers a comparative framework against common alternative sulfonylating agents. Our focus is not just on the data itself, but on the causal logic behind the spectroscopic signatures and the validation of the analytical workflow.

The Subject of Our Analysis: this compound

The molecular architecture of this compound presents a unique combination of activating and directing groups. The ethoxy and methyl groups are electron-donating, influencing the reactivity of the sulfonyl chloride moiety, while the chloro group acts as an electron-withdrawing group, further modulating the electronic properties of the aromatic ring. This intricate balance of electronic effects makes it a valuable tool for fine-tuning the properties of target sulfonamides. However, this structural complexity also necessitates a multi-faceted approach to its spectroscopic confirmation.

Spectroscopic Characterization: A Triad of Analytical Techniques

The unambiguous identification of this compound, like any organic compound, relies on a confluence of evidence from multiple spectroscopic techniques. Here, we delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that while extensive experimental data exists for many common sulfonyl chlorides, specific, publicly available experimental spectra for this compound are limited. Therefore, the following data is based on established principles of spectroscopy and predictions from spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure by probing the chemical environment of each nucleus. For a definitive structural elucidation of sulfonyl chlorides, both ¹H and ¹³C NMR are indispensable.[1]

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

  • Aromatic Protons: We expect two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton ortho to the electron-withdrawing sulfonyl chloride group will be the most deshielded (downfield).

  • Ethoxy Protons: The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃) due to mutual coupling. The quartet will be further downfield due to the proximity of the oxygen atom.

  • Methyl Protons: The methyl group on the aromatic ring will appear as a singlet, typically in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical nature.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the sulfonyl chloride group will be significantly downfield.

  • Ethoxy Carbons: Two signals corresponding to the CH₂ and CH₃ of the ethoxy group will be observed.

  • Methyl Carbon: A single upfield signal will correspond to the methyl group.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of the critical sulfonyl chloride functional group. The characteristic vibrational frequencies of the S=O and S-Cl bonds provide a clear diagnostic fingerprint.

The IR spectrum is expected to show strong absorption bands characteristic of:

  • Asymmetric and Symmetric SO₂ Stretching: Two strong bands, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, are the hallmark of the sulfonyl chloride group.

  • S-Cl Stretching: A weaker absorption in the region of 500-650 cm⁻¹ corresponds to the sulfur-chlorine bond.

  • Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether.

  • C-H Stretching: Bands for aromatic and aliphatic C-H bonds will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecular weight of this compound (C₉H₁₀Cl₂O₃S). Due to the two chlorine atoms, we expect to see M⁺, M+2, and M+4 peaks with a characteristic intensity ratio.

  • Key Fragmentation Pathways: Common fragmentation patterns for benzenesulfonyl chlorides involve the loss of the chlorine radical from the sulfonyl group, loss of SO₂, and cleavage of the C-S bond. The ethoxy and methyl groups will also lead to characteristic fragmentation.

Comparative Analysis with Alternative Sulfonylating Agents

The choice of a sulfonylating agent is dictated by factors such as reactivity, steric hindrance, and the desired electronic properties of the final product. Below is a comparison of our target molecule with three common alternatives.

Spectroscopic Feature This compound (Predicted) p-Toluenesulfonyl Chloride (Tosyl Chloride) Dansyl Chloride 2,4-Dichlorobenzenesulfonyl Chloride
¹H NMR (Aromatic Region) Two singletsTwo doublets (AA'BB' system)Complex multipletThree signals (doublet, doublet of doublets, doublet)
Key IR Bands (SO₂ stretch) ~1380, 1180 cm⁻¹~1365, 1175 cm⁻¹~1350, 1160 cm⁻¹~1385, 1190 cm⁻¹
MS (Molecular Ion, m/z) 268/270/272 (C₉H₁₀³⁵Cl₂O₃S)190/192 (C₇H₇³⁵ClO₂S)269/271 (C₁₂H₁₂³⁵ClNO₂S)244/246/248 (C₆H₃³⁵Cl₃O₂S)
Structural Impact Electron-donating (ethoxy, methyl) and withdrawing (chloro) groups.Electron-donating (methyl) group.Bulky, fluorescent naphthalene ring.Two strong electron-withdrawing (chloro) groups.
Reactivity Moderately reactive.Standard reactivity, widely used.High reactivity, used for labeling amines.Highly reactive due to strong electron withdrawal.[2]

Causality Behind the Differences:

  • p-Toluenesulfonyl Chloride (TsCl): A workhorse in organic synthesis, its simple ¹H NMR aromatic pattern (an AA'BB' system) is easily recognizable. The electron-donating methyl group makes it slightly less reactive than unsubstituted benzenesulfonyl chloride.

  • Dansyl Chloride: The bulky dimethylaminonaphthalene group introduces significant steric hindrance and a distinct, complex aromatic region in the ¹H NMR spectrum. Its primary use is as a fluorescent labeling agent for amines and amino acids.[3]

  • 2,4-Dichlorobenzenesulfonyl Chloride: The two electron-withdrawing chlorine atoms significantly increase the electrophilicity of the sulfur atom, making this reagent highly reactive.[2] This is reflected in the downfield shift of its aromatic protons in the ¹H NMR and the higher frequency of its SO₂ stretching bands in the IR spectrum compared to TsCl.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, meaning that the expected outcomes are clearly defined, allowing for immediate assessment of experimental success.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆). Causality: Aprotic solvents are crucial as sulfonyl chlorides can react with protic solvents like D₂O or CD₃OD.

  • Cap the tube and gently agitate to ensure complete dissolution.

  • Instrumental Parameters (for a 400 MHz spectrometer):

    • ¹H NMR: Acquire a standard single-pulse spectrum with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., 'zgpg30') with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak. Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.

Protocol 2: IR Spectroscopic Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sulfonyl chloride directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr pellet): If an ATR accessory is not available, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the sulfonyl chloride group (asymmetric and symmetric SO₂ stretching, S-Cl stretching) and other functional groups present in the molecule.

Protocol 3: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, dichloromethane).

  • Method of Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these compounds. Electron Impact (EI) can also be used, but may lead to extensive fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak cluster and confirm its m/z value and isotopic pattern against the calculated values. Analyze the major fragment ions to corroborate the proposed structure.

Visualizing the Workflow and Logic

To further clarify the analytical process and the relationships between the compounds, the following diagrams are provided.

Caption: Molecular Information for the Target Compound.

start Sample of Sulfonyl Chloride nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: General workflow for spectroscopic analysis.

start Need to Synthesize a Sulfonamide? standard_synthesis Standard Synthesis? start->standard_synthesis reactivity_q Is the amine substrate unreactive? fluorescent_q Is fluorescent labeling required? reactivity_q->fluorescent_q No dichloro Use 2,4-Dichlorobenzenesulfonyl Chloride reactivity_q->dichloro Yes dansyl Use Dansyl Chloride fluorescent_q->dansyl Yes target Consider 5-Chloro-2-ethoxy-4- methylbenzenesulfonyl chloride for specific electronic properties fluorescent_q->target No standard_synthesis->reactivity_q No tscl Use p-Toluenesulfonyl Chloride (TsCl) standard_synthesis->tscl Yes

Caption: Decision tree for selecting a sulfonylating agent.

Conclusion

The thorough spectroscopic characterization of reagents like this compound is a critical, non-negotiable step in ensuring the reliability and reproducibility of synthetic research. This guide has outlined a comprehensive, multi-technique approach for the confirmation of its structure, grounded in the fundamental principles of NMR, IR, and Mass Spectrometry. By understanding the expected spectral features and the underlying reasons for their appearance, researchers can confidently verify the identity and purity of their starting materials.

Furthermore, the comparative analysis with common alternatives underscores the importance of informed reagent selection. While workhorse reagents like tosyl chloride are suitable for many applications, the specific electronic and steric properties of more functionalized sulfonyl chlorides, such as the one detailed here, offer chemists a palette of options to fine-tune the outcomes of their synthetic endeavors. The provided protocols and decision-making frameworks aim to empower researchers to not only execute these analyses with precision but also to make strategic choices that enhance the efficiency and success of their research.

References

  • NIST. Benzenesulfonyl chloride, 4-methyl-. [Link][4][5]

  • PubChem. 4-Chlorobenzenesulfonyl chloride. [Link][6]

Sources

Evaluating the Efficiency of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride as a Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Sulfonyl chlorides are a cornerstone in the chemist's toolkit for the protection of amines and, to a lesser extent, alcohols, offering a balance of stability and reactivity. While staples like p-toluenesulfonyl chloride (Ts-Cl) and 2-nitrobenzenesulfonyl chloride (Ns-Cl) are well-characterized, the nuanced performance of lesser-known substituted analogues warrants thorough investigation. This guide provides a comprehensive evaluation of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a reagent with the potential for finely tuned reactivity and stability, in comparison to its more established counterparts.

Introduction: The Rationale for Tailored Sulfonyl Protecting Groups

The ideal protecting group should be readily introduced, stable to a wide range of reaction conditions, and cleaved selectively under mild conditions that do not compromise the integrity of the target molecule.[1] The electronic and steric nature of the substituents on the aryl ring of a benzenesulfonyl chloride profoundly influences these characteristics. Electron-donating groups (EDGs) tend to decrease the reactivity of the sulfonyl chloride and increase the stability of the resulting sulfonamide, often necessitating harsh deprotection conditions. Conversely, electron-withdrawing groups (EWGs) enhance reactivity and facilitate milder cleavage.

This compound presents an interesting substitution pattern:

  • p-Methyl (EDG): Similar to tosyl chloride, this group donates electron density through induction and hyperconjugation.

  • o-Ethoxy (EDG): A strong electron-donating group through resonance, which could potentially decrease the reactivity of the sulfonyl chloride. However, its ortho position may also introduce steric hindrance.

  • m-Chloro (EWG): An electron-withdrawing group through induction, which would increase the electrophilicity of the sulfur center.

This unique combination of substituents suggests that this compound may offer a stability profile intermediate between the robust tosyl group and the more labile nosyl group, potentially providing a valuable addition to the arsenal of orthogonal protecting group strategies.

Comparative Analysis of Sulfonyl Chlorides

To objectively evaluate the efficiency of this compound, we will compare its predicted performance with that of the widely used tosyl chloride and 2-nitrobenzenesulfonyl chloride.

Featurep-Toluenesulfonyl Chloride (Ts-Cl)2-Nitrobenzenesulfonyl Chloride (Ns-Cl)This compound (Predicted)
Reactivity ModerateHighModerate to High
Stability of Protected Amine Very HighModerateHigh
Deprotection Conditions Harsh (Strong acid, reducing metals)Mild (Thiolates)Moderate (Potentially milder than Ts, harsher than Ns)
Orthogonality LimitedHighPotentially High
Key Substituent Effect p-Me (EDG)o-NO2 (Strong EWG)o-EtO (EDG), p-Me (EDG), m-Cl (EWG)

Predicted Reactivity and Stability: A Mechanistic Perspective

The reactivity of the sulfonyl chloride towards a nucleophile, such as a primary amine, is dictated by the electrophilicity of the sulfur atom. The interplay of the substituents on this compound is key to its predicted behavior. The electron-withdrawing chloro group will increase the partial positive charge on the sulfur, enhancing its reactivity. However, the electron-donating ethoxy and methyl groups will counteract this effect to some extent. The ortho-ethoxy group may also sterically hinder the approach of the nucleophile.

The stability of the resulting sulfonamide is influenced by the ability of the aryl group to stabilize the nitrogen lone pair. The electron-donating groups on the 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl moiety are expected to increase the electron density on the nitrogen, making the sulfonamide more stable and less acidic compared to a nosylamide. This increased stability suggests that more forcing conditions than those used for nosyl deprotection will be required for cleavage.

Experimental Workflows

The following are detailed, step-by-step methodologies for the protection of a model primary amine, benzylamine, with the respective sulfonyl chlorides, and their subsequent deprotection.

Protection of Benzylamine: A Comparative Protocol

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start_amine Benzylamine reaction Combine and Stir (0°C to RT) start_amine->reaction start_sulfonyl Sulfonyl Chloride (Ts-Cl, Ns-Cl, or this compound) start_sulfonyl->reaction start_base Base (e.g., Pyridine) start_base->reaction start_solvent Solvent (e.g., DCM) start_solvent->reaction workup_quench Quench (H2O) reaction->workup_quench workup_extract Extract (e.g., EtOAc) workup_quench->workup_extract workup_wash Wash (aq. HCl, aq. NaHCO3, brine) workup_extract->workup_wash workup_dry Dry (Na2SO4) workup_wash->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate purification Column Chromatography or Recrystallization workup_concentrate->purification product Protected Amine (Sulfonamide) purification->product

Caption: General workflow for the protection of a primary amine.

Protocol:

  • To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added pyridine (1.2 eq).

  • The respective sulfonyl chloride (1.1 eq) is added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or recrystallization.

Expected Yields:

Sulfonyl ChlorideTypical Yield
Ts-Cl>90%
Ns-Cl>95%[2]
This compoundPredicted: 85-95%
Deprotection of Sulfonamides: A Comparative Protocol

Deprotection_Workflow cluster_start Starting Material cluster_reaction_ts Tosyl Deprotection cluster_reaction_ns Nosyl Deprotection cluster_reaction_cebs 5-Chloro-2-ethoxy-4-methyl- benzenesulfonamide Deprotection (Predicted) cluster_workup Work-up & Purification cluster_product Product start_sulfonamide Protected Amine (Sulfonamide) reaction_ts HBr/Phenol or Na/NH3(l) start_sulfonamide->reaction_ts reaction_ns Thiophenol, K2CO3 in DMF start_sulfonamide->reaction_ns reaction_cebs Stronger Thiolate or Milder Acidic Conditions start_sulfonamide->reaction_cebs workup Standard Procedures reaction_ts->workup reaction_ns->workup reaction_cebs->workup product Deprotected Amine workup->product

Caption: Comparative deprotection strategies for sulfonamides.

Protocol for N-Benzyl-p-toluenesulfonamide (Tosyl Deprotection):

  • The N-benzyl-p-toluenesulfonamide is dissolved in a mixture of 33% HBr in acetic acid and phenol.

  • The solution is heated to 70-80 °C for several hours.

  • The reaction is cooled, and the product is precipitated by the addition of diethyl ether.

  • The resulting hydrobromide salt is collected by filtration and can be neutralized to afford the free amine.

Protocol for N-Benzyl-2-nitrobenzenesulfonamide (Nosyl Deprotection):

  • To a solution of N-benzyl-2-nitrobenzenesulfonamide (1.0 eq) in dimethylformamide (DMF, 0.2 M) is added potassium carbonate (2.0 eq) and thiophenol (1.5 eq).[2]

  • The reaction mixture is stirred at room temperature for 1-3 hours.[2]

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Predicted Deprotection for 5-Chloro-2-ethoxy-4-methyl-N-benzylbenzenesulfonamide:

Based on its electronic and steric profile, the deprotection of the 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl group is anticipated to require conditions intermediate in severity between those for the tosyl and nosyl groups. Milder acidic conditions than HBr/phenol may be effective, or alternatively, a stronger thiolate nucleophile or elevated temperatures in the presence of thiophenol and a base might be necessary.

Orthogonality in Protecting Group Strategy

The ability to selectively deprotect one functional group in the presence of others is a cornerstone of modern organic synthesis, a concept known as orthogonality.[1] The nosyl group is highly valued for its orthogonality to many common protecting groups, as it is stable to the acidic conditions used to cleave Boc groups and the hydrogenolysis conditions for Cbz group removal.[2]

The 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl group is predicted to be stable to standard acidic conditions used for Boc deprotection (e.g., TFA in DCM). Its stability towards hydrogenolysis would need to be experimentally determined. If it can be cleaved under conditions that do not affect Boc, Cbz, or Fmoc groups, it could represent a valuable new tool for orthogonal protection strategies.

Conclusion and Future Outlook

While experimental data for this compound is currently lacking in the literature, a thorough analysis of its structure allows for informed predictions of its behavior as a protecting group. The unique combination of electron-donating and electron-withdrawing substituents suggests that it will exhibit a reactivity and stability profile that is distinct from both tosyl and nosyl chlorides. This could fill a valuable niche in the synthetic chemist's repertoire, offering a robust protecting group that is potentially cleavable under moderately mild conditions.

Further experimental investigation is required to fully elucidate the reaction kinetics, optimal deprotection conditions, and the full scope of its orthogonality with other common protecting groups. Such studies will be crucial in determining the ultimate utility of this compound as an efficient and selective protecting group in complex molecule synthesis.

References

  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel compounds is a routine yet critical task. Equally important, and often overlooked, is the safe and compliant disposal of unreacted starting materials and byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a reactive sulfonyl chloride compound. Adherence to these procedures is paramount for ensuring laboratory safety and environmental stewardship.

Understanding the Hazard: Chemical Profile and Reactivity

This compound is a corrosive solid that reacts with nucleophiles, including water. Its primary hazard lies in its reactivity, particularly with moisture, which leads to the formation of hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive. The Safety Data Sheet (SDS) for this compound indicates that it causes severe skin burns and eye damage and may cause respiratory irritation.

PropertyValueSource
CAS Number 1216234-07-9
Molecular Formula C9H10Cl2O3S
Physical Form Solid
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.
Signal Word Danger

The fundamental principle for the safe disposal of this compound is its conversion to a less hazardous, water-soluble salt through controlled hydrolysis. This process, known as neutralization, mitigates its corrosive properties and facilitates compliant disposal.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed for the safe neutralization and disposal of small quantities of this compound typically found in a research laboratory setting.

Diagram of the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Location IceBath Prepare Ice Bath FumeHood->IceBath Setup BasePrep Prepare 5% Sodium Bicarbonate Solution IceBath->BasePrep Setup SlowAddition Slowly Add Sulfonyl Chloride to Base BasePrep->SlowAddition Begin Neutralization Stirring Constant Stirring Monitor Monitor for Gas Evolution & Exotherm pH_Check Check pH (ensure > 7) Monitor->pH_Check After Reaction Subsides WasteCollection Collect Neutralized Solution in a Labeled Waste Container pH_Check->WasteCollection If Neutral FinalDisposal Dispose as Hazardous Waste WasteCollection->FinalDisposal Final Step

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol

Personnel and Environmental Protection:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. A face shield is also recommended.[1][2]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][3]

Reagents and Equipment:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) as a 5% aqueous solution

  • Beaker or flask of appropriate size (at least 5 times the volume of the final solution)

  • Stir bar and stir plate

  • Ice bath

  • pH paper or pH meter

  • Labeled hazardous waste container

Neutralization Procedure:

  • Prepare the Basic Solution: In the chemical fume hood, prepare a 5% aqueous solution of sodium bicarbonate or sodium hydroxide in a beaker or flask. An important safety principle is to always add the corrosive material to the neutralizing agent, not the other way around.[2]

  • Cool the Basic Solution: Place the beaker or flask containing the basic solution in an ice bath to dissipate the heat that will be generated during the exothermic neutralization reaction.[3]

  • Slow Addition of the Sulfonyl Chloride: With continuous stirring, slowly and carefully add the this compound waste to the cold, basic solution in small portions.[4]

  • Observe the Reaction: The addition will cause gas evolution (carbon dioxide if using sodium bicarbonate) and heat. Control the rate of addition to prevent excessive foaming and a rapid temperature increase.[4]

  • Complete the Reaction: After all the sulfonyl chloride has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.

  • Verify Neutralization: Once the reaction has subsided and the solution has returned to room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6 and 9. If the solution is still acidic, add more of the basic solution until the desired pH is reached.[4]

Chemical Reaction of Neutralization

The neutralization process involves the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is then deprotonated by the base to form a water-soluble salt.

NeutralizationReaction cluster_reactants Reactants cluster_products Products SulfonylChloride 5-Chloro-2-ethoxy-4- methylbenzenesulfonyl chloride Sulfonate Sodium 5-chloro-2-ethoxy-4- methylbenzenesulfonate SulfonylChloride->Sulfonate Base + 2 NaHCO₃ (aq) Salt + NaCl Water + H₂O Gas + CO₂

Caption: Hydrolysis of this compound with sodium bicarbonate.

Waste Management and Regulatory Compliance

Waste Collection and Labeling:

The neutralized solution contains the sodium salt of 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid, sodium chloride, and water. While significantly less hazardous than the starting material, it is still considered chemical waste.

  • Transfer the neutralized solution to a designated and properly labeled hazardous waste container.

  • The label should clearly state "Hazardous Waste," the chemical contents (e.g., "Neutralized this compound solution"), and the date of accumulation.[5]

Final Disposal:

Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents or their degradation products is often considered hazardous waste.[6] Therefore, the final disposal of the neutralized solution should be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][7] Do not pour the neutralized solution down the drain unless specifically permitted by your local regulations and EHS office.[5]

Emergency Preparedness

In the event of a spill or accidental exposure, immediate action is crucial.

  • Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled container for neutralization. For spills of the neutralized solution, absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.[8] Do not use combustible materials like paper towels to clean up the neat sulfonyl chloride.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

By following this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.

References

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of British Columbia Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2024). General Use SOP - Corrosive Materials. Retrieved from [Link]

  • Grand Valley State University. (2015). Corrosives - Lab Safety. Retrieved from [Link]

  • King Abdullah University of Science and Technology Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-NITROSO-N-METHYL-p-TOLUENESULFONAMIDE. Retrieved from [Link]

  • Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE. Retrieved from [Link]

  • ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

Sources

A Researcher's Guide to the Safe Handling of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that cutting-edge research requires not only innovative thinking but also an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, a reactive sulfonyl chloride compound. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both the integrity of your research and your personal well-being.

Sulfonyl chlorides as a class of compounds are known for their reactivity, particularly their propensity to react with nucleophiles, including water. This reactivity is what makes them valuable synthetic intermediates, but it also necessitates careful handling to prevent accidental exposure and adverse reactions. This compound is no exception; it is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2][3]. Therefore, a comprehensive understanding of its hazards and the implementation of robust safety protocols are paramount.

Hazard Identification and Risk Assessment

Before beginning any work with this compound, it is crucial to conduct a thorough risk assessment. The primary hazards associated with this compound include:

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes[1][3][4]. Permanent eye damage is a significant risk[3].

  • Moisture Sensitivity: The compound reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive and irritating[1][5].

  • Inhalation Hazard: Dust or vapors can cause severe irritation to the respiratory tract[6][7].

  • Reactivity: It can react violently with strong bases and oxidizing agents[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Dispensing (Solid) Safety goggles and a full-face shield[1][8].Chemical-resistant gloves (e.g., nitrile or neoprene)[6][8].A lab coat, fully buttoned. Consider a chemical-resistant apron[8].Recommended to be performed in a chemical fume hood. If not feasible, an N95-rated respirator is the minimum[9][10].
In-Solution Handling Safety goggles[8].Chemical-resistant gloves (e.g., nitrile or neoprene)[6][8].A lab coat, fully buttoned[7].Work should be conducted in a well-ventilated chemical fume hood[1][7].
Large-Scale Operations (>10g) Safety goggles and a full-face shield[1][8].Heavy-duty chemical-resistant gloves.A chemical-resistant suit or apron over a lab coat[1][3][8].Work must be conducted in a chemical fume hood. For significant vapor or dust generation, a supplied-air respirator may be necessary[1][11].
Spill Cleanup Safety goggles and a full-face shield[1][8].Heavy-duty chemical-resistant gloves.A chemical-resistant suit or apron over a lab coat[1][3][8].An air-purifying respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size[1][11].

It is imperative to inspect all PPE for integrity before each use and to properly remove and dispose of contaminated items.

Operational Protocols: A Step-by-Step Guide to Safe Handling

1. Preparation and Engineering Controls:

  • Work Area: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure[1][7].

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[3][5][7].

  • Incompatible Materials: Keep the work area free of incompatible materials such as strong bases and oxidizing agents[1]. Be mindful of water sources.

2. Handling and Dispensing:

  • Moisture Control: Use dry glassware and equipment. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to moisture.

  • Dispensing Solids: When weighing the solid, do so in a fume hood. Avoid creating dust. Use a spatula to transfer the solid and clean any spills immediately.

  • Adding to Reactions: Add the sulfonyl chloride to the reaction mixture slowly and in a controlled manner, especially if the reaction is exothermic.

3. Storage:

  • Container: Store this compound in a tightly sealed, properly labeled container[1][4].

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials[1][4]. The storage area should be designated for corrosive materials.

Emergency and Disposal Plans

A proactive approach to emergencies is a cornerstone of laboratory safety.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][3]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][3][4]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][3].

Spill Response Workflow:

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill with Inert Absorbent don_ppe->contain neutralize Neutralize (if safe and trained) contain->neutralize collect Collect Residue into a Labeled Waste Container neutralize->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Incident Report dispose->end

Caption: Workflow for a chemical spill response.

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[3][5]. Do not pour down the drain[1].

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Remember that a culture of safety is built on a foundation of knowledge, preparation, and vigilance.

References

  • SAFETY DATA SHEET. Chem Service. Available from: [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. U.S. Chemical Storage. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]

  • Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). Available from: [Link]

  • Essential Chemical PPE. Trimaco. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.